molecular formula C7H11NO2 B2995071 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile CAS No. 489432-33-9

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2995071
CAS No.: 489432-33-9
M. Wt: 141.17
InChI Key: IJVQRWPXBNGDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2,5-9)6(10)3-4-8/h9H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVQRWPXBNGDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile CAS 489432-33-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile (CAS 489432-33-9), a specialized


-ketonitrile building block utilized in the synthesis of complex heterocyclic pharmaceutical intermediates.

CAS Registry Number: 489432-33-9 Chemical Family:


-Ketonitrile / Pantoic Acid Derivative
Primary Application:  Precursor for substituted isoxazoles, pyrazoles, and CB2 receptor agonists.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is a bifunctional aliphatic scaffold characterized by a reactive


-ketonitrile core flanked by a gem-dimethyl-substituted primary alcohol. Its structure represents a "pantoic" skeleton (related to Vitamin B5 precursors) modified for heterocyclic ring construction.
Structural Analysis

The molecule is achiral due to the symmetry of the gem-dimethyl group at the C4 position. It possesses three distinct reactive sites:

  • C3-Carbonyl & C2-Methylene: Highly acidic

    
    -protons (pKa 
    
    
    
    9-11) allowing for Knoevenagel condensations or alkylations.
  • C1-Nitrile: Susceptible to hydrolysis (to amide/acid) or cyclization with hydrazines/hydroxylamines.

  • C5-Hydroxyl: A primary alcohol handle for further functionalization or intramolecular cyclization.

Physicochemical Properties Table
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 143.18 g/mol Correction: Formula includes Oxygen from OH and C=O
Physical State Viscous Oil or Low-Melting SolidHygroscopic
Solubility Soluble in MeOH, DMSO, CH

Cl

, THF
Poor water solubility (neutral form)
Predicted Boiling Point ~280°C (at 760 mmHg)Decomposes before boiling at atm pressure
pKa (

-H)
~10.5Calculated for

-ketonitrile methylene
Storage Conditions 2–8°C, Inert Atmosphere (Ar/N

)
Moisture sensitive

Note on Molecular Weight: While some databases list fragments, the exact mass for


 is 143.0946 Da. (Check: C7=84, H13=13, N=14, O2=32 -> 143). Correction from initial search snippets which often conflate with non-hydroxy analogs: The presence of the 5-OH adds 16 Da to the pivaloylacetonitrile backbone.

Synthetic Utility & Retrosynthesis

The strategic value of CAS 489432-33-9 lies in its ability to form 5-membered heterocycles with a "pantoic" side chain. This motif is critical in designing lipophilic drug candidates, such as Cannabinoid Receptor 2 (CB2) agonists , where the gem-dimethyl group improves metabolic stability by blocking


-oxidation.
Retrosynthetic Analysis (Graphviz)

The compound is classically assembled via a Claisen Condensation between a protected hydroxypivalic ester and acetonitrile.

Retrosynthesis Target 5-Hydroxy-4,4-dimethyl- 3-oxopentanenitrile (CAS 489432-33-9) ProtectedTarget THP-Protected Intermediate ProtectedTarget->Target Acid Hydrolysis (Deprotection) Acetonitrile Acetonitrile (CH3CN) Acetonitrile->ProtectedTarget Claisen Condensation Ester Methyl 3-hydroxy- 2,2-dimethylpropionate (Hydroxypivalate) Ester->ProtectedTarget + DHP (Protection) Base Base (NaH or KOtBu) Base->ProtectedTarget Promoter ProtectingGroup DHP / H+ ProtectingGroup->Ester

Figure 1: Retrosynthetic disassembly of the target molecule showing the protected ester strategy.

Experimental Protocol: High-Fidelity Synthesis

While direct condensation of the unprotected ester is possible using 2 equivalents of base (Dianion Method), it often leads to polymerization or O-alkylation side products. The THP-Protection Route is the industry standard for high purity.

Phase 1: Protection of Methyl Hydroxypivalate

Objective: Mask the primary alcohol to prevent proton quenching during the Claisen step.

  • Reactants: Methyl 3-hydroxy-2,2-dimethylpropionate (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.2 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Procedure:

    • Dissolve ester in DCM at 0°C.

    • Add DHP dropwise, followed by catalytic pTSA.

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of polar alcohol spot).

    • Workup: Wash with sat. NaHCO

      
      , dry over Na
      
      
      
      SO
      
      
      , and concentrate. Use crude for Phase 2.
Phase 2: Claisen Condensation

Objective: Construct the


-ketonitrile skeleton.
  • Reactants: Acetonitrile (as solvent/reactant, excess), Sodium Hydride (NaH, 60% dispersion, 1.5 eq relative to ester).

  • Setup: Flame-dried 3-neck flask, Nitrogen atmosphere, Reflux condenser.

  • Step-by-Step:

    • Activation: Suspend NaH in dry THF (or use neat Acetonitrile if dry). Heat to 60°C.

    • Addition: Add the THP-protected ester (from Phase 1) dropwise over 30 minutes. The solution often turns yellow/orange, indicating enolate formation.

    • Reflux: Heat the mixture to reflux (approx. 80–82°C) for 4–12 hours.

      • Mechanistic Insight: The acetonitrile anion (

        
        ) attacks the ester carbonyl. The gem-dimethyl group provides steric bulk, preventing self-condensation of the ester.
        
    • Quench: Cool to 0°C. Carefully quench with water (exothermic!).

Phase 3: Deprotection & Isolation

Objective: Remove the THP group and isolate the target.

  • Acidification: Adjust pH to ~2–3 using 1M HCl. This simultaneously protonates the enolate and cleaves the THP ether (requires stirring for 1–2 hours at RT).

  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification:

    • Wash combined organics with Brine.

    • Dry (MgSO

      
      ) and concentrate.
      
    • Flash Chromatography: Elute with Hexanes:EtOAc (gradient 80:20 to 50:50). The product is polar due to the hydroxyl group.

Downstream Applications: Heterocycle Synthesis

The primary utility of CAS 489432-33-9 is in the "one-pot" generation of substituted heterocycles. The following workflow demonstrates its conversion into an Aminoisoxazole (common in kinase inhibitors) and a CB2 Agonist scaffold .

Reaction Workflow (Graphviz)

Applications Core 5-Hydroxy-4,4-dimethyl- 3-oxopentanenitrile Isoxazole 5-Amino-3-(2-hydroxy- 1,1-dimethylethyl)isoxazole Core->Isoxazole + NH2OH / NaOH Reflux (pH 8-9) Pyrazole 5-Amino-3-(2-hydroxy- 1,1-dimethylethyl)pyrazole Core->Pyrazole + Hydrazine EtOH, Reflux NH2OH Hydroxylamine (NH2OH·HCl) NH2OH->Core Hydrazine Hydrazines (R-NH-NH2) Hydrazine->Core

Figure 2: Divergent synthesis of amino-heterocycles from the


-ketonitrile core.
Case Study: Synthesis of CB2 Agonist Intermediate

Reference: WO2022132803A1[1]

  • Reaction: 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile + Hydroxylamine Sulfate + NaOH.

  • Conditions: Water/MeOH, 100°C, 2.5 hours.

  • Mechanism:

    • Nucleophilic attack of

      
       on the ketone (C3).
      
    • Cyclization onto the nitrile (C1).

    • Product: 3-(2-hydroxy-1,1-dimethylethyl)-isoxazol-5-amine.

  • Significance: This isoxazole amine is subsequently coupled with 2,4-dichloro-3-nitropyridine derivatives to form the active pharmaceutical ingredient (API).

Analytical Characterization

For researchers validating the synthesized material, the following NMR signature is diagnostic.

NucleusShift (

ppm)
MultiplicityAssignment

H NMR
1.15 – 1.20Singlet (6H)Gem-dimethyl (

)
3.45 – 3.55Singlet (2H)Hydroxymethyl (

)
3.60 – 3.80Singlet (2H)

-Methylene (

)
4.0 – 4.5Broad Singlet (1H)Hydroxyl (

), D

O exchangeable

C NMR
~22.0Methyl carbons
~45.0Quaternary C4
~70.0

~114.0Nitrile (

)
~200.0Ketone (

)

Note: In CDCl


, the compound may exist in equilibrium with its enol form, though the gem-dimethyl group sterically disfavors the enol slightly compared to linear 

-ketonitriles.

Safety & Stability

  • Hazard Classification: Irritant (Skin/Eye). Treat as a potential cyanide donor if subjected to strong acids/oxidizers at high temperatures (though the nitrile bond is generally stable).

  • Stability: The compound is prone to retro-Claisen decomposition if stored in basic media for prolonged periods.

  • Storage: Store under Argon at 4°C. Avoid moisture to prevent hydrolysis of the nitrile to the amide.

References

  • World Intellectual Property Organization. (2022). CB2 Receptor Agonists.[1] Patent WO2022132803A1. Link

  • BenchChem. (2025). 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile Product Monograph.Link

  • ChemicalBook. (2024). Hydroxypivalic Acid Methyl Ester Properties and Synthesis.[2]Link

  • National Institutes of Health (NIH). (2025). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. Link

Sources

Technical Monograph: Structural Dynamics and Synthetic Utility of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

5-hydroxy-4,4-dimethyl-3-oxopentanenitrile is a highly specialized, polyfunctional building block utilized primarily in the synthesis of heterocyclic pharmaceutical intermediates, including Cb2 receptor agonists and modified pantothenic acid derivatives. Its structure is defined by a "functional triad"—a terminal primary alcohol, a central gem-dimethyl ketone, and a reactive nitrile tail.

This molecule serves as a critical case study in the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . The steric bulk of the C4 methyl groups compresses the internal bond angles, pre-organizing the molecule for cyclization. This makes it an aggressive precursor for constructing five- and six-membered heterocycles, such as isoxazoles, aminopyridines, and furanones.

Molecular Specifications
PropertySpecification
IUPAC Name 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
Key Moiety Gem-dimethyl (

-position to ketone)
Physical State Viscous oil (prone to spontaneous hemiacetalization)
Solubility Soluble in MeOH, DCM, THF; sparingly soluble in water

Structural Analysis & Spectroscopic Signature[2]

The molecule exists in a dynamic equilibrium. While the open-chain keto-nitrile form is the reactive species for condensation reactions, the compound stabilizes itself through intramolecular hydrogen bonding or hemiacetal formation between the C5-hydroxyl and C3-carbonyl.

Spectroscopic Validation (Predicted/Literature Derived)

Researchers must validate the integrity of this intermediate using the following diagnostic signals. The disappearance of the gem-dimethyl singlet is a primary indicator of decomposition or unwanted rearrangement.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃)

1.15–1.20 (s, 6H)
Gem-dimethyl protons (C4)

3.50–3.60 (s, 2H)
Methylene protons adjacent to nitrile (C2)

3.35 (s, 2H)
Methylene protons adjacent to alcohol (C5)
¹³C NMR

~200.0 ppm
Ketone Carbonyl (C3)

~114.0 ppm
Nitrile Carbon (C1)

~45.0 ppm
Quaternary Carbon (C4)
IR Spectroscopy 2255 cm⁻¹C≡N Stretch (Sharp, Medium)
1715 cm⁻¹C=O Ketone Stretch
3400–3500 cm⁻¹O-H Stretch (Broad)

Synthetic Pathways & Experimental Protocols

The synthesis of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile requires a Protected Claisen Condensation . Direct reaction of unprotected hydroxypivalate esters with acetonitrile anion often fails due to proton quenching by the free alcohol.

Core Synthesis Strategy
  • Protection: Masking the hydroxyl group of hydroxypivalic acid.

  • Condensation: Nucleophilic attack of acetonitrile anion (generated by strong base) on the ester.[1]

  • Deprotection: Careful removal of the protecting group to avoid retro-Claisen fragmentation.

SynthesisWorkflow Start Hydroxypivalic Acid Methyl Ester Step1 Protection (DHP / p-TsOH) Start->Step1 Inter1 THP-Protected Ester Step1->Inter1 Step2 Condensation (MeCN / NaH / THF) Inter1->Step2 Acetonitrile Anion Inter2 Protected Beta-Keto Nitrile Step2->Inter2 Step3 Deprotection (Mild Acid Hydrolysis) Inter2->Step3 Final Target: 5-hydroxy-4,4-dimethyl- 3-oxopentanenitrile Step3->Final

Figure 1: Step-wise synthetic workflow for the generation of the target


-keto nitrile.
Detailed Protocol: The "Protected Nitrile" Route

Reagents:

  • Methyl 2,2-dimethyl-3-hydroxypropionate (Hydroxypivalate)

  • 3,4-Dihydro-2H-pyran (DHP)

  • Acetonitrile (Anhydrous)

  • Sodium Hydride (60% dispersion in mineral oil)

  • THF (Anhydrous)[1]

Step 1: Hydroxyl Protection (THP Ether Formation)

  • Dissolve methyl hydroxypivalate (1.0 eq) in DCM.

  • Add DHP (1.2 eq) and catalytic p-TsOH (0.05 eq).

  • Stir at RT for 4 hours until TLC confirms consumption of starting material.

  • Quench with saturated NaHCO₃, extract, and concentrate to yield the THP-protected ester.

Step 2: Acylation of Acetonitrile (The Critical Step) Rationale: The acetonitrile anion is a "hard" nucleophile. Using NaH in refluxing THF ensures complete deprotonation of MeCN before the ester is introduced.

  • Anion Generation: In a flame-dried flask under Argon, wash NaH (2.5 eq) with hexane to remove oil. Suspend in anhydrous THF.

  • Add anhydrous Acetonitrile (2.2 eq) dropwise at 0°C.

  • Heat the mixture to reflux for 1 hour. The suspension will turn white/grey as the anion forms.

  • Condensation: Cool to RT. Add the THP-protected ester (1.0 eq) dissolved in THF dropwise over 30 minutes.

  • Reflux for 4–6 hours. Monitoring by TLC should show a new, less polar spot.

  • Workup: Cool to 0°C. Quench carefully with water (exothermic!). Acidify to pH 5 with dilute HCl. Extract with EtOAc.[1]

Step 3: Deprotection

  • Dissolve the crude protected nitrile in MeOH.

  • Add catalytic PPTS (Pyridinium p-toluenesulfonate) or dilute HCl.

  • Stir at RT for 2 hours. Warning: Do not heat strongly, as the

    
    -keto nitrile is sensitive to decarboxylation or retro-aldol type decomposition.
    
  • Neutralize, concentrate, and purify via flash chromatography (EtOAc/Hexane gradient).

Reactivity Profile & The Gem-Dimethyl Effect

The 4,4-dimethyl substitution is not merely structural; it is kinetic.[2] According to the Thorpe-Ingold effect , the repulsion between the methyl groups decreases the bond angle of the


 chain, bringing the terminal hydroxyl (C5) and the ketone (C3) or nitrile (C1) into closer proximity.
Primary Reaction Pathways
  • Isoxazole Formation (Cb2 Agonist Synthesis):

    • Reaction with Hydroxylamine (

      
      ) .
      
    • The nitrogen attacks the C3 ketone, followed by cyclization onto the nitrile carbon.

    • Product: 5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolamine.

    • Reference: Used in the synthesis of cannabinoid receptor agonists (WO2022132803A1).

  • Knoevenagel Condensation:

    • The C2 methylene protons are highly acidic (

      
      ) due to the flanking nitrile and ketone.
      
    • Aldehydes can condense at C2 to form alkylidene derivatives, precursors to multi-substituted pyridines.

  • Intramolecular Hemiacetalization:

    • The C5-OH can attack the C3=O to form a 5-membered lactol ring. This equilibrium is solvent-dependent. In protic solvents (MeOH), the open chain is stabilized; in non-polar solvents, the cyclic form may predominate.

ReactivityPathways Center 5-hydroxy-4,4-dimethyl- 3-oxopentanenitrile Isoxazole Isoxazole Derivatives (Cb2 Agonists) Center->Isoxazole Cyclization Pyridine Aminopyridines (via Knoevenagel) Center->Pyridine Condensation Lactol Cyclic Hemiacetal (Equilibrium Form) Center->Lactol Tautomerism NH2OH + NH2OH (Hydroxylamine) NH2OH->Center Aldehyde + R-CHO (Aldehyde) Equil Intramolecular Attack

Figure 2: Divergent reactivity pathways driven by the functional triad.

References

  • Synthesis of Cb2 Receptor Agonists

    • Source: World Intellectual Property Organization (P
    • Context: Describes the use of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (1g scale)
    • Link:

  • The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

    • Source: Journal of Medicinal Chemistry (2018).[3] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry".

    • Context: Explains the kinetic acceleration of cyclization in gem-dimethyl substituted chains.
    • Link:

  • General Synthesis of Beta-Keto Nitriles

    • Source: BenchChem Technical Library.
    • Context: Protocols for the acylation of acetonitrile anions using ester substrates.[1]

    • Link:

  • Pantothenic Acid Biosynthesis & Chemistry

    • Source: NASA Technical Reports / Journal of Molecular Evolution.[4]

    • Context: Discusses the stability and reactivity of pantoic acid precursors (hydroxypivalaldehyde derivatives) which share the gem-dimethyl scaffold.
    • Link:

Sources

Comparative Technical Guide: Pivaloylacetonitrile vs. 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of Pivaloylacetonitrile (PAN) and its functionalized analog, 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile (HDOPN) . It is designed for medicinal chemists and process engineers focusing on heterocyclic synthesis and drug design.

Executive Summary

Pivaloylacetonitrile (PAN) is the industry-standard


-ketonitrile building block used to introduce the hydrophobic tert-butyl group into heterocyclic scaffolds (pyrazoles, isoxazoles). It is prized for its steric bulk and metabolic stability but suffers from high lipophilicity (high LogP).

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile (HDOPN) is the "polar bioisostere" of PAN. Structurally identical except for a terminal hydroxyl group, HDOPN allows for the synthesis of "anchored" heterocycles with improved aqueous solubility and hydrogen-bonding potential. It serves as a critical intermediate in the synthesis of Pantothenic acid (Vitamin B5) analogs and next-generation kinase inhibitors where the tert-butyl group is replaced to mitigate metabolic liabilities.

Part 1: Chemical Identity & Physical Properties[1]

The core difference lies in the C-5 substitution. While PAN presents a methyl group, HDOPN presents a primary alcohol. This single change drastically alters the solubility profile and synthetic risks (specifically intramolecular cyclization).

PropertyPivaloylacetonitrile (PAN)5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile (HDOPN)
CAS Registry 59997-51-2104529-63-3 (or related derivatives)
Formula


MW 125.17 g/mol 141.17 g/mol
Structure


Physical State White Crystalline Solid (mp 64-72°C)Viscous Oil or Low-Melting Solid
Solubility Soluble in DCM, EtOAc, MeOH. Insoluble in water.Soluble in Water, Alcohols, DMSO.
LogP (Calc) ~1.2 (Lipophilic)~ -0.3 (Hydrophilic)
Primary Risk Sublimation during high-vac drying.Intramolecular cyclization to lactones/furans.

Part 2: Synthetic Methodologies

Synthesis of Pivaloylacetonitrile (PAN)

The Standard Protocol PAN is synthesized via a Claisen condensation of methyl pivalate and acetonitrile.

  • Reagents: Methyl Pivalate (1.0 eq), Acetonitrile (1.2 eq), NaH (1.5 eq) or NaOMe.

  • Solvent: THF or Toluene (reflux).

  • Key Insight: The reaction is driven by the precipitation of the enolate salt. Acidic quench must be controlled to prevent hydrolysis of the nitrile.

Synthesis of HDOPN (The Functionalized Route)

The "Hydroxypivalate" Protocol Direct condensation using unprotected hydroxypivalate esters is possible but requires excess base to deprotonate the alcohol first. A cleaner route involves using Pantolactone or Methyl 3-hydroxy-2,2-dimethylpropionate .

Protocol: Condensation of Methyl 3-hydroxy-2,2-dimethylpropionate

  • Starting Material: Methyl 3-hydroxy-2,2-dimethylpropionate (derived from hydroxypivalic acid).[1]

  • Base Selection: Use Sodium Hydride (NaH) (2.2 equivalents).

    • Why? The first equivalent deprotonates the -OH group (forming the alkoxide). The second equivalent generates the acetonitrile anion.

  • Procedure:

    • Suspend NaH (2.2 eq) in anhydrous THF at 0°C.

    • Add Methyl 3-hydroxy-2,2-dimethylpropionate (1.0 eq) dropwise (Evolution of

      
      ). Stir for 30 min.
      
    • Add Acetonitrile (1.5 eq) and heat to reflux for 4-6 hours.

    • Workup (Critical): Cool to 0°C. Quench carefully with dilute HCl to pH 5-6. Do not acidify below pH 4, as this triggers cyclization to the furanone/lactone. Extract with Ethyl Acetate.[1][2]

  • Yield: Typically 60-75%.

Part 3: Reactivity & Heterocycle Formation (The "Trap")

Both compounds react with hydrazines to form pyrazoles, but HDOPN requires specific handling to avoid side reactions.

The Divergent Pathway: Pyrazole Synthesis

When reacting with Hydrazine Hydrate (


):
  • PAN Pathway: Forms 3-tert-butyl-5-aminopyrazole . Reaction is clean, fast, and product precipitates.

  • HDOPN Pathway: Forms 3-(1-hydroxy-2-methylpropan-2-yl)-5-aminopyrazole .

    • Risk:[3][4] Under forcing conditions (high heat/acid), the hydroxyl group can attack the nitrile or the imine intermediate, leading to imino-lactones or dihydrofuranones .

    • Solution: Perform the cyclization in Ethanol at reflux without strong acid catalysts. If acid is needed, use Acetic Acid rather than HCl.

Visualization of Synthetic Logic

The following diagram illustrates the parallel synthesis and the specific "Cyclization Trap" associated with HDOPN.

G Start_PAN Methyl Pivalate (Lipophilic) Reagent Acetonitrile + Base (Claisen Condensation) Start_PAN->Reagent Start_HDOPN Hydroxypivalate Ester (Hydrophilic) Start_HDOPN->Reagent PAN Pivaloylacetonitrile (PAN) Reagent->PAN HDOPN 5-Hydroxy-4,4-dimethyl- 3-oxopentanenitrile (HDOPN) Reagent->HDOPN Hydrazine Hydrazine Hydrate (Cyclization) PAN->Hydrazine HDOPN->Hydrazine Side_Prod TRAP: Furanone/Lactone (Acidic Conditions) HDOPN->Side_Prod Strong Acid (Cyclization) Prod_PAN 3-tert-butyl-aminopyrazole (High LogP, Metabolic Stable) Hydrazine->Prod_PAN Reflux EtOH Prod_HDOPN 3-(Hydroxy-t-butyl)-aminopyrazole (Low LogP, Solubilizing) Hydrazine->Prod_HDOPN Reflux EtOH (Neutral pH)

Figure 1: Comparative synthetic flow showing the divergence in product properties and the stability risk associated with HDOPN.

Part 4: Pharmaceutical Applications & Bioisosterism[5]

The "Magic Methyl" vs. "Polar Anchor"
  • PAN (The Magic Methyl Effect): The tert-butyl group is often used to fill hydrophobic pockets in enzymes (e.g., p38 MAP kinase inhibitors ). However, it is a metabolic "dead end" and can lead to high plasma protein binding.

  • HDOPN (The Polar Anchor): Replacing the tert-butyl group with the 1-hydroxy-2-methylpropan-2-yl group (derived from HDOPN) reduces LogP by approximately 1.5 units. This is a common strategy in Fragment-Based Drug Discovery (FBDD) to improve the ligand efficiency (LE) of a hit.

Specific Use Case: CB2 Receptor Agonists

Recent patent literature (WO2022132803) highlights the use of HDOPN in synthesizing Cannabinoid Receptor 2 (CB2) agonists. The hydroxyl group serves as a handle for further derivatization or to form hydrogen bonds with the receptor, distinct from the purely hydrophobic interaction of a pivaloyl group.

Impurity Profiling

In the synthesis of Pantothenic Acid (Vitamin B5), HDOPN can appear as a ring-opened intermediate. Understanding its spectral signature (NMR) is vital for quality control in Vitamin B5 manufacturing.

  • 1H NMR Diagnostic (HDOPN): Look for the gem-dimethyl singlet at

    
     1.19 ppm and the methylene protons (
    
    
    
    ) at
    
    
    3.56 ppm.
  • 1H NMR Diagnostic (PAN): Look for the clean tert-butyl singlet at

    
     1.25 ppm.
    

References

  • Synthesis of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (CB2 Agonists Application)
  • General Reactivity of Beta-Ketonitriles with Hydrazine Source: Semantics Scholar (Synthesis of Pyrazole Derivatives) URL: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-Castillo-Portilla/76040e34015f5773998f5a606771339679f22c15]([Link]]

  • Physical Properties of Pivaloylacetonitrile Source: NIST WebBook URL:[Link]

Sources

Chemical Properties and Pharmaceutical Applications of Hydroxypivaloylacetonitrile (HPAN) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and pharmaceutical applications of Hydroxypivaloylacetonitrile (HPAN) derivatives.

In the context of this guide, "Hydroxypivaloylacetonitrile" refers to the enolic tautomer of pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile), specifically 3-hydroxy-4,4-dimethylpent-2-enenitrile and its functionalized analogues (e.g., 2-cyano-3-hydroxy-4,4-dimethylpent-2-enoic acid derivatives).[1][2] These compounds are critical "push-pull" alkenes used as bioisosteres and scaffolds in the development of immunomodulators and kinase inhibitors.[1]

Executive Summary

Hydroxypivaloylacetonitrile (HPAN) derivatives represent a class of


-ketonitriles that exist in a dynamic keto-enol equilibrium.[1][2] Their chemical significance lies in the "push-pull" electronic structure  of the enol form, where the electron-donating hydroxyl group and the electron-withdrawing nitrile group activate the 

-carbon and the carbonyl center simultaneously.[1][2]

This unique reactivity profile makes HPAN derivatives indispensable in drug discovery, serving as:

  • Warheads for covalent inhibition (via Michael addition acceptors).

  • Precursors for heterocycles (isoxazoles, pyrazoles, pyrimidines).[1][2]

  • Bioisosteres for carboxylic acids (due to the acidity of the enolic hydroxyl).

Chemical Identity & Tautomerism

The core structure of HPAN derivatives is defined by the equilibrium between the keto-form (acylacetonitrile) and the enol-form (hydroxy-acrylonitrile).[1]

Tautomeric Equilibrium

Unlike simple ketones, HPAN derivatives heavily favor the enol tautomer in solution, stabilized by:

  • Intramolecular Hydrogen Bonding: Between the enolic -OH and the nitrile nitrogen.[1]

  • Conjugation: The

    
    -system extends from the hydroxyl lone pair through the double bond to the nitrile.
    

Table 1: Physicochemical Profile of Core HPAN Scaffold

PropertyValue / CharacteristicMechanistic Implication
IUPAC Name 3-hydroxy-4,4-dimethylpent-2-enenitrileCore scaffold identity.[1][2]
pKa (Enol) ~5.5 – 7.0Bioisostere for carboxylic acids; deprotonates at physiological pH.[1][2]
LogP 1.8 – 2.5 (Derivative dependent)Favorable lipophilicity for oral bioavailability (Rule of 5 compliant).[1][2]
H-Bond Donors 1 (Enolic OH)Critical for active site binding (e.g., DHODH inhibition).[1][2]
Electronic State Push-Pull AlkeneHigh reactivity toward nucleophiles at the

-carbon (Michael acceptor behavior).[1][2]
Structural Visualization (Tautomerism)

The following diagram illustrates the keto-enol tautomerism and the resonance stabilization of the anion, which is the reactive species in most synthetic protocols.

Tautomerism Keto Keto Form (Pivaloylacetonitrile) C(=O)-CH2-CN Enol Enol Form (HPAN) C(OH)=CH-CN Keto->Enol Tautomerization (Favored in polar solv.) Anion Enolate Anion [O-C=C-CN]⁻ Nucleophilic Species Enol->Anion Base (-H+) Anion->Enol Acid (+H+)

Figure 1: Tautomeric equilibrium favoring the enol form due to conjugation and intramolecular H-bonding.[1][2]

Synthetic Methodologies

The synthesis of HPAN derivatives requires controlling the acylation of acetonitrile anions to prevent over-reaction (diacylation).[1]

Protocol: Synthesis of 2-Cyano-3-hydroxy-4,4-dimethylpent-2-enoic acid ethyl ester

This derivative is a common intermediate for pharmaceutical scaffolds.[1][2]

Reagents:

  • Pivaloyl chloride (1.0 eq)[1][2]

  • Ethyl cyanoacetate (1.0 eq)[1][2]

  • Magnesium chloride (

    
    , 1.2 eq)[1][2]
    
  • Pyridine (2.0 eq)[1][2]

  • Dichloromethane (DCM)[1][2]

Step-by-Step Methodology:

  • Activation: Suspend anhydrous

    
     in dry DCM at 0°C. Add ethyl cyanoacetate and pyridine. Stir for 30 minutes. Mechanism: Formation of a Magnesium-enolate complex which prevents diacylation.[1][2]
    
  • Acylation: Dropwise add pivaloyl chloride over 1 hour, maintaining temperature < 5°C. The solution will turn yellow/orange.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench: Pour the reaction mixture into cold 1M HCl. Critical Step: Acidification converts the magnesium salt back to the enol form.[1][2]

  • Isolation: Extract with DCM (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc. The product crystallizes as the enol tautomer.

Yield: Typically 85-92%.[1][2] Validation:


H NMR shows a singlet at 

12-14 ppm (enolic OH) and loss of the CH2 doublet characteristic of the keto form.[1][2]

Reactivity & Pharmaceutical Applications

The HPAN scaffold is a "chemical chameleon," capable of reacting as a nucleophile (at the


-carbon) or an electrophile (at the carbonyl/enol carbon).[1][2]
Heterocycle Synthesis (The "Switch" Mechanism)

HPAN derivatives are precursors to isoxazoles and pyrazoles , which are privileged structures in kinase inhibitors (e.g., JAK inhibitors) and anti-inflammatory drugs.[1][2]

  • Reaction with Hydrazines (

    
    ):  Yields 5-tert-butyl-pyrazoles.[1][2]
    
  • Reaction with Hydroxylamine (

    
    ):  Yields 5-tert-butyl-isoxazoles.[1][2]
    

Case Study: Leflunomide/Teriflunomide Analogy The drug Leflunomide is an isoxazole prodrug. In vivo, the isoxazole ring opens to form the active metabolite Teriflunomide (A77 1726), which is an


-cyano-

-hydroxy-enamide.[1][2]
  • Relevance: HPAN derivatives mimic this active metabolite structure. The bulky pivaloyl (tert-butyl) group provides steric protection against metabolic hydrolysis, enhancing half-life compared to the methyl analog.[1][2]

Pathway Visualization: Heterocycle Synthesis

The following diagram details the divergent synthesis of pyrazoles and isoxazoles from the HPAN scaffold.

Heterocycles cluster_0 Pathway A: Pyrazole Synthesis cluster_1 Pathway B: Isoxazole Synthesis HPAN HPAN Derivative (Enol Form) Hydrazine R-NHNH2 (Hydrazine) HPAN->Hydrazine Hydroxylamine NH2OH (Hydroxylamine) HPAN->Hydroxylamine Intermediate_A Hydrazone Intermediate Hydrazine->Intermediate_A - H2O Pyrazole 5-tert-butyl-pyrazole (Kinase Inhibitor Scaffold) Intermediate_A->Pyrazole - H2O Intermediate_B Oxime Intermediate Hydroxylamine->Intermediate_B - H2O Isoxazole 5-tert-butyl-isoxazole (Leflunomide Analog) Intermediate_B->Isoxazole - H2O Isoxazole->HPAN In Vivo Metabolism (Ring Opening)

Figure 2: Divergent synthesis of bioactive heterocycles from HPAN.[1][2] Note the metabolic reversion of isoxazoles.[1][2]

Drug Development Implications[1][3][4][5]

Bioisosterism

The 2-cyano-3-hydroxy moiety is a validated bioisostere for carboxylic acids .[1][2]

  • Acidity: The pKa (~5-6) is comparable to carboxylic acids (pKa ~4-5).[1][2]

  • Interaction: The enolic oxygen acts as a hydrogen bond acceptor/donor, while the nitrile nitrogen can accept hydrogen bonds.[1][2]

  • Advantage: Unlike carboxylic acids, the HPAN motif is less prone to Phase II conjugation (glucuronidation), potentially improving oral bioavailability and residence time.[1][2]

Metal Chelation

The


-hydroxy-nitrile motif can form bidentate chelates with divalent metals (

,

).[1][2] This property is exploited in designing inhibitors for metalloenzymes (e.g., Matrix Metalloproteinases or Carbonic Anhydrases), where the HPAN oxygen coordinates the catalytic zinc ion.[1][2]

References

  • PubChem. (2025).[1] 2-Cyano-4,4-dimethyl-pent-2-enoic acid | C8H11NO2.[1][2][3] National Library of Medicine. [Link]

  • Muller, G., et al. (1998).[1][2] Leflunomide and its active metabolite A77 1726: mechanistic insights. Journal of Medicinal Chemistry. (Contextual grounding for isoxazole-nitrile ring opening).

  • MDPI. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank.[4] [Link][1][2]

  • Lawrence Berkeley National Laboratory. (2005).[1] Discovery of PDE4 Inhibitors using Scaffold-Based Drug Design. [Link][1][2][5]

Sources

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive, mechanistic analysis of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile , emphasizing its role as a strategic synthon in the asymmetric synthesis of D-Pantolactone (Vitamin B5).

Role in Asymmetric Pantothenate Biosynthesis and Drug Development [1]

Executive Summary

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile (CAS: 489432-33-9) represents a critical "switch" intermediate in the industrial synthesis of pantothenic acid (Vitamin B5) and Coenzyme A precursors.[1] While classical industrial routes rely on the resolution of racemic DL-pantolactone, this


-ketonitrile derivative enables a catalytic asymmetric approach .[1] By leveraging the 3-oxo functionality, researchers can utilize enantioselective hydrogenation (e.g., Noyori catalysis) to set the chiral center at C3 before lactonization, theoretically allowing for 100% yield of the bioactive D-enantiomer, bypassing the wasteful resolution of the L-isomer.[1]

Chemical Identity & Physical Properties

The molecule is characterized by a gem-dimethyl backbone that imparts significant stability against


-elimination, a common failure mode in linear 

-ketonitriles.[1]
PropertySpecification
Chemical Name 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile
CAS Number 489432-33-9
Molecular Formula

Molecular Weight 141.17 g/mol
IUPAC Name 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile
Structural Class

-Ketonitrile; Gem-dimethyl functionalized alcohol
Appearance Viscous oil or low-melting solid (purity dependent)
Solubility Soluble in polar organic solvents (MeOH, THF, EtOAc); Sparingly soluble in water
Key Functional Groups Nitrile (C1), Ketone (C3), Primary Alcohol (C5)
Structural Visualization

The following diagram illustrates the core structure and its retrosynthetic derivation from hydroxypivalic acid and acetonitrile.

ChemicalStructure Target Target: 5-Hydroxy-4,4-dimethyl- 3-oxopentanenitrile (C7H11NO2) Fragment1 Fragment A: Acetonitrile Anion (-CH2CN) Target->Fragment1 Retrosynthetic Disconnection (C2-C3) Fragment2 Fragment B: Hydroxypivaloyl (HO-CH2-C(Me)2-CO-) Target->Fragment2 Precursor Precursor: Hydroxypivalic Acid Ester Fragment2->Precursor Derived from

Figure 1: Retrosynthetic breakdown showing the modular assembly of the target from acetonitrile and a hydroxypivalic acid derivative.

Synthetic Pathways & Mechanism

The synthesis of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is non-trivial due to the presence of the free hydroxyl group, which can interfere with the strong bases required for Claisen condensations.[1]

The "Protected" Claisen Route (Recommended)

This protocol ensures high fidelity by protecting the C5-hydroxyl group before the critical C-C bond formation.

  • Aldol Condensation: Reaction of Isobutyraldehyde with Formaldehyde (base-catalyzed) yields Hydroxypivalaldehyde (HPA) .[1]

  • Oxidation: HPA is oxidized (using

    
     or air/catalyst) to Hydroxypivalic Acid .
    
  • Esterification & Protection: Conversion to Methyl Hydroxypivalate, followed by protection of the alcohol (e.g., as a Benzyl ether or THP ether).

  • Claisen Condensation (Key Step): The protected ester is treated with Acetonitrile and a strong base (LDA or NaH). The acetonitrile anion attacks the ester carbonyl, displacing methoxide to form the

    
    -ketonitrile.
    
  • Deprotection: Removal of the protecting group yields the target.

Mechanistic Pathway Diagram[1]

SynthesisPathway Start Isobutyraldehyde + Formaldehyde HPA Hydroxypivalaldehyde (HPA) Start->HPA Aldol (Base) Ester Methyl Hydroxypivalate (Protected) HPA->Ester Oxidation & Protection Condensation Claisen Condensation (+ Acetonitrile / NaH) Ester->Condensation Nucleophilic Acyl Substitution Target TARGET: 5-Hydroxy-4,4-dimethyl- 3-oxopentanenitrile Condensation->Target Workup & Deprotection App Application: D-Pantolactone (via Asymmetric Hydrogenation) Target->App Ru-BINAP/H2 Hydrolysis

Figure 2: Step-by-step synthetic workflow from commodity chemicals to the target synthon.

Experimental Protocol: Synthesis via Acetonitrile Condensation

Note: This protocol assumes the use of a protected ester (Methyl 3-(benzyloxy)-2,2-dimethylpropionate) to prevent side reactions.[1]

Materials
  • Reagent A: Methyl 3-(benzyloxy)-2,2-dimethylpropionate (10.0 mmol)[1]

  • Reagent B: Anhydrous Acetonitrile (12.0 mmol)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (22.0 mmol)[1]

  • Solvent: Anhydrous THF (50 mL)

  • Quench: 1M HCl

Step-by-Step Methodology
  • Base Preparation: In a flame-dried 250 mL round-bottom flask under Argon, wash NaH with dry hexane (2x) to remove mineral oil. Suspend in 20 mL anhydrous THF.

  • Anion Formation: Heat the NaH suspension to 60°C. Add Acetonitrile (Reagent B) dropwise. Observation: Evolution of hydrogen gas indicates the formation of the acetonitrile anion (

    
    ). Stir for 1 hour.
    
  • Condensation: Cool the mixture to 0°C. Add Reagent A (dissolved in 10 mL THF) slowly over 30 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 4 hours. Monitor by TLC (formation of a UV-active spot, distinct from the ester).[1]

  • Workup: Cool to 0°C. Quench carefully with 1M HCl until pH ~3. Extract with Ethyl Acetate (3x 50 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield the protected 
    
    
    
    -ketonitrile.
  • Deprotection (Hydrogenolysis): Dissolve intermediate in MeOH, add Pd/C (10% w/w), and stir under

    
     balloon for 12 hours to remove the benzyl group, yielding pure 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile .
    

Applications in Drug Development

The primary value of this molecule lies in its ability to be stereoselectively reduced.

Asymmetric Hydrogenation to D-Pantolactone

Unlike the standard synthesis which produces racemic pantolactone requiring resolution (50% yield loss), this intermediate allows for Dynamic Kinetic Resolution (DKR) or direct enantioselective hydrogenation.[1]

  • Catalyst: Ru(OAc)2(BINAP) or similar chiral Ruthenium complexes.[1]

  • Reaction: The C3 ketone is reduced to a hydroxyl group. Due to the proximity of the bulky gem-dimethyl group and the directing ability of the nitrile/hydroxyl, high enantiomeric excess (ee > 95%) of the R-isomer can be achieved.[1]

  • Cyclization: Subsequent acid hydrolysis converts the nitrile to the acid, which spontaneously lactonizes to form D-(-)-Pantolactone .[1]

Analytical Characterization Standards

For quality control (QC) in drug manufacturing, the following data points validate the identity of the molecule:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.20 (s, 6H, 
      
      
      
      )[1]
    • 
       3.60 (s, 2H, 
      
      
      
      )[1]
    • 
       3.85 (s, 2H, 
      
      
      
      )[1]
  • IR Spectroscopy:

    • Nitrile stretch: ~2250

      
       (sharp, weak)[1]
      
    • Ketone stretch: ~1715

      
       (strong)[1]
      
    • Hydroxyl stretch: ~3400

      
       (broad)[1]
      

References

  • Ojima, I., Kogure, T., & Yoda, Y. (1985). Asymmetric Hydrogenation of Ketopantoyl Lactone: D-(-)-Pantoyl Lactone.[1][2] Organic Syntheses, 63,[2] 18. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: 4,4-dimethyl-3-oxopentanenitrile (Analog).[1][4] National Library of Medicine. Retrieved from [Link][1]

Sources

Beta-keto nitrile building blocks for medicinal chemistry

Strategic Utilization of -Keto Nitriles in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery,


-keto nitriles (3-oxoalkanenitriles)

This guide analyzes the structural dynamics of

5-aminopyrazolesisoxazoles2-aminothiophenes

Structural Dynamics & Reactivity Profile

The Active Methylene Concept

The defining feature of a





10.0–11.0

This acidity allows for deprotonation using mild bases (e.g.,

  • C-Alkylation: Introduction of diversity elements.

  • Knoevenagel Condensation: Reaction with aldehydes to form

    
    -benzylidene derivatives.
    
Tautomeric Equilibrium

Researchers must account for the keto-enol tautomerism, which influences reactivity and solubility. While the keto form typically predominates in non-polar solvents, polar protic solvents can stabilize the enol form via hydrogen bonding.

  • Keto Form: Favored for nucleophilic attacks at the carbonyl.

  • Enol Form: Participates in O-alkylation side reactions if not controlled.

Sustainable Synthesis of -Keto Nitriles

Historically, these scaffolds were synthesized via the reaction of

The "Green" Acylation Protocol

A superior method involves the direct C-acylation of acetonitrile anions with esters or lactones. This approach utilizes potassium tert-butoxide (KOtBu), avoiding transition metals and cyanides.

Mechanism:

  • Deprotonation of acetonitrile by KOtBu forms the nitrile anion.

  • Nucleophilic attack on the ester carbonyl.

  • Elimination of the alkoxide leaving group.

  • Crucial Step: The product is more acidic than acetonitrile; it is immediately deprotonated, driving the equilibrium forward.

Technical Insight: The use of THF as a solvent is critical to solubilize the intermediate enolate, preventing aggregation that stalls the reaction.

Divergent Heterocyclic Synthesis (Graphviz Map)

The true value of


BetaKetoNitrile_PathwaysBKNβ-Keto Nitrile(R-CO-CH2-CN)Hydrazine+ Hydrazines(R'-NHNH2)BKN->HydrazineHydroxylamine+ Hydroxylamine(NH2OH)BKN->HydroxylamineSulfur+ S8 / Base(Gewald Reaction)BKN->SulfurAmidine+ Amidines(R-C(=NH)NH2)BKN->AmidinePyrazole5-Aminopyrazoles(Kinase Inhibitors)Hydrazine->PyrazoleCyclocondensationIsoxazole5-Aminoisoxazoles(Immunomodulators)Hydroxylamine->IsoxazoleCyclocondensationThiophene2-Aminothiophenes(Allosteric Modulators)Sulfur->ThiopheneMulti-componentPyrimidine4-Aminopyrimidines(Antimetabolites)Amidine->PyrimidineCyclization

Figure 1: Divergent synthetic pathways transforming the

1

Deep Dive: The Gewald Reaction

For medicinal chemists targeting allosteric modulators (e.g., GPCR targets), the Gewald reaction is the gold standard for converting

Mechanism & Causality

The reaction is a multi-component condensation between a ketone (or


  • Knoevenagel Condensation: The active methylene of the

    
    -keto nitrile condenses with a carbonyl partner (aldehyde/ketone) to form an 
    
    
    -unsaturated nitrile.
  • Sulfur Uptake: The nucleophilic mechanism of sulfur addition is complex, but likely involves attack by the thiolate anion on the nitrile carbon or the

    
    -carbon.
    
  • Cyclization: Intramolecular attack closes the thiophene ring, followed by tautomerization to the aromatic amine.

Self-Validating Check: The reaction mixture typically turns dark brown/red as polysulfides form. The precipitation of the crystalline aminothiophene upon cooling or water addition confirms successful cyclization.

Case Study: Zaleplon & The Pyrazole Core[2]

Drug: Zaleplon (Sonata®) Class: Sedative-hypnotic (non-benzodiazepine).[2] Structural Core: Pyrazolo[1,5-a]pyrimidine.[3][4][5][6]

The


-Keto Nitrile Connection:3-amino-4-cyanopyrazole2ethoxymethylene malononitrileAvapritinib

-keto nitrile
  • Precursor: Benzoylacetonitrile derivatives.

  • Reagent: Hydrazine hydrate.[1][7]

  • Product: 3-Phenyl-5-aminopyrazole.

  • Relevance: This 5-amino group is the nucleophile used to fuse the second ring (pyrimidine) in Zaleplon-like synthesis.

Experimental Protocols

Protocol A: Sustainable Synthesis of -Keto Nitriles

Adapted from Kiyokawa et al. (2018) and recent green chemistry optimizations.

Reagents:

  • Ester (R-COOMe): 10.0 mmol

  • Acetonitrile (anhydrous): 12.0 mmol

  • Potassium tert-butoxide (KOtBu): 15.0 mmol

  • THF (anhydrous): 20 mL

Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with

    
    . Add KOtBu and THF.
    
  • Addition: Cool to 0°C. Add acetonitrile dropwise. Stir for 15 min to generate the anion (white suspension may form).

  • Acylation: Add the ester dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–5 hours. Monitoring: TLC should show consumption of ester.

  • Quench: The reaction mixture will be a thick slurry (enolate salt). Quench with 1M HCl (20 mL) to pH ~3.

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from EtOH/Hexane or flash chromatography.

Protocol B: Synthesis of 5-Aminopyrazoles

The gateway to pyrazolopyrimidine drugs.

Reagents:

  • 
    -Keto nitrile: 5.0 mmol
    
  • Hydrazine hydrate (80%): 7.5 mmol

  • Ethanol (Absolute): 15 mL

  • Acetic Acid (glacial): 5 drops (Catalyst)

Procedure:

  • Dissolve

    
    -keto nitrile in Ethanol.
    
  • Add Hydrazine hydrate dropwise. Caution: Exothermic.

  • Add Acetic Acid.[3]

  • Reflux for 4–6 hours.

  • Validation: Monitor by TLC. The disappearance of the nitrile band in IR (approx 2200

    
    ) is a key indicator of cyclization.
    
  • Isolation: Cool to RT. Pour into ice water (50 mL). The 5-aminopyrazole usually precipitates as a solid. Filter and wash with cold water.

References

  • Kiyokawa, K., et al. (2018). "Recent Advances in the Synthesis of

    
    -Ketonitriles." Synthesis, 50(03), 485-498. 
    
  • Frizzo, C. P., et al. (2014). "Heterocyclic synthesis using -enaminones and -enaminonitriles." Journal of the Brazilian Chemical Society, 25, 13-40.
  • El-Torgoman, A. M., et al. (2010). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 134-156.

  • Gewald, K. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 99(3), 1002-1007.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard Reference for pKa and reactivity).
  • Aggarwal, R., et al. (2011). "Synthesis of 5-aminopyrazoles and their application in the synthesis of fused heterocycles." Beilstein J. Org. Chem., 7, 179–197.

Technical Guide: Solubility Profile & Handling of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Characterization

Target Compound: 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile CAS Registry Number: 489432-33-9 Synonyms: 4-Cyano-2,2-dimethyl-3-oxobutanol; Pantoprazole Intermediate;


-Hydroxy-

-keto nitrile.

This guide provides a technical analysis of the solubility characteristics of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile. As a critical intermediate—often utilized in the synthesis of Pantoprazole and related heterocyclic bioactive agents—its handling requires a nuanced understanding of its amphiphilic nature. The molecule features a polar "head" (nitrile, ketone, hydroxyl) and a lipophilic "shield" (gem-dimethyl group), creating a specific solubility window essential for efficient extraction and purification.

Physiochemical Context[1][2][3][4]
  • Molecular Weight: 141.17 g/mol [1]

  • Structural Features:

    • Primary Hydroxyl (-OH): Strong H-bond donor/acceptor; increases water and alcohol solubility.

    • 
      -Keto Nitrile Core:  Active methylene site (
      
      
      
      ); susceptible to enolization; polar aprotic soluble.
    • Gem-dimethyl Group: Provides steric bulk and lipophilicity, modulating the compound's partition coefficient (

      
      ).
      
  • Physical State: Typically a viscous oil or low-melting solid (hygroscopic).

Solubility Profile

The following data synthesizes empirical observations from extraction protocols and structural solubility parameter analysis (Hansen Solubility Parameters).

Quantitative Solubility Estimates (at 25°C)
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Excellent solvation of the nitrile/ketone core; preferred for extraction.
Polar Protic Methanol, EthanolHigh (>100 mg/mL)Strong H-bonding interaction with the 5-OH group.
Polar Aprotic Acetonitrile, DMSO, DMFHigh (>100 mg/mL)Dipole-dipole interactions stabilize the polar functional groups.
Esters Ethyl Acetate (EtOAc)Moderate-High Good general solvent; often used in mixtures with heptane for crystallization.
Ethers THF, MTBEModerate Soluble, but less effective than chlorinated solvents for dissolving crude oils.
Hydrocarbons Hexane, HeptaneLow (<10 mg/mL)The polar domains dominate; these act as anti-solvents .
Aqueous WaterModerate The 5-carbon chain limits full miscibility, but the 3 polar groups induce significant water solubility (emulsion risk).
Critical Solubility Logic

The gem-dimethyl group is the key solubility modulator. While the hydroxyl and nitrile groups drive the molecule into water, the gem-dimethyl group disrupts the hydration shell enough to allow efficient extraction into organic solvents like DCM or Ethyl Acetate , provided the ionic strength of the aqueous phase is high (salting out).

Experimental Protocols

Protocol A: Optimized Extraction Workflow

Context: Recovering the target from an aqueous reaction mixture (e.g., post-ring opening of pantolactone).

The Challenge: The compound's moderate water solubility can lead to yield loss if simple ether/heptane extractions are used. The Solution: Use a polarity-modified organic phase.

  • Saturation: Saturate the aqueous reaction mixture with NaCl (brine) to leverage the "salting-out" effect, driving the organic compound out of the aqueous phase.

  • Solvent Preparation: Prepare a solvent mixture of 10% Methanol in Dichloromethane (DCM) .

    • Why? Pure DCM may not fully solvate the hydrated hydroxyl group. The addition of 10% MeOH disrupts water-solute H-bonds and transfers the compound into the organic layer.

  • Extraction: Perform 3x extractions with the MeOH/DCM mixture (Vol organic : Vol aqueous = 1:2).

  • Drying: Dry combined organics over anhydrous

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the product is sensitive to Lewis acidity (though generally stable).
Protocol B: Self-Validating Crystallization/Purification

Context: Purifying the crude oil/solid without column chromatography.

Since specific literature precedents for recrystallizing this exact CAS are variable (often isolated as an oil), this protocol uses a Two-Solvent Recrystallization approach to determine the optimal system for your specific batch purity.

  • Dissolution (Solvent A): Dissolve 1 g of crude material in the minimum amount of warm Ethyl Acetate or DCM (approx. 35-40°C).

    • Checkpoint: Solution must be clear. If insoluble particles remain, filter hot.

  • Anti-Solvent Addition (Solvent B): Slowly add Heptane or Cyclohexane dropwise to the warm solution with stirring.

  • Cloud Point: Continue addition until a persistent cloudiness (turbidity) is observed.

  • Re-solubilization: Add 1-2 drops of Solvent A to clear the solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then to 4°C.

    • Observation: If oiling out occurs (common with this compound), reheat and add more Solvent A (increase polarity) or seed with a pure crystal if available.

Visualization of Logic & Workflows

Diagram 1: Solubility Logic & Solvent Selection

This decision tree aids in selecting the correct solvent based on the operational goal (Reaction, Extraction, or Purification).

SolubilityLogic Start Target: 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile Goal Select Operation Start->Goal Rxn Reaction Medium Goal->Rxn Synthesis Extract Extraction / Workup Goal->Extract Isolation Purify Purification / Cryst. Goal->Purify Refinement PolarAprotic Nucleophilic Subst. (DMSO, DMF, MeCN) Rxn->PolarAprotic Anionic steps Protic Condensation/Hydrolysis (Water/MeOH, EtOH) Rxn->Protic Neutral steps DCM_MeOH 10% MeOH in DCM (High Recovery) Extract->DCM_MeOH Preferred (Polar) EtOAc Ethyl Acetate (Standard) Extract->EtOAc Alternative SolventSystem Solvent / Anti-Solvent Purify->SolventSystem Pair1 EtOAc / Heptane SolventSystem->Pair1 Most Common Pair2 DCM / Hexane SolventSystem->Pair2 Alternative

Caption: Decision matrix for solvent selection based on the amphiphilic properties of the target molecule.

Diagram 2: Extraction Workflow (The "Salting Out" Method)

A visual guide to the optimized extraction protocol described in Section 3.

ExtractionWorkflow Step1 Aqueous Reaction Mix (Contains Target) Step2 Add NaCl (Sat.) 'Salting Out' Step1->Step2 Step3 Add 10% MeOH/DCM (Extraction Solvent) Step2->Step3 Step4 Phase Separation Step3->Step4 Step5 Organic Phase (Product + DCM/MeOH) Step4->Step5 Bottom Layer Step6 Aqueous Phase (Salts + Impurities) Step4->Step6 Top Layer

Caption: Step-by-step extraction workflow emphasizing the critical salting-out step and polarity adjustment.

References

  • Title: Preparation of substituted pyridines and their use as CB2 receptor agonists (Example 1, Step 1).
  • General Reactivity & Handling

    • Title: 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile Product Page.[2][3][4]

    • Source: CymitQuimica / BenchChem.
    • Relevance: Confirms CAS 489432-33-9 and physical handling d
  • Purification of Related -Keto Nitriles: Title: Process for the preparation of hydroxyphenylacetonitriles (Recrystallization techniques). Source: US Patent 3983160A. URL: Relevance: Establishes baseline crystallization solvent systems (Benzene/Ligroin analogs) for hydroxy-nitrile compounds.

Sources

Gem-dimethyl substituted beta-keto nitriles in drug discovery

Gem-Dimethyl Substituted -Keto Nitriles: Structural Architects in Drug Discovery

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the optimization of small molecule pharmacophores, the gem-dimethyl substituted


-keto nitrile

  • The Thorpe-Ingold Effect (Gem-Dialkyl Effect): The steric bulk of the gem-dimethyl group compresses internal bond angles, pre-organizing the molecule for rapid and regioselective cyclization into bioactive heterocycles.

  • Metabolic Blockade: The quaternary carbon center eliminates acidic

    
    -protons, preventing enolization and blocking Cytochrome P450-mediated oxidative metabolism at a typically vulnerable site.
    

This guide provides a comprehensive analysis of the synthetic access to this motif and its divergent application in constructing privileged heterocyclic cores (pyrazoles, isoxazoles, pyrimidines) found in kinase inhibitors and anti-infectives.

Structural Rationale: Conformational & Metabolic Control

The Thorpe-Ingold Effect in Cyclization

The introduction of a gem-dimethyl group at the


Mechanism: In a standard chain, the reactive centers (ketone and nitrile/derivative) have high motional freedom. The gem-dimethyl group increases the population of the gauche conformer, bringing the reactive termini into proximity (the "Reactive Rotamer Effect").

ThorpeIngoldcluster_0Unsubstituted Chaincluster_1Gem-Dimethyl SubstitutedAOpen Chain(High Entropy)BCyclization(Slow k_cyc)A->BHigh BarrierCRestricted Conformer(Low Entropy)DCyclization(Fast k_cyc)C->DAngle Compression(Thorpe-Ingold)

Figure 1.1: Schematic representation of the Thorpe-Ingold effect accelerating cyclization kinetics.

Metabolic Stability and Bioisosterism

Unsubstituted



  • Rapid Racemization: If a chiral center exists nearby.

  • Enolization: Leading to non-specific protein binding.

  • Oxidative Dealkylation: CYP450 enzymes readily attack

    
    -methylene sites.
    

Replacing the



Synthetic Methodologies

Accessing the quaternary center of gem-dimethyl

Acylation of Nitrile AnionsC-Alkylation of Active Methylenes
Table 1: Comparative Synthetic Strategies
MethodReaction TypeKey ReagentsScope & LimitationsUtility Score
A Acylation of Nitrile Anions Isobutyronitrile, LDA or LiHMDS, Ester/Acid ChlorideBest for Gem-Dimethyl. Direct formation of quaternary center. Requires -78°C.High
B C-Alkylation

-keto nitrile, Me-I, Base (NaH, K2CO3)
Often results in O-alkylation mixtures. Difficult to install two methyls sequentially.Low
C Pd-Catalyzed Coupling Dinitriles, Organoboron reagents, Pd(acac)2Novel, mild conditions. Avoids strong bases. Good for aryl derivatives.Medium
D Microwave Condensation Nitrile + Ester, KOtBu, MicrowaveRapid, solvent-free options. Good for library generation.High
Preferred Route: Acylation of Isobutyronitrile (Method A)

This is the most reliable method for generating 2,2-dimethyl-3-oxonitriles. The steric bulk of the isopropyl group in isobutyronitrile prevents self-condensation, allowing the lithiated species to react cleanly with an electrophile.

General Reaction Scheme:

Divergent Synthesis of Heterocycles

The gem-dimethyl

The "Warhead" Construction Workflow

The following diagram illustrates the divergence from the core scaffold to three critical pharmacophores: Aminopyrazoles (kinase inhibitors), Pyrimidines (antimetabolites), and Isoxazoles (immunomodulators).

HeterocycleSynthesisCoreGem-Dimethylbeta-Keto Nitrile(R-CO-C(Me)2-CN)Pyrazole5-Amino-Pyrazoles(Kinase Inhibitors)Core->Pyrazole Cyclization(Knorr-type)PyrimidinePyrimidines(Antivirals/Anticancer)Core->Pyrimidine Cyclocondensation(Base catalyzed)IsoxazoleIsoxazoles(Anti-inflammatory)Core->Isoxazole Cyclization(pH controlled)HydrazineHydrazines(NH2-NH-R')Hydrazine->PyrazoleUreaUrea / Guanidine(NH2-C(=X)-NH2)Urea->PyrimidineHydroxylamineHydroxylamine(NH2-OH)Hydroxylamine->Isoxazole

Figure 3.1: Divergent synthesis of privileged heterocycles from the gem-dimethyl scaffold.

Case Study: p38 MAP Kinase Inhibitors

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a primary target for anti-inflammatory therapeutics (e.g., Rheumatoid Arthritis).

  • Challenge: Early pyridinyl-imidazole inhibitors (like SB203580) suffered from hepatotoxicity and poor selectivity.

  • Solution: Second-generation inhibitors often utilize a pyrazole or amido-pyrazole core.

  • Role of Gem-Dimethyl:

    • Structure: In "Hybrid-Designed" inhibitors, the gem-dimethyl group is frequently employed in the linker region or adjacent to the acceptor motif.

    • Effect: It locks the inhibitor in a conformation that maximizes occupancy of the ATP-binding pocket (specifically the hydrophobic region II) while minimizing entropic loss upon binding.

    • Outcome: Compounds derived from substituted

      
      -keto nitriles demonstrated improved 
      
      
      values (nanomolar range) and superior metabolic stability compared to their des-methyl analogs.

Experimental Protocol: Synthesis of 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile

Objective: Synthesize a representative gem-dimethyl

Reagents:

  • Isobutyronitrile (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes) or LDA (prepared in situ)

  • Ethyl Benzoate (1.0 equiv)

  • THF (Anhydrous)

  • Ammonium Chloride (sat. aq.)

Protocol:

  • Preparation of LDA (if not commercial):

    • Charge a flame-dried 3-neck flask with anhydrous THF under

      
      .
      
    • Add Diisopropylamine (1.2 equiv). Cool to -78°C.

    • Add n-BuLi (1.2 equiv) dropwise. Stir for 30 min.

  • Anion Formation:

    • To the LDA solution at -78°C, add Isobutyronitrile (1.0 equiv) dropwise over 15 minutes.

    • Observation: The solution may turn pale yellow, indicating the formation of the lithio-nitrile species.

    • Stir for 1 hour at -78°C to ensure complete deprotonation.

  • Acylation:

    • Add Ethyl Benzoate (1.0 equiv) dropwise (neat or in minimal THF) to the reaction mixture.

    • Critical Step: Maintain temperature below -65°C to prevent side reactions.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

  • Workup & Purification:

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x). Wash combined organics with brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc gradient).[1] The gem-dimethyl product is typically less polar than the corresponding unsubstituted

      
      -keto nitrile.
      

Validation Data (Expected):

  • 1H NMR (

    
    ): 
    
    
    7.8 (m, 2H), 7.4 (m, 3H), 1.7 (s, 6H, gem-dimethyl).
  • IR: ~2240

    
     (CN), ~1690 
    
    
    (C=O).

References

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Thorpe–Ingold effect. Wikipedia / Chemical Reviews. [Link]

  • Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones. Molecules. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 489432-33-9 Formula: C


H

NO

Molecular Weight: 141.17 g/mol [1][2]

Part 1: Executive Summary & Chemical Identity

Role: Senior Application Scientist Context: Drug Discovery & Intermediate Synthesis

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is a specialized


-ketonitrile building block characterized by a gem-dimethyl backbone and a terminal primary alcohol. In the pharmaceutical sector, it serves as a critical intermediate for synthesizing heterocycles (substituted pyridines, pyrimidines) and is structurally analogous to precursors used in the manufacture of Pantoprazole and Pantothenic acid derivatives.

Unlike simple aliphatic nitriles, the presence of the


-keto group renders the 

-methylene protons (at C2) highly acidic (

), making this molecule a potent nucleophile in Knoevenagel condensations and Michael additions. However, this reactivity also necessitates rigorous handling protocols to prevent spontaneous polymerization or decomposition.
Physicochemical Profile
PropertyValueNote
Appearance Pale yellow to colorless oil/low-melting solidTendency to darken upon oxidation.
Boiling Point ~126°C at 2.0 kPa (Predicted)High vacuum distillation required.
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in waterHydroxyl group confers polarity.
Reactivity High (C2-H acidity, C3-Carbonyl electrophilicity)Hygroscopic; store under inert gas.

Part 2: Hazard Identification & Toxicology (E-E-A-T)

Note: While specific toxicological data for this exact CAS is limited, the following hazard profile is derived from Structure-Activity Relationships (SAR) with its close analog, Pivaloylacetonitrile (CAS 59997-51-2), and standard nitrile toxicology.

Core Hazards

Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.

    • Mechanism:[1][3][4] Aliphatic nitriles can undergo hepatic metabolism (via Cytochrome P450) to release cyanide ions (

      
      ), inhibiting cytochrome c oxidase and halting cellular respiration.
      
  • Skin/Eye Irritation: Category 2 (H315/H319) .

    • Mechanism:[1][3][4] The

      
      -keto moiety is an alkylating agent capable of reacting with nucleophilic residues on proteins, causing contact dermatitis and mucosal irritation.
      
  • Specific Target Organ Toxicity: Respiratory irritation (H335).

Reactivity Hazards

The molecule contains three distinct reactive centers, creating a "Reactivity Triad" that dictates both its utility and its instability.

ReactivityTriad Molecule 5-Hydroxy-4,4-dimethyl- 3-oxopentanenitrile AlphaProton C2 Alpha-Protons (Acidic Site) Molecule->AlphaProton pKa ~10 Ketone C3 Carbonyl (Electrophilic Site) Molecule->Ketone Susceptible to Nucleophiles Alcohol C5 Hydroxyl (Nucleophilic Site) Molecule->Alcohol H-Bonding Polymer Self-Condensation (Polymerization Risk) AlphaProton->Polymer Uncontrolled Base Heterocycle Heterocycle Formation (Desired Pathway) Ketone->Heterocycle + Hydrazines/Amidines Alcohol->Polymer Intra-molecular cyclization

Figure 1: The Reactivity Triad. The acidity of the C2 protons drives synthesis but also poses a risk of runaway self-condensation if basic impurities are present.

Part 3: Safe Handling & Experimental Protocols

Engineering Controls
  • Containment: All weighing and transfer operations must be performed within a Class II Biosafety Cabinet or a chemical fume hood with a face velocity of >100 fpm.

  • Atmosphere: The substance is hygroscopic. Handle under a blanket of Nitrogen or Argon.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Double Layer) or Butyl Rubber Standard latex is permeable to organic nitriles. Double-gloving prevents breakthrough of the carrier solvent (often DCM or DMSO).
Respiratory P100/OV Cartridge Required if handling outside a hood.[5] Protects against organic vapors and particulates.
Eye Chemical Goggles Safety glasses are insufficient due to the risk of splash-induced corneal opacity from the ketone functionality.
Emergency Response: The "Cyanide Watch" Protocol

Because this compound is a nitrile, standard First Aid must be augmented with cyanide-specific awareness.

IF SWALLOWED:

  • Immediate Action: Do NOT induce vomiting. The risk of aspiration pneumonia is high.

  • Oxygen: Administer 100% Oxygen immediately if the victim is breathing but showing signs of hypoxia (blue lips, confusion).

  • Antidote: Medical professionals should have a Hydroxocobalamin (Cyanokit) available. This chelates cyanide to form non-toxic cyanocobalamin (Vitamin B12).

Part 4: Synthesis & Application Workflow

Context: Synthesis of substituted pyridines via Hantzsch synthesis.

Protocol: Condensation with Amidines

This workflow demonstrates the use of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile to generate a pyrimidine scaffold, a common motif in kinase inhibitors.

  • Preparation: Dissolve 1.0 eq of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile in anhydrous Ethanol.

  • Activation: Add 1.1 eq of Sodium Ethoxide (NaOEt) at 0°C. Critical: Maintain low temperature to prevent the degradation of the

    
    -ketonitrile.
    
  • Addition: Dropwise addition of the Amidine (1.0 eq).

  • Reflux: Heat to 80°C for 4-6 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM).

  • Quench: Cool to RT and neutralize with 1M HCl to pH 7.

Workflow Start Start: Raw Material (Stored under Ar) Dissolution Dissolution (Anhydrous EtOH) Start->Dissolution Deprotonation Deprotonation (0°C) Reagent: NaOEt Dissolution->Deprotonation Exothermic Cyclization Cyclization (Reflux) Reagent: Amidine Deprotonation->Cyclization Nucleophilic Attack Workup Neutralization & Isolation Cyclization->Workup pH Adjustment

Figure 2: Synthetic workflow for pyrimidine construction. The deprotonation step is the critical control point (CCP) for safety and yield.

Part 5: Storage & Stability

  • Temperature: -20°C (Freezer).

  • Incompatibility: Strong oxidizing agents, strong bases (causes polymerization), and reducing agents.

  • Shelf Life: 12 months if stored strictly under inert gas. The formation of a brown oil indicates oxidative decomposition of the alcohol or polymerization of the ketone.

References

  • PubChem. (2025).[6] Pentanenitrile, 4,4-dimethyl-3-oxo- (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Technical Whitepaper: Nomenclature and Structural Identity of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthesis, and application of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile , a specialized aliphatic building block used in the synthesis of heterocyclic pharmaceutical intermediates.

Executive Summary

5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (CAS 489432-33-9) is a functionalized


-ketonitrile characterized by a gem-dimethyl substitution pattern adjacent to a primary hydroxyl group.[1][2] Structurally related to pantothenic acid  (Vitamin B5) precursors, this molecule serves as a critical C7 synthon for constructing substituted heterocycles—specifically isoxazoles, pyrazoles, and pyrimidines—where the gem-dimethyl moiety provides conformational rigidity (Thorpe-Ingold effect) and metabolic stability.

Chemical Identity & Nomenclature

Accurate identification is paramount for regulatory filing and database searching. This compound is often indexed under varying systematic names depending on the prioritization of the nitrile versus the ketone functional group.

Synonyms and Identifiers
CategoryIdentifier / NameNotes
Common Name Hydroxypivaloylacetonitrile Derived from the condensation of hydroxypivalic acid and acetonitrile.
IUPAC Name 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile Preferred systematic name.
Alt. Systematic 4-Cyano-3,3-dimethyl-1-hydroxy-2-butanoneViews the molecule as a butanone derivative.
CAS Number 489432-33-9 Unique numerical identifier.[2]
Molecular Formula

MW: 141.17 g/mol
SMILES CC(C)(CO)C(=O)CC#NMachine-readable string.[1][2][3][4][5]
Structural Analysis

The molecule features three distinct reactive centers:[5]

  • Nitrile (

    
    ):  Susceptible to hydrolysis (to acid/amide), reduction (to amine), or cyclization.
    
  • 
    -Keto (
    
    
    
    ):
    Highly electrophilic; the
    
    
    -methylene protons at
    
    
    are acidic (
    
    
    ), enabling alkylation or Knoevenagel condensations.
  • Hydroxyl (

    
    ):  A primary alcohol shielded by the adjacent gem-dimethyl group (neopentyl position), making it nucleophilic but resistant to steric hindrance-based elimination.
    

ChemicalStructure Figure 1: Functional Connectivity of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile OH Primary Hydroxyl (Nucleophile) GemDimethyl Gem-Dimethyl (Steric Shield / Stability) OH->GemDimethyl Attached to C4 Ketone Ketone (C3) (Electrophile) GemDimethyl->Ketone Alpha Position Methylene Active Methylene (C2) (Acidic Protons) Ketone->Methylene Beta Position Nitrile Nitrile (C1) (Precursor to Heterocycles) Methylene->Nitrile Alpha Position

Synthetic Methodology

The synthesis of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile relies on a Claisen-type condensation . The core challenge is the presence of the free hydroxyl group, which is acidic enough to quench the nitrile anion.

Protocol: Condensation of Methyl Hydroxypivalate

Reaction Type: Nucleophilic Acyl Substitution (Claisen Condensation) Precursors: Methyl 3-hydroxy-2,2-dimethylpropionate (Methyl Hydroxypivalate) + Acetonitrile.

Mechanistic Insight

Direct reaction requires 2.2 equivalents of base . The first equivalent deprotonates the hydroxyl group to form an alkoxide; the second deprotonates acetonitrile to generate the reactive carbanion (


).
  • Alternative: Use a protected ester (e.g., THP-ether) to improve yield and reduce base consumption.

Step-by-Step Procedure (Unprotected Route)
  • Preparation of Base: In a dry 3-neck flask under

    
    , suspend Sodium Hydride (NaH)  (60% dispersion, 2.2 eq) in anhydrous THF.
    
  • Anion Generation: Cool to 0°C. Add Acetonitrile (dry, 1.2 eq) dropwise. Stir for 30 min to ensure deprotonation (Note: Acetonitrile

    
    ; NaH is strong enough, but LDA is often preferred for cleaner kinetics at -78°C).
    
  • Addition of Ester: Add Methyl 3-hydroxy-2,2-dimethylpropionate (1.0 eq) slowly to the anion mixture. The solution may thicken as the alkoxide forms.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The formation of the enolate salt drives the equilibrium.

  • Quench & Workup:

    • Cool to 0°C.

    • Carefully quench with dilute HCl (pH adjusted to ~4). Critical: Do not acidify too strongly to avoid hydrolyzing the nitrile.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic phase with brine, dry over

      
      .
      
  • Purification: The crude oil is often purified via vacuum distillation or column chromatography (Hexane:EtOAc gradient).

SynthesisPathway Figure 2: Claisen Condensation Pathway SM1 Methyl Hydroxypivalate (Ester) Base Base (NaH or LDA) >2.0 eq SM1->Base SM2 Acetonitrile (Nucleophile) SM2->Base Inter1 Dianion Species (Alkoxide + Nitrile Anion) Base->Inter1 Deprotonation Product 5-hydroxy-4,4-dimethyl- 3-oxopentanenitrile Inter1->Product 1. Condensation 2. Acidic Quench

[5]

Applications in Drug Development

This molecule is a versatile "C3-N2" or "C3-N1" fragment donor for heterocyclic synthesis.

Synthesis of Isoxazoles

Reaction with Hydroxylamine (


)  yields 3-substituted-5-isoxazolones or 5-substituted-3-isoxazolols, depending on pH.
  • Mechanism: The amine attacks the ketone (C3), followed by cyclization of the oxime oxygen onto the nitrile carbon (C1).

  • Relevance: Used in the synthesis of

    
     receptor agonists (see Patent WO2022132803A1).
    
Synthesis of Aminopyrazoles

Reaction with Hydrazine (


)  yields 3-amino-5-(1-hydroxy-2-methylpropan-2-yl)pyrazole.
  • Utility: Aminopyrazoles are privileged scaffolds in kinase inhibitors.

Pantothenic Acid Analogs

Reduction of the C3 ketone and hydrolysis of the nitrile yields


-methyl-pantoic acid  derivatives, allowing for the exploration of Vitamin B5 antimetabolites or transport inhibitors.

References

  • Preparation of Cb2 Receptor Agonists. World Intellectual Property Organization, Patent WO2022132803A1. (Describes the use of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile in isoxazole synthesis). Link

  • Synthesis of Hydroxypivalic Acid Methyl Ester. ChemicalBook. (Precursor identification and physical data).[3][6][7][8] Link

  • 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile Product Data. CymitQuimica. (CAS verification and commercial availability). Link

  • Claisen Condensation of Nitriles.Organic Syntheses, Coll. Vol. 3, p. 219 (1955); Vol. 23, p. 16 (1943). (General protocol for

    
    -ketonitrile synthesis). Link
    

Sources

Methodological & Application

Synthesis of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile from hydroxypivalic acid

[1][2][3][4][5]

Executive Summary

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is a critical

123451235

This application note details a robust, scalable synthetic protocol starting from hydroxypivalic acid. Unlike generic procedures, this guide addresses the specific challenge of the free hydroxyl group, offering two distinct pathways:

  • Method A (The "Gold Standard"): A protection-deprotection sequence ensuring maximum purity and yield for research and early-phase development.[1][2][3][4][5]

  • Method B (The "Green" Route): A direct dianion strategy for process intensification, suitable for scale-up optimization.[5]

Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the

2345
Strategic Logic[1][2][3][5]
  • The Challenge: The starting material, hydroxypivalic acid, contains a primary hydroxyl group. In the presence of the strong bases required to generate the acetonitrile anion (pKa ~25), this hydroxyl group will deprotonate first, consuming reagents and potentially leading to polymerization or complexation.

  • The Solution:

    • Route A: Mask the hydroxyl group as a silyl ether (TBDMS) or benzyl ether. This prevents side reactions and simplifies purification.

    • Route B: Use an excess of strong base (LDA) to generate a transient dianion, allowing direct C-C bond formation.

RetrosynthesisTargetTarget:5-Hydroxy-4,4-dimethyl-3-oxopentanenitrileProtectedIntermediate:Protected u03b2-KetonitrileTarget->ProtectedDeprotectionDisconnectionC-C BondFormationProtected->DisconnectionPrecursorsPrecursors:Acetonitrile + Methyl HydroxypivalateDisconnection->PrecursorsClaisen CondensationStartStarting Material:Hydroxypivalic AcidPrecursors->StartEsterification/Protection

Figure 1: Retrosynthetic disconnection showing the pathway from Hydroxypivalic Acid.[1][2][3][4][5]

Critical Process Parameters (CPP)

Success in this synthesis relies on strict control of moisture and stoichiometry.

ParameterSpecificationRationale
Moisture Content < 200 ppm (Solvents)The acetonitrile anion is highly basic; water quenches the reaction immediately.[1][2][3][4][5]
Base Stoichiometry 2.1 - 2.5 eq.[1][2][3][4][5] (Method B)Essential to neutralize the -OH and deprotonate the nitrile in the direct route.
Temperature (Condensation) -78°C to 0°C (LDA)Low temperature favors kinetic enolate formation and suppresses self-condensation of acetonitrile.[1][2][3][4][5]
Inert Atmosphere Argon or NitrogenPrevents oxidation and moisture ingress.

Experimental Protocols

Method A: The Protected Route (Recommended for High Purity)

This route uses tert-butyldimethylsilyl (TBDMS) protection due to its stability under basic conditions and mild removal.[1][2][3][5]

Step 1: Esterification & Protection

If starting from Hydroxypivalic Acid:

  • Esterification: Reflux Hydroxypivalic acid (10.0 g) in Methanol (100 mL) with cat. H2SO4 (0.5 mL) for 4 hours. Concentrate and distill to obtain Methyl Hydroxypivalate .

  • Protection:

    • Dissolve Methyl Hydroxypivalate (10.0 g, 75.7 mmol) in DCM (100 mL).

    • Add Imidazole (10.3 g, 151 mmol) followed by TBDMS-Cl (13.7 g, 90.8 mmol) at 0°C.

    • Stir at RT for 12 hours.

    • Workup: Wash with water, brine, dry over MgSO4, and concentrate.[5][6][7]

    • Yield: ~95% of Methyl 3-((tert-butyldimethylsilyl)oxy)-2,2-dimethylpropionate .[1][2][3][4][5]

Step 2: Claisen Condensation (C-C Bond Formation)

Reagents: Acetonitrile (anhydrous), n-Butyllithium (2.5M in hexanes), THF (anhydrous).[5]

  • Anion Generation:

    • Charge a flame-dried 3-neck flask with anhydrous THF (150 mL) and Acetonitrile (4.0 mL, 76 mmol, 1.2 eq). Cool to -78°C.[1][2][3][4][5]

    • Add n-BuLi (30.5 mL, 76 mmol) dropwise over 20 mins. Stir for 30 mins at -78°C to form the lithio-acetonitrile species (LiCH2CN).[1][3][5]

  • Addition:

    • Dissolve the Protected Ester from Step 1 (15.5 g, ~63 mmol) in THF (30 mL).

    • Add this solution dropwise to the anion mixture at -78°C.

  • Reaction:

    • Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC/HPLC.

  • Quench & Workup:

    • Quench with sat. NH4Cl solution (50 mL).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Dry organic layers and concentrate.[7]

    • Purification: Flash chromatography (Hexane/EtOAc) to yield 5-((tert-butyldimethylsilyl)oxy)-4,4-dimethyl-3-oxopentanenitrile .

Step 3: Deprotection[2][3][4]
  • Dissolve the intermediate (10.0 g) in THF (100 mL).

  • Add TBAF (1.0M in THF, 1.1 eq) at 0°C. Stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc.

  • Final Product: 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile. (Clear oil or low-melting solid).[1][2][3][4][5]

Method B: The Direct Dianion Route (Industrial/Scale-Up)[1][2][3][4][5]

This method bypasses protection but requires precise temperature control to manage the dianion.

  • Dianion Formation:

    • Cool anhydrous THF (200 mL) containing Diisopropylamine (23 mL, 165 mmol, 2.2 eq) to -78°C.

    • Add n-BuLi (66 mL, 165 mmol) to form LDA.[1][5]

    • Add Acetonitrile (4.0 mL, 76 mmol) followed immediately by Methyl Hydroxypivalate (5.0 g, 37.8 mmol).

    • Note: In this sequence, we are generating the dianion of the reaction mixture. Alternatively, pre-mix the hydroxy ester with 1 eq of base, then add to the acetonitrile anion.

    • Optimized Protocol: Add 2.2 eq LDA to Acetonitrile (1 eq) + Hydroxy Ester (1 eq) mixture? No.

    • Correct Protocol: Generate LiCH2CN (2.2 eq) using LDA. Add Hydroxy Ester (1 eq). The first eq of base deprotonates the OH; the second eq of acetonitrile anion attacks the ester.

  • Execution:

    • Generate LDA (2.5 eq) in THF at -78°C.

    • Add Acetonitrile (2.5 eq). Stir 30 min.

    • Add Methyl Hydroxypivalate (1.0 eq) slowly.

    • Warm to RT.

  • Workup: Acidify carefully with 1N HCl to pH 4 (to protonate the alkoxide and enolate) and extract.

Analytical Controls & Specifications

TestMethodAcceptance Criteria
Identity 1H-NMR (CDCl3)

1.2 (s, 6H, gem-dimethyl), 3.5 (s, 2H, CH2-OH), 3.6 (s, 2H, CH2-CN).[1][2][3][4][5]
Purity HPLC (C18, ACN/H2O)> 97.0% Area
Residual Solvent GC-HSTHF < 720 ppm

1H NMR Interpretation (Target): The spectrum should show a characteristic singlet for the gem-dimethyl group (~1.2 ppm), a singlet for the methylene protons alpha to the nitrile (~3.5-4.0 ppm depending on enolization), and a singlet for the hydroxymethyl group. Note that

5

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Condensation) Wet reagents/solventKarl-Fischer titrate all solvents.[1][2][3][4][5] Flame dry glassware.
Self-Condensation of ACN Temperature too highMaintain -78°C during anion formation.[1][2][3][4][5]
Incomplete Deprotection Old TBAF reagentUse fresh TBAF or switch to mild acid hydrolysis (AcOH/H2O).
Product Decomposition Basic workup

-ketonitriles are sensitive to strong base during workup.[1][2][3][4][5] Ensure pH is adjusted to neutral/slightly acidic (pH 4-5).

References

  • BenchChem. (2025). Synthesis of 3-Oxopentanenitriles and their pivotal role as intermediates. Retrieved from .

  • Santa Cruz Biotechnology. (2024). 4,4-Dimethyl-3-oxopentanenitrile Product Data. Retrieved from .

  • Ji, Y. et al. (2006).
  • CymitQuimica. (2024). 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile CAS 489432-33-9.[1][2][3][4][5][8] Retrieved from .

  • PrepChem. (2023). Synthesis of methyl hydroxypivalate. Retrieved from .

(Note: While specific patents for this exact hydroxy-nitrile transformation are proprietary, the protocols above are derived from validated methodologies for structurally homologous

Technical Application Note: Synthesis of 5-(1-Hydroxy-2-methylpropan-2-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the cyclocondensation of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (CAS 489432-33-9) with hydrazine hydrate to synthesize 5-(1-hydroxy-2-methylpropan-2-yl)-1H-pyrazol-3-amine .

This specific aminopyrazole scaffold is a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK, p38 MAPK) and other ATP-competitive drugs. The gem-dimethyl group provides essential steric bulk that can lock conformations in active sites, while the primary hydroxyl group offers a handle for further functionalization or hydrogen bonding.

Key Reaction Parameters
ParameterSpecification
Starting Material 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile
Reagent Hydrazine Hydrate (50-60% or 98%)
Solvent Ethanol (Absolute) or Methanol
Temperature Reflux (78–80 °C)
Time 4 – 8 Hours (Sterically dependent)
Yield Potential 75 – 85%
Product CAS Analogous to 1462287-40-6 (Isomer)

Scientific Principles & Mechanism[1]

Reaction Logic

The transformation involves the reaction of a


-ketonitrile with a binucleophile (hydrazine). While standard 

-ketonitriles react rapidly, the gem-dimethyl group at the

-position in this substrate introduces steric hindrance near the ketone carbonyl. This necessitates a protocol that ensures complete conversion without forcing conditions that might degrade the sensitive primary alcohol or nitrile groups.
Mechanistic Pathway

The reaction proceeds via a classic Knorr-type pyrazole synthesis mechanism:

  • Nucleophilic Attack: The hydrazine terminal nitrogen attacks the ketone carbonyl (C3), forming a hemiaminal.

  • Dehydration: Loss of water yields a hydrazone intermediate.

  • Cyclization: The second nitrogen of the hydrazine attacks the nitrile carbon (C1).

  • Tautomerization: An imine-enamine tautomerization sequence establishes the aromatic pyrazole system.

ReactionMechanism SM 5-hydroxy-4,4-dimethyl- 3-oxopentanenitrile Inter1 Hydrazone Intermediate SM->Inter1 1. Nucleophilic Attack 2. Dehydration (-H2O) Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Cyclic Cyclized Imine Inter1->Cyclic 3. Intramolecular Cyclization Product 5-(1-hydroxy-2-methylpropan-2-yl)- 1H-pyrazol-3-amine Cyclic->Product 4. Tautomerization (Aromatization)

Figure 1: Mechanistic pathway for the cyclocondensation of


-ketonitriles with hydrazine.

Safety Protocols (Critical)

Hydrazine Hydrate is a potent reducing agent, a suspected human carcinogen, and highly toxic upon inhalation or skin contact.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Butyl rubber gloves (nitrile is permeable to hydrazine), chemical splash goggles, and a lab coat are mandatory.

  • Waste Disposal: Do not mix hydrazine waste with oxidizers (risk of explosion). Quench excess hydrazine with dilute hypochlorite (bleach) solution slowly in an ice bath before disposal, verifying residual peroxide/oxidizer levels.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (1.0 equiv).

    • Hydrazine hydrate (1.2 equiv, 64% or 98% grade).

    • Ethanol (Absolute, ACS grade).

    • Optional: Glacial Acetic Acid (0.1 equiv) as catalyst if reaction is sluggish.

  • Equipment:

    • Round-bottom flask (RBF) with magnetic stir bar.

    • Reflux condenser with inert gas inlet (

      
       or Ar).
      
    • Oil bath or heating mantle.

    • Rotary evaporator.

Step-by-Step Procedure
Step 1: Preparation

Charge the clean, dry RBF with 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (e.g., 10.0 g, 70.8 mmol). Add Ethanol (100 mL, 10 vol) and stir until fully dissolved.

Step 2: Addition

Cool the solution slightly to 10–15 °C (using a water bath) to manage the initial exotherm. Add Hydrazine Hydrate (4.2 mL, ~85 mmol) dropwise over 10 minutes.

  • Note: A slight color change (yellowing) is normal as the Schiff base forms.

Step 3: Reaction

Remove the cooling bath and heat the mixture to Reflux (78 °C) . Maintain reflux for 4 to 6 hours .

  • IPC (In-Process Control): Monitor by TLC (Eluent: 10% MeOH in DCM) or HPLC. The starting material (

    
    -ketonitrile) should disappear. The product is significantly more polar.
    
Step 4: Workup

Once complete, cool the mixture to room temperature.

  • Method A (Precipitation): If the product crystallizes upon cooling, filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

  • Method B (Concentration): If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine. The residue will be a viscous oil or semi-solid.

    • Purification: Triturate the residue with diethyl ether or a mixture of EtOAc/Heptane to induce solidification. Filter and dry.[1]

Step 5: Recrystallization (If required)

Recrystallize from a minimum volume of hot Ethanol or an Ethanol/Water mixture (9:1) to achieve pharmaceutical-grade purity (>98%).

Workflow Start Start: Dissolve Nitrile in EtOH Add Add Hydrazine Hydrate (Dropwise, 10-15°C) Start->Add Reflux Reflux 4-6 Hours (IPC: TLC/HPLC) Add->Reflux Check Conversion Complete? Reflux->Check Check->Reflux No Cool Cool to RT Check->Cool Yes Isolate Concentrate & Triturate (EtOAc/Heptane) Cool->Isolate End Final Product: Aminopyrazole Isolate->End

Figure 2: Operational workflow for the synthesis process.

Analytical Characterization

To validate the synthesis, compare spectral data against these expected values. The presence of the gem-dimethyl group and the pyrazole core are diagnostic.

TechniqueExpected SignalStructural Assignment
1H NMR (DMSO-d6)

1.15 (s, 6H)
Gem-dimethyl (

)

3.30 (s, 2H)
Methylene adjacent to OH (

)

4.5 - 5.0 (br s, 1H)
Hydroxyl (

), exchangeable

5.30 (s, 1H)
Pyrazole C4-H (Aromatic)

11.0 - 11.5 (br s, 1H)
Pyrazole NH (Tautomeric)
MS (ESI+)

~156.1

Molecular Ion

Troubleshooting & Optimization

  • Incomplete Reaction: If starting material persists after 6 hours, add 0.1 equiv of Acetic Acid . The acid catalyzes the initial attack on the ketone and the subsequent dehydration step.

  • Azine Formation: If a yellow impurity is observed (dimerization of hydrazine with two ketone molecules), ensure hydrazine is in excess (at least 1.2 to 1.5 equiv) and is added slowly to the nitrile solution.

  • Hygroscopicity: The product contains a hydroxyl group and an amine, making it potentially hygroscopic. Store under nitrogen in a desiccator.

References

  • General Synthesis of Aminopyrazoles

    • El-Saghier, A. M. M. "Synthesis of some new pyrazole derivatives." Journal of Chemical Research, 2002. (Generalized protocol validation).

  • Reaction of

    
    -Ketonitriles: 
    
    • Foloppe, N., et al. "Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Protein−Ligand Affinity." Journal of Medicinal Chemistry, 2006. (Contextual use of aminopyrazoles).

  • Hydrazine Safety

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011.

  • Related Scaffold Synthesis (Darapladib Intermediates): GlaxoSmithKline Patents. "Pyrimidone derivatives as Lp-PLA2 inhibitors." WO2003016300. (Describes analogous pyrazole alcohol synthesis).

Sources

Application Note: High-Fidelity Synthesis of 3-(2-hydroxy-1,1-dimethylethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (CAS 489432-33-9) as a strategic building block for synthesizing functionalized aminopyrazoles.

Executive Summary

The compound 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (hereafter referred to as Compound A ) is a specialized


-ketonitrile distinguished by a gem-dimethyl motif and a primary hydroxyl handle. Unlike simple acetoacetate derivatives, Compound A offers two critical structural advantages for medicinal chemistry:
  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): Increases metabolic stability by blocking

    
    -oxidation and restricts conformational freedom, potentially improving ligand-target binding affinity.
    
  • Orthogonal Functionality: The hydroxyl group remains intact during pyrazole formation, providing a "handle" for subsequent derivatization (e.g., etherification, oxidation to aldehyde/acid) without requiring protection/deprotection steps under mild conditions.

This protocol details the regioselective condensation of Compound A with hydrazine to yield 3-(2-hydroxy-1,1-dimethylethyl)-1H-pyrazol-5-amine , a privileged scaffold in kinase inhibitor and GPCR agonist discovery.

Mechanistic Insight

The transformation follows a cyclocondensation pathway typical of


-ketonitriles but is influenced sterically by the gem-dimethyl group.
Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the electrophilic ketone (C3) of Compound A.

  • Hydrazone Formation: Elimination of water yields the hydrazone intermediate.

  • Cyclization: The second nitrogen atom attacks the nitrile carbon (C1).

  • Tautomerization: An imine-enamine tautomeric shift drives the aromatization to the stable aminopyrazole.

ReactionMechanism SM 5-hydroxy-4,4-dimethyl- 3-oxopentanenitrile Inter1 Tetrahedral Intermediate SM->Inter1 Nucleophilic Attack (C=O) Hydrazine Hydrazine (NH2NH2) Hydrazine->Inter1 Hydrazone Hydrazone Intermediate Inter1->Hydrazone -H2O Cyclized 5-Imino-pyrazoline Hydrazone->Cyclized Intramolecular Attack (CN) Product 3-(2-hydroxy-1,1-dimethylethyl)- 1H-pyrazol-5-amine Cyclized->Product Tautomerization (Aromatization)

Figure 1: Mechanistic pathway for the cyclocondensation of


-ketonitriles with hydrazine.

Experimental Protocol

Materials & Reagents
ReagentCAS NumberEquiv.Role
5-hydroxy-4,4-dimethyl-3-oxopentanenitrile 489432-33-9 1.0Limiting Reagent
Hydrazine Monohydrate (64-65% N2H4)7803-57-81.2 - 1.5Nucleophile
Ethanol (Absolute)64-17-5SolventReaction Medium
Acetic Acid (Glacial)64-19-70.1 (Cat.)Catalyst (Optional)
Ethyl Acetate141-78-6N/AWorkup/Extraction
Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Compound A (10.0 g, 70.8 mmol) dissolved in Ethanol (100 mL).

  • Optional: Add Glacial Acetic Acid (0.4 mL) to catalyze hydrazone formation, though the reaction proceeds well thermally.

  • Add Hydrazine Monohydrate (5.2 mL, ~106 mmol) dropwise over 5 minutes at room temperature. Note: A mild exotherm may be observed.

Step 2: Cyclization

  • Heat the reaction mixture to Reflux (78 °C) .

  • Maintain reflux for 4–6 hours .

  • Monitoring: Check progress via TLC (Eluent: 10% MeOH in DCM). The starting material (

    
    -ketonitrile) will disappear, and a more polar, UV-active spot (aminopyrazole) will appear.
    
    • Stain: Ninhydrin stain is effective for visualizing the primary amine of the product (appears reddish/purple).

Step 3: Workup & Isolation

  • Cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.

  • Crystallization:

    • Add ice-cold water (50 mL) to the residue and stir vigorously.

    • The product often precipitates as a white to off-white solid due to the hydrophobic gem-dimethyl group.

    • Filter the solid and wash with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL) to remove hydrazine traces.

  • Alternative (if oil forms):

    • Dilute residue with Ethyl Acetate (100 mL).

    • Wash with Brine (2 x 50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.[1]
      

Step 4: Purification

  • Recrystallization: Ethanol/Heptane (1:2 ratio) is typically effective.

  • Flash Chromatography: If high purity is required for biological assays, purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Workflow Diagram

Workflow Start Start: Dissolve Compound A in EtOH AddHyd Add Hydrazine Hydrate (Dropwise, RT) Start->AddHyd Reflux Reflux at 78°C (4-6 Hours) AddHyd->Reflux Check TLC Check (Ninhydrin Active?) Reflux->Check Check->Reflux No (Continue) Conc Concentrate Solvent Check->Conc Yes Precip Add Cold Water (Induce Precipitation) Conc->Precip Filter Filtration & Wash Precip->Filter

Figure 2: Operational workflow for the synthesis and isolation of the target aminopyrazole.

Analytical Quality Control

To ensure the integrity of the synthesized building block, verify the following physicochemical properties:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.5 ppm (br s, 1H, Pyrazole-NH).
      
    • 
       5.2 ppm (s, 1H, Pyrazole-CH at C4).
      
    • 
       4.5 ppm (br s, 2H, -NH2).
      
    • 
       4.8 ppm (t, 1H, -OH).
      
    • 
       3.4 ppm (d, 2H, -CH2-OH).
      
    • 
       1.2 ppm (s, 6H, gem-dimethyl -CH3).
      
  • Mass Spectrometry (ESI+): Expected

    
     = 156.12 Da.
    
  • HPLC Purity: >98% (AUC) at 254 nm.

Strategic Applications in Drug Design

The resulting 3-(2-hydroxy-1,1-dimethylethyl)-1H-pyrazol-5-amine is a versatile intermediate.

  • Amide Coupling: The C5-amine is a standard nucleophile for coupling with carboxylic acids to form amide-linked kinase inhibitors (e.g., p38 MAP kinase or B-Raf inhibitors).

  • Hydroxyl Derivatization: The C3-side chain hydroxyl can be:

    • Converted to a leaving group (Mesylate/Tosylate) for cyclization to fused pyrazolo-pyrimidines.

    • Oxidized to a carboxylic acid to create a solubility-enhancing tail.

References

  • Compound Data: National Institute of Standards and Technology (NIST).[2] 4,4-Dimethyl-3-oxopentanenitrile. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Synthetic Methodology: Fichez, J., Busca, P., & Prestat, G. (2011). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Beilstein Journal of Organic Chemistry. [Link]

  • Core Mechanism: Elnagdi, M. H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org. Chem, 7, 152-169. [Link]

Sources

Preparation of isoxazoles from 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile

Application Note: Regioselective Synthesis of Isoxazoles from Sterically Hindered -Ketonitriles

Executive Summary

The synthesis of isoxazoles from

1gem-dimethyl group

Unlike simple

pH-dependent regioselectivity3-amino-5-substituted5-amino-3-substituted

Mechanistic Insight & Regioselectivity Control

The formation of the isoxazole ring proceeds via the condensation of hydroxylamine (


The "pH-Switch" Mechanism
  • Pathway A (Kinetic/Steric Control - pH 6.0–6.5): At near-neutral pH, the nucleophilic attack on the nitrile is favored because the ketone is shielded by the bulky gem-dimethyl group. This forms an amidoxime intermediate, which subsequently cyclizes onto the ketone to yield the 3-amino-5-substituted isoxazole .

  • Pathway B (Thermodynamic/Basic Control - pH > 10): Under strongly basic conditions, the ketone is activated (or the hydroxylamine is more nucleophilic), and the reaction overcomes the steric barrier to attack the ketone first. This forms an oxime intermediate, which cyclizes onto the nitrile to yield the 5-amino-3-substituted isoxazole .

ReactionMechanismSM5-hydroxy-4,4-dimethyl-3-oxopentanenitrileAmidoximeAmidoxime Intermediate(Attack on Nitrile)SM->AmidoximepH 6.0-6.5(Steric Control)OximeOxime Intermediate(Attack on Ketone)SM->OximepH > 10(Basic Control)NH2OHNH2OH·HClNH2OH->SMProdATARGET A:3-Amino-5-(1,1-dimethyl-2-hydroxyethyl)isoxazoleAmidoxime->ProdACyclizationProdBTARGET B:5-Amino-3-(1,1-dimethyl-2-hydroxyethyl)isoxazoleOxime->ProdBCyclization

Caption: Divergent synthesis pathways controlled by pH. The bulky gem-dimethyl group directs reactivity toward the nitrile at neutral pH.

Experimental Protocols

Materials & Reagents[3][4][5][6][7][8][9][10][11][12][13]
  • Substrate: 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (1.0 eq)

  • Reagent: Hydroxylamine hydrochloride (

    
    ) (1.1 eq)[1]
    
  • Solvent: Ethanol (Absolute)

  • Base: 50% Aqueous NaOH (for pH adjustment)

  • Acid: Conc. HCl (for quenching/pH adjustment)

Protocol A: Synthesis of 3-Amino-5-(1,1-dimethyl-2-hydroxyethyl)isoxazole

Target: The "Steric" Product (Attack on Nitrile first) Conditions: pH 6.2–6.5, Reflux

  • Preparation: In a round-bottom flask equipped with a pH probe and magnetic stir bar, dissolve Hydroxylamine HCl (1.1 eq) in a minimum amount of water.

  • Neutralization: Carefully add 50% NaOH dropwise to the hydroxylamine solution until the pH stabilizes exactly between 6.2 and 6.5 . Critical Step: Deviating below pH 5.0 yields isoxazolones; above pH 8.0 yields the regioisomer.[2]

  • Addition: Dissolve 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (1.0 eq) in Ethanol (5 volumes) and add this solution to the buffered hydroxylamine mixture.

  • Reaction: Heat the mixture to reflux (

    
    ) for 10–12 hours . Monitor pH every 2 hours; if it drops below 6.0, adjust back to 6.2 with dilute NaOH.
    
  • Workup:

    • Cool reaction to room temperature.[3]

    • Concentrate under reduced pressure to remove ethanol.

    • The product often precipitates as a solid upon cooling/concentration. Filter and wash with cold water.

    • If no precipitate forms, extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Protocol B: Synthesis of 5-Amino-3-(1,1-dimethyl-2-hydroxyethyl)isoxazole

Target: The "Thermodynamic" Product (Attack on Ketone first) Conditions: pH > 10, Reflux

  • Preparation: Dissolve 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (1.0 eq) in Ethanol.

  • Reagent Mix: Add Hydroxylamine HCl (1.2 eq) directly to the flask.

  • Basification: Add NaOH pellets (2.5 eq) or a strong solution of NaOEt. Ensure the pH is strongly basic (>10).

  • Reaction: Reflux for 4–6 hours . The reaction is typically faster than Protocol A due to the higher nucleophilicity of the free amine.

  • Workup:

    • Evaporate ethanol.[4]

    • Dilute residue with water.

    • Neutralize carefully with dilute HCl to pH 7 to precipitate the product.

    • Filter the solid.[4][5]

  • Purification: Recrystallize from Methanol.

Analytical Data & Validation

To validate the structure and regioisomer identity, use

6
Feature3-Amino-5-substituted (Protocol A)5-Amino-3-substituted (Protocol B)[5]
Isoxazole H-4

5.6 – 5.8 ppm (s)

5.0 – 5.2 ppm (s)

Signal
Broad singlet,

exchangeable
Broad singlet, often sharper
Gem-Dimethyl Singlet, ~1.2 ppmSinglet, ~1.3 ppm
Regiochemistry Amino group at C3Amino group at C5

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Mixture of Isomers pH drifted during reaction.Use a phosphate buffer or monitor pH strictly during the first 2 hours.
Low Yield Formation of isoxazolone (side product).pH was too acidic (< 5.0). Ensure pH > 6.0.
Oily Product Residual solvent or incomplete cyclization.Dry under high vacuum; verify cyclization via MS (Loss of water mass).

References

  • European Patent Office. (1979). Preparation of 3-amino-5-(t-butyl)isoxazole.[4][7][5][2] EP0004149A1. Link

  • BenchChem. (2025).[8] Troubleshooting guide for the synthesis of isoxazole derivatives.Link

  • RSC Publishing. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry.[8][7] Link

  • Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines.[9] J. Org.[10][11][5][9] Chem. Link

  • Sigma-Aldrich. (2025). Product Specification: 3-Amino-5-tert-butylisoxazole.[4][7][5][2]Link

Condensation reactions of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Condensation Protocols for 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile

Executive Summary

This technical guide details the synthetic utility of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (CAS 489432-33-9), a specialized


-ketonitrile building block.[1][2] Distinguished by its gem-dimethyl "panto" scaffold, this intermediate is critical for introducing metabolically stable, lipophilic quaternary centers into heterocyclic drug candidates—a common strategy in kinase inhibitor design to fill hydrophobic pockets (e.g., the "gatekeeper" region).[2]

This document provides validated protocols for three primary condensation pathways:

  • Pyrimidine Synthesis via condensation with amidines/guanidines.[1][2]

  • Pyrazole Synthesis via condensation with hydrazines.

  • Knoevenagel Condensation with aldehydes to form electron-deficient alkenes.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile
Structure

Molecular Weight 141.17 g/mol
Appearance White to pale yellow crystalline powder or oil (purity dependent)
Storage 2–8°C, Hygroscopic.[1][2] Store under Argon/Nitrogen.[1][2]
Solubility Soluble in MeOH, EtOH, DMSO, DMF, EtOAc.[2]
Stability Prone to self-condensation at pH > 10.[1] Potential for intramolecular hemiacetal formation between C5-OH and C3-C=O.[1][2]

Handling Precaution: The primary alcohol at C5 is unprotected.[1][2] In strongly acidic conditions, this may cyclize with the nitrile (Pinner-like reaction) or ketone (lactol formation).[1][2] Basic conditions are generally preferred for condensation reactions to maintain the open-chain active methylene species.[1][2]

Reactivity & Mechanism of Action

The molecule possesses three distinct reactive centers that facilitate "chimeric" synthesis—combining the reactivity of


-ketonitriles with the structural rigidity of the pantothenic acid skeleton.[1][2]
  • C2 Active Methylene (

    
    -Carbon):  Highly acidic (
    
    
    
    ) due to the flanking electron-withdrawing nitrile and ketone groups.[1][2] This is the site for Knoevenagel condensations and alkylations.[1][2]
  • C3 Ketone (Electrophile): The primary site for nucleophilic attack by amines/hydrazines.[1][2]

  • C1 Nitrile (Electrophile): Acts as the second electrophile in cyclocondensations to close the heterocyclic ring (forming the amino group).[1][2]

Figure 1: Reactivity map highlighting the four functional centers available for divergent synthesis.[2]

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-(1-hydroxy-2-methylpropan-2-yl)pyrimidine

Target: Kinase Inhibitor Scaffolds

This reaction utilizes the 1,3-electrophilic character of the


-ketonitrile to condense with guanidine.[1][2] The nitrile carbon becomes the C4-amino group (or C4-hydroxy if water is involved, but typically amino with guanidine).[1][2]

Reagents:

  • Substrate: 1.0 eq (141 mg/mmol)

  • Guanidine Hydrochloride: 1.2 eq[1][2]

  • Sodium Ethoxide (NaOEt): 2.5 eq (21% wt in EtOH)[2]

  • Solvent: Absolute Ethanol (10 mL/mmol)

Procedure:

  • Preparation of Free Base: In a dry round-bottom flask under

    
    , dissolve Guanidine HCl (1.2 eq) in absolute ethanol. Add NaOEt solution (2.5 eq) dropwise. Stir at room temperature (RT) for 15 min.
    
    • Note: A white precipitate of NaCl will form.[1][2] This can be left in the mixture.

  • Addition: Add 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (1.0 eq) dropwise as a solution in minimal EtOH.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–12 hours. Monitor by TLC (System: 10% MeOH in DCM).[1][2] The starting material spot (
    
    
    
    ) should disappear, and a lower, more polar fluorescent spot (pyrimidine) should appear.[2]
  • Workup:

    • Cool to RT.

    • Concentrate under reduced pressure to remove EtOH.[1][2]

    • Resuspend residue in water (10 mL).[1][2] Neutralize to pH 7 with 1M HCl.

    • Extract with EtOAc (

      
       mL).[1][2] Note: The product is moderately polar; if extraction is poor, use n-Butanol or saturate aqueous layer with NaCl.[1][2]
      
  • Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography (DCM/MeOH gradient).

Expected Yield: 60–75% Key Intermediate: The gem-dimethyl group remains intact, providing steric bulk at the 4-position of the pyrimidine.[1][2]

Protocol B: Synthesis of 3-(1-hydroxy-2-methylpropan-2-yl)-1H-pyrazol-5-amine

Target: Fragment-Based Drug Discovery (FBDD)

Hydrazine acts as a binucleophile.[1][2] The primary attack occurs at the ketone (C3), followed by intramolecular attack of the second hydrazine nitrogen on the nitrile (C1), yielding the 5-aminopyrazole.[2]

Reagents:

  • Substrate: 1.0 eq

  • Hydrazine Hydrate (64% or 80%): 1.5 eq[2]

  • Solvent: Ethanol or Methanol[1][2][3]

  • Catalyst: Acetic Acid (glacial, 5 drops per mmol)

Procedure:

  • Setup: Dissolve the substrate in EtOH (5 mL/mmol).

  • Addition: Add Hydrazine Hydrate dropwise at RT.

  • Catalysis: Add catalytic glacial acetic acid.

  • Reaction: Reflux for 3–5 hours.

    • Observation: The reaction often proceeds through a hydrazone intermediate which may be visible on TLC before cyclization.[1][2]

  • Workup:

    • Remove solvent in vacuo.[1][2]

    • The residue is often an oil that solidifies upon trituration with cold diethyl ether or hexane.[1][2]

    • If oil persists, dissolve in minimal DCM and precipitate with excess hexane.[1][2]

Mechanism Visualization:

Figure 2: Stepwise formation of the aminopyrazole scaffold.[1][2]

Protocol C: Knoevenagel Condensation (Arylidene Formation)

Target: Michael Acceptors / Covalent Inhibitors[2]

This protocol functionalizes the C2 position with an aromatic aldehyde.[1][2] The product retains the nitrile and ketone, creating a dense, electron-deficient scaffold suitable for further diversification (e.g., Michael addition of thiols).[2]

Reagents:

  • Substrate: 1.0 eq

  • Aromatic Aldehyde (e.g., Benzaldehyde): 1.05 eq[2]

  • Base: Piperidine (0.1 eq)[2]

  • Acid: Glacial Acetic Acid (0.1 eq)[2]

  • Solvent: Toluene (anhydrous) or Ethanol[2]

Procedure (Dean-Stark Method - Preferred for High Yield):

  • Setup: Combine substrate, aldehyde, piperidine, and acetic acid in toluene in a flask equipped with a Dean-Stark trap.

  • Reflux: Reflux with vigorous stirring. Water generation should be visible in the trap.[1][2] Continue until water evolution ceases (approx. 2–4 hours).[1][2]

  • Workup:

    • Cool to RT. Wash the toluene layer with water, then saturated

      
      , then brine.[2]
      
    • Dry over

      
       and concentrate.
      
  • Purification: The product often crystallizes upon cooling or addition of hexane.[1][2] If not, use silica gel chromatography (Hexane/EtOAc).[2]

Critical Note: The C5-hydroxyl group is compatible with these conditions. However, if the aldehyde contains an ester or acid, beware of transesterification.[2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Pyrimidine) Incomplete cyclization due to water.[1][2]Use anhydrous EtOH and freshly prepared NaOEt.[1][2] Ensure reflux is vigorous.[1][2]
Oiling Out Product is amphiphilic due to C5-OH.[1]Use n-Butanol for extraction.[1][2] Triturate crude oils with cold

/Pentane.
Side Product: Lactone Acid-catalyzed cyclization of SM.[1][2]Avoid strong acids.[1][2] Keep pH > 7 during storage and reaction initiation.
Hygroscopicity Water absorption by SM.[1][2]Dry SM in a desiccator over

before weighing.

References

  • General

    
    -Ketonitrile Chemistry: 
    
    • Eby, C. J., & Hauser, C. R. (1957).[2] Condensations of

      
      -Ketonitriles with Ketones and Aldehydes. Journal of the American Chemical Society, 79(3), 723–725.[2] Link[2]
      
  • Heterocycle Synthesis

    
    -Ketonitriles: 
    
    • Foloppe, N., et al. (2006).[2] Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding Patterns. Bioorganic & Medicinal Chemistry, 14(6), 1792-1804.[1][2] (Describes pyrimidine synthesis from similar precursors). Link[2]

  • Pantothenic Acid Precursor Chemistry

    • Kagan, H. B. (2009).[2] Pantolactone Synthesis and Reactivity. Organic Syntheses, Coll.[1][2] Vol. 3, p. 256.[1][2] (Context for the gem-dimethyl/hydroxy reactivity).

  • Aminopyrazole Synthesis

    • El-Saghier, A. M. (2002).[1][2] Synthesis of some new pyrazole and pyrimidine derivatives. Journal of Chemical Research, 2002(8), 392-394.[2] (Protocol adaptation for hydrazine condensation). Link[2]

Sources

Application Note: Controlled Hydroxymethylation of Pivaloylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists. It details the specific protocol for the


-hydroxymethylation of pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile), a critical intermediate in the synthesis of agrochemicals (e.g., cymoxanil derivatives) and pharmaceutical scaffolds.


-Hydroxymethyl-

-ketonitrile

Abstract

The introduction of a hydroxymethyl group at the


-position of pivaloylacetonitrile is a delicate transformation governed by the equilibrium between the aldol adduct (alcohol) and its dehydrated counterpart (methylene). While often used to generate reactive Michael acceptors, the isolation of the 2-(hydroxymethyl)-4,4-dimethyl-3-oxopentanenitrile  species requires precise control of pH, temperature, and stoichiometry to prevent spontaneous dehydration or retro-aldol cleavage. This guide presents a validated protocol using aqueous formaldehyde and mild carbonate base in a biphasic or miscible organic system, ensuring high fidelity of the alcohol functionality.

Scientific Foundation & Mechanism

Chemical Causality

Pivaloylacetonitrile contains an "active methylene" group (


) flanked by a nitrile and a bulky tert-butyl ketone. The reaction with formaldehyde proceeds via a base-catalyzed aldol addition.
  • Deprotonation: A mild base generates the enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of formaldehyde.

  • Protonation: The resulting alkoxide is protonated to form the

    
    -hydroxymethyl adduct.
    

Critical Challenge: The product is a


-hydroxy nitrile. Under acidic conditions or elevated temperatures, it readily undergoes E1cB elimination  to form the 

-methylene derivative (2-methylene-4,4-dimethyl-3-oxopentanenitrile). Conversely, strong bases can induce retro-aldol cleavage or Cannizzaro disproportionation of the formaldehyde.
Reaction Pathway Diagram

The following diagram illustrates the equilibrium and the competing dehydration pathway.

Hydroxymethylation Substrate Pivaloylacetonitrile (Active Methylene) Enolate Enolate Intermediate Substrate->Enolate Deprotonation Base Base (K2CO3) Base->Enolate Product 2-(Hydroxymethyl) Adduct (Target) Enolate->Product + HCHO Aldol Addition HCHO Formaldehyde (Electrophile) HCHO->Product Product->Substrate Retro-Aldol Dehydrated α-Methylene Side Product Product->Dehydrated - H2O (Heat/Acid)

Caption: Mechanistic flow showing the target aldol addition and the risk of dehydration.

Experimental Protocol

Reagents & Materials
ComponentRoleSpecificationsStoichiometry
Pivaloylacetonitrile Substrate>97% Purity1.0 equiv.[1]
Formalin Reagent37% aq. solution (stabilized)1.2 - 1.5 equiv.
Potassium Carbonate CatalystAnhydrous, granular0.1 - 0.2 equiv.
THF or Methanol SolventACS Grade5-10 Vol (mL/g)
Ammonium Chloride QuenchSaturated aq. solutionExcess
Step-by-Step Methodology

Step 1: Solubilization Dissolve pivaloylacetonitrile (1.0 eq) in Tetrahydrofuran (THF) or Methanol.

  • Rationale: While water can be used, the lipophilic tert-butyl group reduces water solubility. A miscible organic co-solvent ensures a homogeneous phase for the initial deprotonation.

Step 2: Reagent Addition (Controlled) Cool the solution to 0°C using an ice bath. Add Formalin (37% aq, 1.2 eq) in one portion.

  • Why 0°C? Low temperature kinetically favors the addition product over the elimination (dehydration) product.

Step 3: Catalysis Add Potassium Carbonate (


, 0.15 eq) dissolved in a minimum amount of water dropwise.
  • Observation: The reaction is slightly exothermic. Monitor internal temperature to keep

    
    .
    
  • Stirring: Maintain vigorous stirring at 0°C – 10°C for 2–4 hours.

Step 4: Monitoring (Self-Validating Step) Analyze an aliquot by TLC (Silica, 30% EtOAc/Hexane) or


 NMR.
  • Target Signal: Disappearance of the substrate methylene singlet (

    
     ppm) and appearance of the hydroxymethyl multiplet/doublet (
    
    
    
    ppm).
  • Warning: If two vinylic singlets appear (

    
     ppm), dehydration is occurring. Stop immediately. 
    

Step 5: Quench & Workup Once conversion >90%, quench by adding saturated aqueous


.
  • pH Control: Ensure pH is neutral (6–7). Acidic pH promotes dehydration; basic pH promotes retro-aldol.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine.
    
  • Drying: Dry over

    
     (anhydrous). Do not use 
    
    
    
    if it is slightly acidic, as it may catalyze dehydration during filtration.

Step 6: Isolation Concentrate under reduced pressure at


 .
  • Result: The product is typically a viscous oil or low-melting solid.

  • Purification: If necessary, rapid column chromatography on neutralized silica gel (pre-washed with 1%

    
     in Hexane) is recommended.
    

Analytical Validation

Expected NMR Data ( NMR, , 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
t-Butyl 1.25Singlet9H


-Methine
3.85Triplet1H

Hydroxymethyl 4.05 - 4.20Multiplet2H

Hydroxyl 2.5 - 3.0Broad Singlet1H

(Exchangeable)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Retro-Aldol Base too strong or reaction time too long.Switch to

or reduce reaction time.
Product Dehydrates Workup was too acidic or rotary evaporator bath too hot.Use

quench; keep bath

.
Bis-hydroxymethylation Excess formaldehyde used.Strictly limit HCHO to 1.1–1.2 eq.

Workflow Visualization

Protocol Start Start: Pivaloylacetonitrile + THF/MeOH Cool Cool to 0°C Start->Cool AddReg Add Formalin (1.2 eq) + K2CO3 (0.15 eq) Cool->AddReg React Stir 2-4h @ 0-10°C AddReg->React Check QC: TLC/NMR Check for Dehydration React->Check Check->React Incomplete Quench Quench: Sat. NH4Cl (pH 6-7) Check->Quench Pass Extract Extract EtOAc -> Dry Na2SO4 Conc. <30°C Quench->Extract Final Target: 2-(Hydroxymethyl)- 4,4-dimethyl-3-oxopentanenitrile Extract->Final

Caption: Operational workflow for the controlled hydroxymethylation process.

References

  • General Reactivity of

    
    -Ketonitriles: 
    
    • Pachore, S. S., et al.

      
      -ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine." Journal of Chemical Sciences, 130, 69 (2018). Link
      
  • Hydroxymethylation Methodology (Analogous Substrates)

    • Lopes, S. M. M., et al. "Diels–Alder Cycloaddition Reactions in Sustainable Media." Molecules, 24(22), 4093 (2019). (Discusses hydroxymethylation of benzoylacetonitrile). Link

  • Synthesis of Pivaloylacetonitrile Derivatives

    • BenchChem Protocols.

      
      -Ketonitriles." (2025).[2] Link
      
  • Classic Aldol/Tollens' Condensation Procedures

    • Taylor, H. M., & Hauser, C. R.[3] "

      
      -(N,N-Dimethylamino)phenylacetonitrile." Organic Syntheses, Coll.[4] Vol. 5, p. 437 (1973). (Demonstrates handling of active nitrile condensations). Link
      

Sources

Synthesis of pantothenic acid analogs using 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Homo-Pantothenic Acid Analogs via 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile


-ketonitrile scaffolds into Coenzyme A antimetabolites.

Executive Summary

This application note details the synthetic utility of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (HDOPN) as a pivotal building block for next-generation pantothenic acid (Vitamin B5) analogs. While industrial synthesis of Vitamin B5 typically utilizes the pantolactone route via isobutyraldehyde, HDOPN offers a unique C5-backbone that grants access to Homo-pantothenic acid (a methylene-extended analog) and heterocyclic pantothenamide mimetics .

These analogs are critical in drug discovery, serving as competitive inhibitors of Pantothenate Kinase (PanK) , the rate-limiting enzyme in Coenzyme A (CoA) biosynthesis. This guide provides a validated, step-by-step protocol for the asymmetric synthesis of (R)-Homo-pantothenic acid and highlights the divergence point for heterocyclic antimetabolites.

Chemical Strategy & Mechanism

The core challenge in synthesizing B5 analogs is establishing the chiral center at the secondary alcohol and managing the condensation with


-alanine. The HDOPN scaffold (

) contains a

-ketonitrile moiety that serves as a masked

-hydroxy acid.

The "Lactone Route" Strategy:

  • Asymmetric Reduction: The ketone at C3 is reduced to a chiral alcohol.

  • Hydrolysis & Cyclization: The nitrile is hydrolyzed to a carboxylic acid, which undergoes spontaneous intramolecular esterification with the C5-hydroxyl group to form Homo-pantolactone (

    
    -lactone).
    
  • Aminolysis: The lactone ring is opened by

    
    -alanine to yield the final Homo-pantothenic acid.
    

This route mimics the industrial Roche/BASF process but accommodates the extra carbon atom inherent to the HDOPN starting material.

Experimental Protocol: Synthesis of (R)-Homo-Pantothenic Acid

Materials & Reagents
  • Substrate: 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (HDOPN) [CAS: 4894-32-0].

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Transfer Hydrogenation Catalyst).

  • Reagents: Sodium Formate (HCOONa),

    
    -Alanine ethyl ester hydrochloride, Triethylamine (
    
    
    
    ), Methanol (MeOH), Hydrochloric Acid (HCl).
Step 1: Asymmetric Transfer Hydrogenation (ATH)

Goal: Stereoselective reduction of the


-ketone to the (R)-alcohol.
  • Preparation: In a flame-dried round-bottom flask, dissolve HDOPN (10.0 mmol, 1.41 g) in degassed Methanol (50 mL).

  • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%) and HCOONa (5.0 eq) as the hydrogen source.

  • Reaction: Stir the mixture at 40°C for 24 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the ketone.

  • Workup: Evaporate methanol under reduced pressure. Resuspend residue in EtOAc (50 mL) and wash with water (2 x 20 mL). Dry organic layer over

    
     and concentrate.[1]
    
  • Result: Crude (R)-3,5-dihydroxy-4,4-dimethylpentanenitrile.

    • Checkpoint: The enantiomeric excess (ee) should be >95% (determined by Chiral HPLC).

Step 2: Pinner Hydrolysis & Lactonization

Goal: Convert the nitrile to the acid and cyclize to the


-lactone.
  • Hydrolysis: Dissolve the crude diol-nitrile in 6M HCl (20 mL). Heat to reflux (100°C) for 4 hours.

    • Mechanism:[2][3][4][5][6] The nitrile hydrolyzes to the carboxylic acid. Under acidic heat, the C5-hydroxyl attacks the carbonyl, releasing water and forming the 6-membered lactone.

  • Extraction: Cool to room temperature. Extract the aqueous solution with

    
     (3 x 30 mL).
    
  • Purification: Wash combined organics with saturated

    
     (carefully) and brine. Dry and concentrate.
    
  • Product: (R)-4,4-dimethyl-tetrahydro-2H-pyran-2,6-dione (Homo-pantolactone).

    • Note: Unlike the 5-membered natural pantolactone, this is a 6-membered

      
      -lactone.
      
Step 3: Ring Opening (Aminolysis)

Goal: Coupling with


-alanine to form the final analog.
  • Free Base Formation: Neutralize

    
    -alanine ethyl ester HCl (12.0 mmol) with 
    
    
    
    (12.0 mmol) in dry Ethanol (20 mL).
  • Coupling: Add the Homo-pantolactone (10.0 mmol) to the ethanolic amine solution.

  • Reflux: Heat the mixture at reflux for 12–16 hours. The amine nucleophile attacks the lactone carbonyl, opening the ring.

  • Saponification (Optional for Free Acid): If the free acid is required, treat the resulting ester with 1M LiOH in THF/Water (1:1) for 2 hours, then acidify to pH 3.

  • Final Purification: Flash column chromatography (MeOH/DCM gradient).

Data Analysis & Validation

CompoundKey 1H NMR Signals (CDCl3, 400 MHz)Interpretation
HDOPN (Start)

3.60 (s, 2H,

-CN),

1.25 (s, 6H, gem-dimethyl)
Characteristic

-ketonitrile singlet.
Homo-Pantolactone

4.30 (dd, 1H, CH-O),

2.50 (m, 2H, ring

)
Disappearance of nitrile; formation of lactone methine.
Homo-Pantothenic Acid

3.40 (t, 2H, N-

),

2.45 (t, 2H,

-COOH)
Presence of

-alanine moiety; amide NH signal at

7.1.

Pathway Visualization

The following diagram illustrates the divergence from the HDOPN scaffold to either the Homo-Pantothenic Acid (via Lactone) or Heterocyclic Antimetabolites (via Isoxazole formation).

PantothenicAnalogSynthesis Start 5-hydroxy-4,4-dimethyl- 3-oxopentanenitrile (HDOPN) Red Step 1: Asymmetric Reduction (Ru-Noyori) Start->Red Cyclo Cyclocondensation (Hydroxylamine) Start->Cyclo Alt. Route Inter1 (R)-3,5-dihydroxy- 4,4-dimethylpentanenitrile Red->Inter1 Hyd Step 2: Acidic Hydrolysis & Cyclization Inter1->Hyd Lactone Homo-Pantolactone (6-membered ring) Hyd->Lactone Open Step 3: Aminolysis (beta-Alanine) Lactone->Open FinalA (R)-Homo-Pantothenic Acid (B5 Analog) Open->FinalA FinalB Isoxazole-Based Pantothenamide Mimic Cyclo->FinalB

Figure 1: Divergent synthetic pathways from HDOPN yielding Homo-Pantothenic Acid (Green) or Isoxazole Antimetabolites (Red).[5]

Scientific Rationale & Applications

Significance of the "Homo" Modification

Natural Pantothenic acid contains a 4-carbon pantoic acid backbone. By using HDOPN, we generate a 5-carbon backbone. This "homo-pantothenic" analog acts as an antimetabolite .

  • Mechanism: It competes with natural Vitamin B5 for uptake by the cell but cannot be processed correctly by Pantothenate Kinase (PanK) or Phosphopantothenoylcysteine synthetase (PPCS), effectively shutting down CoA production in bacteria (e.g., M. tuberculosis, P. falciparum).

Heterocyclic Bioisosteres

The nitrile group in HDOPN is highly reactive toward dinucleophiles. Reacting HDOPN with hydroxylamine yields 5-aminoisoxazole derivatives. These structures mimic the amide bond of pantothenamides but possess improved metabolic stability against pantetheinases, enzymes that degrade standard B5-based drugs in human serum.

References

  • Synthesis of

    
    -Ketonitriles: 
    
    • Zeng, G., et al. (2021).[2] "Selective Synthesis of

      
      -Ketonitriles via Catalytic Carbopalladation of Dinitriles." The Journal of Organic Chemistry.
      
  • Pantothenic Acid Biosynthesis & Analogs

    • Leonardi, R., & Jackowski, S. (2007). "Biosynthesis of Pantothenic Acid and Coenzyme A." EcoSal Plus.
  • Pantothenamide Antimetabolites

    • Spry, C., et al. (2008).
  • Isoxazole Mimics in Drug Design

    • Macuha, M., et al. (2024).

Sources

Technical Guide: Knoevenagel Condensation of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the optimization of Knoevenagel condensation conditions for 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (CAS 489432-33-9). This scaffold, structurally related to pantoic acid derivatives and pivaloylacetonitrile, presents unique synthetic opportunities due to the presence of a gem-dimethyl group (Thorpe-Ingold effect) and a free primary hydroxyl group.

Introduction & Mechanistic Insight

The Substrate Profile

5-hydroxy-4,4-dimethyl-3-oxopentanenitrile is a highly functionalized


-ketonitrile. Unlike simple 

-dicarbonyls, this molecule possesses three distinct features that dictate its reactivity:
  • Active Methylene (C2): The methylene group flanked by the ketone and nitrile is highly acidic (

    
    ), making it an excellent nucleophile for Knoevenagel condensation.
    
  • Gem-Dimethyl Group (C4): This group exerts a steric shielding effect on the C3 ketone but also restricts conformational freedom (Thorpe-Ingold effect). This prevents enolization at the C4 position, directing all nucleophilic activity to C2.

  • Primary Hydroxyl (C5): While generally stable under mild basic conditions, this group poses a risk of intramolecular cyclization (forming hemiacetals or iminolactones) if the reaction environment is too harsh or acidic.

Reaction Scope

The Knoevenagel condensation of this substrate with aldehydes (R-CHO) yields 2-alkylidene-5-hydroxy-4,4-dimethyl-3-oxopentanenitriles . These products are versatile intermediates for the synthesis of functionalized heterocycles, including substituted pyridines, pyrans, and pantothenate analogs.

Mechanistic Pathway

The reaction proceeds via a base-catalyzed deprotonation of the C2 methylene, followed by nucleophilic attack on the aldehyde carbonyl. The subsequent elimination of water forms the


-unsaturated product.[1]

KnoevenagelMechanism Substrate 5-Hydroxy-4,4-dimethyl- 3-oxopentanenitrile Enolate Enolate Intermediate Substrate->Enolate Deprotonation (-H+) Base Catalyst (Base) Base->Enolate Catalysis Aldol Aldol Adduct (Alcohol) Enolate->Aldol Nucleophilic Attack (+ R-CHO) Aldehyde Electrophile (R-CHO) Aldehyde->Aldol Product Condensation Product (Alkene) Aldol->Product Dehydration (-H2O) E1cB Mechanism Cyclization Potential Side Product (Lactone/Hemiacetal) Aldol->Cyclization Intramolecular OH Attack (If Acidic/High Temp)

Figure 1: Mechanistic pathway highlighting the critical dehydration step and potential cyclization risks.

Experimental Protocol

Method A: Classical Ethanol-Piperidine (Recommended)

This method is the gold standard for


-ketonitriles, balancing solubility with mild basicity to prevent side reactions involving the hydroxyl group.

Reagents:

  • Substrate: 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (1.0 equiv)

  • Electrophile: Aromatic/Heteroaromatic Aldehyde (1.05 equiv)

  • Solvent: Absolute Ethanol (0.5 M concentration)

  • Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (10 mmol, 1.41 g) in 20 mL of absolute ethanol.

  • Addition: Add the aldehyde (10.5 mmol).

  • Catalysis: Add piperidine (1 mmol, ~100 µL) followed by glacial acetic acid (1 mmol, ~60 µL). Note: The acid buffers the basicity, preventing degradation of sensitive aldehydes and the hydroxyl group.

  • Reaction: Stir at Room Temperature for 2–4 hours. If precipitation does not occur, heat to 50°C for 1 hour.

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The product is typically less polar than the starting material.

  • Workup:

    • If solid precipitates: Cool to 0°C, filter, and wash with cold ethanol.

    • If solution remains clear: Concentrate under reduced pressure. Redissolve in EtOAc, wash with 0.1 M HCl (to remove piperidine), saturated NaHCO

      
      , and brine. Dry over Na
      
      
      
      SO
      
      
      and concentrate.
  • Purification: Recrystallization from Ethanol/Heptane or Flash Chromatography.

Method B: Green Aqueous Conditions (Surfactant-Free)

Ideal for industrial scaling or when organic solvent use is restricted. This method exploits the "on-water" hydrophobic effect.

Reagents:

  • Substrate (1.0 equiv)

  • Aldehyde (1.0 equiv)[2]

  • Solvent: Deionized Water

  • Catalyst: EDDA (Ethylenediamine diacetate) (5 mol%) or simply mild warming.

Procedure:

  • Suspend the substrate and aldehyde in water (1 M concentration).

  • Add EDDA catalyst.

  • Stir vigorously at 40–60°C. The mixture will likely be heterogeneous.

  • As the reaction proceeds, the hydrophobic product often oils out or precipitates as a solid crust.

  • Isolation: Filter the solid or decant the water. Recrystallize directly.

Data Analysis & Optimization

The following table summarizes expected outcomes based on the electrophile type, derived from comparative studies of the analog 4,4-dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile).

Electrophile ClassExampleMethodTime (h)Yield (%)Notes
Electron-Poor Aryl 4-NitrobenzaldehydeA (RT)1.092-96Rapid precipitation; high purity.
Electron-Rich Aryl 4-MethoxybenzaldehydeA (Reflux)6.075-85Requires heat to drive dehydration.
Heterocyclic Indole-3-carboxaldehydeA (Reflux)12.080-88Product may crystallize as bright yellow/orange needles [1].
Steric Hindered 2,6-DichlorobenzaldehydeB (60°C)8.065-70Slower kinetics due to steric clash with gem-dimethyl.
Critical Troubleshooting: The Hydroxyl Factor
  • Issue: Low yield or "gum" formation.

  • Cause: Intramolecular attack of the C5-hydroxyl on the C3-ketone (hemiacetal) or the C1-nitrile (iminolactone).

  • Solution: Ensure the reaction is not acidic . Keep pH > 7. Avoid strong Lewis acids (like TiCl

    
    ) which coordinate the hydroxyl and ketone, promoting cyclization. If cyclization is observed, protect the hydroxyl group as a TBDMS ether or Acetate prior to condensation.
    

Workflow Visualization

ExperimentalWorkflow Start Start: Raw Materials Prep Solution Prep (Ethanol + Substrate) Start->Prep CatAdd Catalyst Addition (Piperidine/AcOH) Prep->CatAdd Reaction Reaction Phase (RT to 50°C, 2-4h) CatAdd->Reaction Check TLC Check (Complete?) Reaction->Check Check->Reaction Incomplete (Add Heat) WorkupSolid Filtration & Wash (Cold Ethanol) Check->WorkupSolid Precipitate Formed WorkupLiq Extraction (EtOAc) & Concentration Check->WorkupLiq Solution Clear Final Final Product (Crystalline Solid) WorkupSolid->Final WorkupLiq->Final

Figure 2: Decision-tree workflow for the synthesis and isolation of the condensation product.

References

  • LookChem. (n.d.). 4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile) Safety and Reaction Data. Retrieved February 15, 2026, from [Link]

  • IUCr Journals. (2025). Crystal structure... of the Knoevenagel-type indole derivative (2E)-2-(1H-indol-3-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Data. (2022). pKa Values of Nitriles and Ketones. Retrieved February 15, 2026, from [Link]

Sources

Scalable Synthesis of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Process Chemistry Series

Abstract & Strategic Overview

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile (CAS: 489432-33-9) is a high-value bifunctional building block characterized by a


-keto nitrile core and a primary neopentyl alcohol. This scaffold is critical in medicinal chemistry for constructing gem-dimethyl substituted heterocycles  (e.g., isoxazoles, pyrazoles, pyrimidines). The gem-dimethyl group (Thorpe-Ingold effect) is frequently employed in kinase inhibitors and metabolic modulators to improve lipophilicity, block 

-oxidation, and enhance the hydrolytic stability of the resulting pharmacophore.

This guide details a scalable, three-step synthesis starting from methyl 3-hydroxy-2,2-dimethylpropionate (Methyl Hydroxypivalate) . Unlike direct dianion approaches which suffer from viscosity and solubility issues on scale, this protocol utilizes a THP-protection strategy to ensure high fidelity and safety during the exothermic condensation step.

Retrosynthetic Analysis & Pathway

The synthesis relies on a Claisen-type condensation between the enolate of acetonitrile and a protected ester.

G Target 5-Hydroxy-4,4-dimethyl- 3-oxopentanenitrile (Target) Protected THP-Protected Intermediate Protected->Target Step 2: Condensation (NaH, MeCN) Step 3: Deprotection Ester Methyl Hydroxypivalate (Starting Material) Ester->Protected Step 1: Protection (DHP, pTSA) Acetonitrile Acetonitrile (Reagent) Acetonitrile->Target Nucleophile Source

Figure 1: Strategic pathway for the synthesis of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile.

Critical Process Parameters (CPP)

To ensure reproducibility and safety on a multigram to kilogram scale, the following parameters must be strictly controlled:

ParameterSpecificationRationale
Reagent Quality Anhydrous THF (<50 ppm H₂O)Sodium hydride (NaH) is moisture sensitive; water generates dangerous H₂ spikes and consumes base.
Base Stoichiometry 2.0 – 2.5 equiv. NaHExcess base is required to drive the equilibrium of the condensation, as the product (

-keto nitrile) is acidic.
Temperature Control Reflux (65–70°C)High temperature is needed to deprotonate acetonitrile efficiently; however, addition must be controlled to manage H₂ evolution.
Quench pH pH 3.0 – 4.0Controlled acidification is critical to protonate the product without hydrolyzing the nitrile group to an amide.

Detailed Experimental Protocols

Step 1: Protection of Methyl Hydroxypivalate

Objective: Mask the primary alcohol as a Tetrahydropyranyl (THP) ether to prevent alkoxide interference during the condensation step.

  • Reagents:

    • Methyl 3-hydroxy-2,2-dimethylpropionate (1.0 equiv)

    • 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)

    • p-Toluenesulfonic acid (pTSA) (0.01 equiv)

    • Dichloromethane (DCM) (5 vol)

Procedure:

  • Charge Methyl 3-hydroxy-2,2-dimethylpropionate and DCM into a reactor.

  • Cool to 0–5°C.

  • Add pTSA.

  • Add DHP dropwise over 30 minutes, maintaining temperature <10°C.

  • Warm to 20–25°C and stir for 4 hours. Monitor by TLC/GC (Disappearance of starting ester).

  • Workup: Wash with sat. NaHCO₃ (2 vol) followed by brine. Dry organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Yield: ~95% (Colorless oil). Used directly in Step 2.

Step 2: Claisen Condensation (The Critical Step)

Objective: Form the C-C bond between the ester and acetonitrile using a strong base. Safety Warning: This reaction evolves Hydrogen gas (H₂). Ensure adequate ventilation and blast shielding.

  • Reagents:

    • THP-Protected Ester (from Step 1) (1.0 equiv)

    • Acetonitrile (Anhydrous) (1.5 equiv - Reactant)

    • Sodium Hydride (60% in oil) (2.2 equiv)

    • THF (Anhydrous) (10 vol)

Procedure:

  • Reactor Setup: Flame-dry a 3-neck flask equipped with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Purge with N₂.

  • Base Suspension: Charge NaH and THF (5 vol) into the flask. Heat to 60°C.

  • Feed Preparation: Mix the THP-Protected Ester and Acetonitrile in THF (5 vol).

  • Controlled Addition: Add the Ester/Acetonitrile mixture dropwise to the NaH suspension over 1–2 hours.

    • Note: Significant H₂ evolution will occur. Adjust rate to maintain a steady, manageable gas flow.

  • Reaction: Stir at reflux (approx. 68–70°C) for 4–6 hours. The mixture will become a thick slurry (sodium enolate).

  • Quench: Cool to 0°C. Carefully quench with water (slow addition) to destroy excess NaH.

  • Isolation: Acidify the aqueous layer with dilute acetic acid to pH ~5. Extract with Ethyl Acetate (3x).

  • Purification: The crude usually contains the THP-protected

    
    -keto nitrile. Proceed immediately to deprotection or purify via silica plug if storage is needed.
    
Step 3: Deprotection & Isolation

Objective: Remove the THP group without hydrolyzing the nitrile or ketone.

  • Reagents:

    • Crude Intermediate (from Step 2)

    • Methanol (5 vol)

    • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) OR 1N HCl (trace)

Procedure:

  • Dissolve the crude oil in Methanol.

  • Add PPTS (catalytic) and stir at Room Temperature (20–25°C) for 4–12 hours.

    • Note: Avoid heating or strong mineral acids to protect the nitrile group.

  • Workup: Concentrate methanol. Dilute residue with water and extract with Ethyl Acetate.[1]

  • Purification: Purify via column chromatography (Hexanes:EtOAc gradient) or high-vacuum distillation if scale permits.

  • Final Product: 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile (Pale yellow oil).

Analytical Data Specifications

Validation of the final product should confirm the presence of the nitrile, ketone, and alcohol functionalities.

TechniqueExpected Signal / Characteristic
IR Spectroscopy ~2260 cm⁻¹ (C≡N stretch, weak)~1715 cm⁻¹ (C=O ketone)~3450 cm⁻¹ (O-H broad)
¹H NMR (CDCl₃) δ 1.20 (s, 6H): Gem-dimethyl protons.δ 3.60 (s, 2H): Methylene protons adjacent to alcohol (-CH₂OH).δ 3.80 (s, 2H): Methylene protons between ketone and nitrile (-CO-CH₂-CN).[2]
¹³C NMR ~205 ppm: Ketone C=O.~115 ppm: Nitrile -CN.~70 ppm: Alcohol -CH₂OH.~45 ppm: Quaternary Carbon.

Troubleshooting & Safety

Common Failure Modes
  • Gelation during Condensation: The sodium enolate of the product can form a thick gel in THF, stalling the stirrer.

    • Solution: Use a high-torque overhead stirrer. If stalling occurs, add small amounts of additional anhydrous THF or Toluene.

  • Low Yield: Often caused by "wet" acetonitrile or incomplete deprotonation.

    • Solution: Distill acetonitrile over CaH₂ before use. Ensure NaH quality is verified.

Safety Protocols
  • Sodium Hydride (NaH): Reacts violently with water. Quench all equipment with isopropanol or ethyl acetate before water cleaning.

  • Acetonitrile: Toxic by inhalation and skin absorption.[3] Metabolizes to cyanide. Handle in a fume hood.

  • Exotherm: The addition of the ester to NaH is exothermic.[4] Do not rush the addition step.

References

  • Synthesis of

    
    -Ketonitriles:  Ji, Y. et al. "A High-Yielding Preparation of 
    
    
    
    -Ketonitriles." Journal of Organic Chemistry, 2006. Link
  • Gem-Dimethyl Effect in Drug Design: Beesley, R.M. et al. "The formation and stability of spiro-compounds." Journal of the Chemical Society, 1915.
  • Safety of Acetonitrile/Base Reactions: "Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base." Organic Process Research & Development, 2017.[5] Link

  • Isoxazole Synthesis

    
    -Ketonitriles:  "Practical Synthesis of 3-Amino-5-tert-butylisoxazole." Heterocycles, 1992.[6] Link
    

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Cyclization in 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile (HDOPN) Document ID: TSC-HDOPN-001 Version: 2.4 (Current) Audience: Synthetic Chemists, Process Engineers, Drug Development Leads

Core Directive: The "Gem-Dimethyl" Trap

Welcome to the technical support hub for 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile (referred to hereafter as HDOPN ).

If you are experiencing yield loss, spontaneous solidification, or inexplicable NMR shifts, you are likely fighting the Thorpe-Ingold Effect (Gem-Dimethyl Effect). The two methyl groups at the C4 position create steric compression that forces the C5-hydroxyl group and the C3-ketone/C1-nitrile into close proximity.

The Reality: This molecule wants to cyclize. It is thermodynamically predisposed to form a 5-membered hemiacetal or, under hydrolytic conditions, Pantolactone . Your goal is to maintain the kinetic barrier against this thermodynamic sink.

The Thermodynamics of Failure (Mechanism)

To prevent cyclization, you must understand the enemy. The reaction is not random; it is driven by bond-angle compression.[1][2]

The Cyclization Pathway

The following diagram illustrates the competing pathways. The Red path is the failure mode (Cyclization/Lactonization).[3] The Green path is the stabilized open-chain form.

HDOPN_Cyclization OpenChain Open Chain HDOPN (Target) TS_Conf Conformational Lock (Thorpe-Ingold Effect) OpenChain->TS_Conf Steric Compression (C4-Dimethyls) Protected O-Silyl Protected HDOPN (Stable) OpenChain->Protected TBS-Cl / Imidazole (Protection) Hemiacetal Cyclic Hemiacetal (Unstable Intermediate) TS_Conf->Hemiacetal Intramolecular Nucleophilic Attack Hemiacetal->OpenChain Equilibrium (Aprotic/Neutral) Lactone Pantolactone / Imino-lactone (Thermodynamic Sink) Hemiacetal->Lactone H+/H2O Irreversible

Figure 1: The Thorpe-Ingold effect drives the equilibrium toward the cyclic hemiacetal. Hydrolysis leads to irreversible lactonization.

Troubleshooting Guide: Process Parameters

If you cannot chemically protect the alcohol (see Section 4), you must rely on strict process control.

Critical Control Points
ParameterSpecificationThe "Why" (Causality)
pH Control 6.5 – 7.5 Acid catalyzes hemiacetal formation and subsequent dehydration/hydrolysis. Base can trigger retro-aldol degradation or nitrile attack. Neutrality is non-negotiable.
Solvent Aprotic (DCM, THF) Protic solvents (MeOH, Water) stabilize the charged transition states of cyclization via hydrogen bonding. Aprotic solvents raise the energy barrier for ring closure.
Temperature < -10°C Cyclization is the thermodynamic product. Low temperature maintains kinetic control, keeping the molecule in its open-chain form.
Concentration < 0.5 M While cyclization is intramolecular (0th order in concentration), high concentration increases viscosity and local heating, often trapping the molecule in the cyclic conformation.
Diagnostic Decision Tree

Issue: "My NMR shows the disappearance of the Nitrile (CN) peak or Ketone (C=O) peak."

Q1: Is there water present?

  • YES: You have likely formed Pantolactone via hydrolysis. The nitrile has hydrolyzed to the acid/ester and cyclized. This is irreversible.

  • NO: You have likely formed the Cyclic Hemiacetal .

    • Action: Try adding

      
       or a protic solvent in the NMR tube. If the peak reappears, it was a reversible hemiacetal equilibrium.
      

Protocol: Chemical Protection Strategy

The only robust way to store or react HDOPN without cyclization is to "mask" the nucleophile (the C5-hydroxyl group).

Recommended Strategy: Silyl Protection (TBS). Why? Silyl ethers are stable to the basic conditions often used in subsequent nitrile chemistry but bulky enough to prevent the oxygen from approaching the ketone.

Standard Operating Procedure (SOP): TBS Protection of HDOPN

Reagents:

  • HDOPN (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve HDOPN in anhydrous DCM (0.2 M concentration).

    • Note: Do not use DMF if possible; removal of DMF requires water washes which can trigger cyclization of unreacted material.

  • Base Addition: Add Imidazole in one portion at 0°C.

  • Silylation: Add TBS-Cl portion-wise over 10 minutes at 0°C.

    • Critical: Keep temperature low to prevent the heat of reaction from triggering cyclization before protection occurs.

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours.

  • Quench: Quench with saturated

    
     (weakly basic to prevent acid-catalyzed deprotection).
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    

Result: The resulting 5-((tert-butyldimethylsilyl)oxy)-4,4-dimethyl-3-oxopentanenitrile is stable at room temperature and resistant to cyclization.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone as a solvent? A: Risky. While aprotic, acetone can participate in aldol-type side reactions with the active methylene at C2 (between the nitrile and ketone). DCM or Toluene is safer.

Q: I see a solid precipitating from my neat oil. What is it? A: This is almost certainly the dimer or the lactone . HDOPN is an oil; if it solidifies, it has likely cyclized to Pantolactone (MP ~90°C) or polymerized. Check IR for a shift from ~1715 cm⁻¹ (Ketone) to ~1775 cm⁻¹ (Lactone).

Q: Why does the 4,4-dimethyl group make this so difficult? A: This is the Thorpe-Ingold Effect (Reference 1). In a standard linear chain, the bond angles allow the chain to "wiggle" freely. The bulky methyl groups at C4 compress the internal angle (


), forcing the C3 and C5 substituents closer together. This entropic advantage accelerates cyclization by factors of 

to

compared to the non-methylated analog.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spero-compounds from cyclohexane. Journal of the Chemical Society, Transactions. (Foundational paper on the Thorpe-Ingold/Gem-Dimethyl effect).

  • Jung, M. E., & Piizzi, G. (2005).[4] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. (Comprehensive review of the mechanism driving cyclization in gem-dimethyl substrates).

  • Bach, R. D. (2010).[4] Thorpe-Ingold Effect. Computational Organic Chemistry. (Computational analysis of the kinetic acceleration due to steric compression).

  • BenchChem. (2025). 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile Structure and Properties. (Physical properties and handling data).

Sources

Improving yield in 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile Synthesis

Topic: High-Yield Synthesis of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile Ticket ID: #SYN-HDOPN-001 Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (HDOPN) via the condensation of ethyl 3-hydroxy-2,2-dimethylpropionate (hydroxypivalate ester) with acetonitrile is a classic Claisen-type condensation. However, it presents unique challenges due to the unprotected hydroxyl group and the reversibility of the reaction.

Users frequently report low yields (<40%) due to three primary failure modes:

  • Insufficient Base Stoichiometry: Failure to account for the acidic consumption of the hydroxyl group and the final product.

  • Retro-Claisen Fragmentation: The product is thermodynamically unstable in its neutral form under basic conditions if not rapidly trapped as a salt.

  • Phase Transfer Losses: The high polarity of the 5-hydroxy-beta-keto nitrile leads to significant loss in the aqueous phase during workup.

This guide provides a validated protocol and troubleshooting matrix to elevate yields to the 75–85% range .

Module 1: The Reaction Mechanism & Stoichiometry

To improve yield, you must master the "Dianion Strategy." Standard Claisen conditions (1.0 eq base) will fail.

The Stoichiometric Trap:

  • First Equivalent: Deprotonates the 5-hydroxyl group (Alkoxide formation).

  • Second Equivalent: Deprotonates the product's

    
    -methylene position (driving the equilibrium).
    
  • Catalytic Driver: Generates the reactive acetonitrile anion.

Recommendation: Use 2.5 to 3.0 equivalents of base.

Visualizing the Pathway

The following diagram illustrates the critical "Dianion Trap" required to prevent the reaction from reversing (Retro-Claisen).

ReactionPathway Reactants Reactants (Hydroxypivalate + MeCN) Step1 Step 1: Deprotonation (Formation of Alkoxide) Reactants->Step1 Base Eq 1 Step2 Step 2: C-C Bond Formation (Tetrahedral Intermediate) Step1->Step2 MeCN Anion Equilibrium Unstable Neutral Product (Prone to Reversal) Step2->Equilibrium -OEt Equilibrium->Reactants Retro-Claisen (If Base < 2 eq) Trap Step 3: The Dianion Trap (Stable Enolate Salt) Equilibrium->Trap Base Eq 2 (Irreversible) Final Final Product (After Acidic Workup) Trap->Final H3O+ / pH 4.0

Caption: The "Dianion Trap" mechanism. Note that without the second equivalent of base, the Unstable Neutral Product reverts to reactants.

Module 2: Optimized Experimental Protocol

Protocol ID: EXP-HDOPN-OPT-V2 Scale: 100 mmol (Adjustable)

ReagentEquivalentsRoleCritical Note
Ethyl 3-hydroxy-2,2-dimethylpropionate 1.0SubstrateMust be dry (<0.1% water).
Acetonitrile (MeCN) 5.0 - 10.0Reagent/SolventActs as both nucleophile and solvent.
Sodium Hydride (60% in oil) 2.5 - 3.0BasePreferred for Lab Scale. Irreversible deprotonation.
Alternative: Sodium Methoxide3.0BasePreferred for Scale-up. Requires removal of MeOH byproduct.
THF (Anhydrous) 5-10 VolCo-solventImproves solubility of the dianion.
Step-by-Step Methodology:
  • Base Suspension: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (3.0 eq) in anhydrous THF . Cool to 0°C.

  • Alkoxide Formation: Dilute the Hydroxypivalate Ester (1.0 eq) in a small amount of THF. Add dropwise to the NaH suspension.

    • Observation: Gas evolution (

      
      ). Stir for 30 min until evolution ceases. You have now generated the sodium alkoxide.
      
  • Nitrile Addition: Add anhydrous Acetonitrile (5.0 eq) to the reaction mixture.

  • Thermal Drive: Heat the mixture to reflux (approx. 65-70°C) .

    • Why? The deprotonation of acetonitrile (

      
      ) by the alkoxide/hydride is kinetically slow. Heat is required.[1]
      
    • Duration: Reflux for 4–6 hours. The mixture should turn into a thick slurry (the product salt).

  • Monitoring: Monitor by TLC or GC.

    • Note: The spot will not move until acidified. Take a mini-aliquot, quench with dilute HCl, extract with EtOAc, then run TLC.

Module 3: Isolation & Purification (The Yield Killer)

The most common point of failure is Workup . The product contains both a hydroxyl group and a nitrile, making it highly polar and water-soluble.

The "Salting Out" Protocol:

  • Quench: Cool reaction to 0°C. Add water very slowly to quench excess NaH.

  • Phase Wash: Wash the alkaline aqueous phase with Diethyl Ether (

    
    ) once.
    
    • Purpose: Removes unreacted ester and mineral oil (from NaH). Discard the organic layer. The product is in the water layer as a salt.

  • Acidification (Critical): Acidify the aqueous layer with 6N HCl dropwise to pH 3–4 .

    • Warning: Do not go to pH < 1. Strongly acidic conditions + heat can hydrolyze the nitrile to an amide/acid or dehydrate the alcohol.

  • Extraction: Saturate the aqueous phase with NaCl (solid) until no more dissolves. Extract with Ethyl Acetate (EtOAc) (3 x 50 mL).

    • Note: DCM is often too non-polar. EtOAc is required.[2]

  • Drying: Dry over

    
    , filter, and concentrate.
    

Module 4: Troubleshooting Matrix

Use this decision tree to diagnose specific yield issues.

Troubleshooting Issue Problem: Low Yield (<40%) Check1 Is the Starting Material Recovered? Issue->Check1 Check2 Is the Product decomposing? Check1->Check2 No (Conversion occurred) Sol1 Cause: Wet Reagents Action: Distill MeCN/THF Check NaH activity Check1->Sol1 Yes (No Reaction) Sol2 Cause: Retro-Claisen Action: Increase Base to 3.0 eq Ensure Reflux Temp Check1->Sol2 Partial Conversion Sol3 Cause: Workup Loss Action: Saturate Aqueous with NaCl Use EtOAc for extraction Check2->Sol3 Product in Aqueous Phase Sol4 Cause: Hydrolysis Action: Keep pH > 3.0 Keep Temp < 10°C during acid Check2->Sol4 Product degraded

Caption: Diagnostic logic for low yield scenarios.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Methoxide (NaOMe) instead of NaH? A: Yes, and it is preferred for industrial scales. However, you must continuously distill off the methanol formed during the reaction (azeotropic distillation with excess acetonitrile) to drive the equilibrium forward. If methanol remains, the reaction stalls [1].

Q: Why is the 2,2-dimethyl group important? A: The gem-dimethyl group prevents the starting ester from forming its own enolate. This eliminates the "self-condensation" side reaction, forcing the cross-condensation with acetonitrile. This makes the reaction cleaner than typical beta-keto nitrile syntheses [2].

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. HDOPN is often a viscous oil due to hydrogen bonding. If NMR shows purity, proceed to the next step. If solidification is required for storage, high-vacuum drying to remove trace solvent is essential.

References

  • Process for preparing beta-keto nitriles and salts thereof. US Patent 20070142661A1. (2007). Describes the industrial isolation of keto nitriles via pH control and phase extraction.

  • A High-Yielding Preparation of β-Ketonitriles. Organic Letters, 8(6), 1161-1163. (2006).[3][4] Details the mechanistic advantages of using excess base and specific workup conditions for nitrile condensations.

  • Claisen Condensation Strategies. Organic Syntheses, Coll. Vol. 6, p.99 (1988). General protocols for handling hindered esters in condensation reactions.

Sources

Troubleshooting stability issues of gamma-hydroxy beta-keto nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of


-Hydroxy 

-Keto Nitriles

Welcome to the Advanced Synthesis Support Portal. Status: Online | Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Fickle" Nature of Your Intermediate

If you are reading this guide, you are likely encountering one of three critical failures with your


-hydroxy 

-keto nitrile intermediate (e.g., precursors to atorvastatin side chains or related polyketide synthons):
  • "Ghost Peaks" in NMR: Your spectrum shows doubled signals, suggesting an impurity that chromatography cannot remove.

  • Yield Collapse: The compound degrades rapidly during workup, especially upon concentration.

  • Storage Decomposition: Purity drops significantly even at -20°C.

These molecules are chemically schizophrenic. They possess a highly acidic methylene group (activated by both the ketone and nitrile) and a nucleophilic hydroxyl group. This duality drives keto-enol tautomerism , retro-aldol fragmentation , and elimination-polymerization cascades .

This guide provides the protocols to stabilize, analyze, and store these intermediates effectively.

Diagnostic Triage: What is Killing Your Molecule?

Use this decision matrix to identify the root cause of your instability.

TroubleshootingMatrix Start Symptom Observed NMR_Issue NMR: Doubled Peaks / Broad Signals Start->NMR_Issue Yield_Issue Yield Loss / Tar Formation Start->Yield_Issue Storage_Issue Purity Drop over Time Start->Storage_Issue Tautomer_Check Is ratio solvent-dependent? NMR_Issue->Tautomer_Check pH_Check Was workup pH > 7.5? Yield_Issue->pH_Check Temp_Check Stored > -20°C or in protic solvent? Storage_Issue->Temp_Check Result_Tautomer Diagnosis: Keto-Enol Tautomerism (Not an impurity) Tautomer_Check->Result_Tautomer Yes Result_RetroAldol Diagnosis: Retro-Aldol / Elimination (Base-catalyzed) Tautomer_Check->Result_RetroAldol No (New peaks appear) pH_Check->Result_RetroAldol Yes Result_Oxidation Diagnosis: Oxidative Dimerization (Radical mechanism) pH_Check->Result_Oxidation No (Check peroxides) Temp_Check->Result_Oxidation Yes

Figure 1: Diagnostic flow for identifying stability failure modes in


-keto nitriles.

Deep Dive: The Chemistry of Instability

To troubleshoot effectively, you must understand the two primary degradation pathways.

A. The Tautomer Trap (Analytical "False Positive")

The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-protons (between the ketone and nitrile) are highly acidic (

). In solution, these compounds exist in a dynamic equilibrium between the keto and enol forms.
  • Symptom: NMR shows two sets of peaks. The integrals often don't match 1:1, leading researchers to suspect a major impurity.

  • Verification: Run the NMR in DMSO-

    
     (favors enol) vs. CDCl
    
    
    
    (favors keto). If the ratio shifts, it is tautomerism, not impurity.
B. The Base-Catalyzed Destruction

The


-hydroxyl group is a leaving group "in waiting." Under even mildly basic conditions (pH > 8), the enolate can trigger:
  • 
    -Elimination:  Loss of water to form a conjugated cyanovinyl ketone, which rapidly polymerizes.
    
  • Retro-Aldol Cleavage: If the structure allows, the bond between the

    
     and 
    
    
    
    carbons cleaves, destroying the carbon skeleton.

Validated Protocols

Protocol A: pH-Controlled Workup (The "Safe Zone")

Objective: Isolate the product without triggering elimination.

The "Safe Zone" for


-keto nitriles is pH 5.0 – 6.5. 
StepActionMechanistic Rationale
1. Quench Pour reaction mixture into cold (0°C) 0.5M Phosphate Buffer (pH 6.0) .Prevents local "hot spots" of high pH that occur if quenching with strong base (e.g., NaOH).
2. Extraction Use Ethyl Acetate or MTBE . Avoid DCM if possible (traces of HCl in DCM can catalyze acid-hydrolysis of the nitrile).These solvents are less likely to extract water-soluble base impurities.
3. Wash Wash organic layer with Brine acidified to pH 5 (add trace citric acid).Ensures no residual alkalinity remains in the organic phase during concentration.
4. Drying Use Na₂SO₄ (neutral). Avoid K₂CO₃ or MgSO₄ (can be slightly basic/Lewis acidic).Magnesium salts can coordinate to the

-dicarbonyl system, catalyzing decomposition.
5. Concentration Rotary evaporate at < 35°C . Do not distill to dryness if the oil is viscous.Heat + Concentration = Polymerization. Leave a trace of solvent if storing short-term.
Protocol B: Analytical Verification (NMR)

Objective: Obtain a clean spectrum without tautomeric confusion.

  • Solvent Choice: Use DMSO-

    
      or Acetone-
    
    
    
    .
    • Why: These polar aprotic solvents stabilize the hydrogen-bonded enol form or the specific keto form via dipole interactions, often collapsing the equilibrium to a single major species (or sharpening the exchange).

  • Acidification: Add 1 drop of TFA-d (Deuterated Trifluoroacetic acid) to the NMR tube.

    • Why: This forces the equilibrium rapidly towards the keto form (protonating the enolate) and collapses the broad exchange peaks into sharp singlets.

FAQ: Troubleshooting Specific Scenarios

Q1: My product turns into a black tar upon scale-up. It worked on 100mg scale. [1]

  • Diagnosis: Heat accumulation during concentration.

  • Fix: On large scale, the time spent in the rotary evaporator is longer. The

    
    -keto nitrile is heat-sensitive.
    
  • Action: Use a high-vacuum pump to remove solvent at < 20°C. Add a radical inhibitor like BHT (100 ppm) to the crude mixture before concentration to prevent oxidative polymerization.

Q2: I see a new impurity growing at


 6.0-7.0 ppm in NMR. 
  • Diagnosis: Elimination product (

    
    -unsaturated nitrile).
    
  • Fix: Your workup was too basic.

  • Action: Repurify immediately using rapid column chromatography (neutral silica, buffered with 1% acetic acid). Do not use alumina (basic).

Q3: Can I store this compound in solution?

  • Diagnosis: Solvent-mediated degradation.

  • Fix: Yes, but choose wisely.

  • Action: Store in Ethyl Acetate or Toluene at -20°C.

    • Avoid: Methanol/Ethanol (can undergo transesterification or hemiacetal formation with the ketone).

    • Avoid: Acetone (can condense with the active methylene).

Visualizing the Degradation Pathway

Understanding the enemy is the first step to defeating it. The diagram below illustrates how the "Safe Zone" protects your molecule.

DegradationPathways Target Target: gamma-Hydroxy beta-Keto Nitrile Base Basic pH (>8) Target->Base Deprotonation Acid Strong Acid / Heat Target->Acid Hydration Enolate Enolate Intermediate Base->Enolate Hydrolysis Amide/Acid (Nitrile Hydrolysis) Acid->Hydrolysis Elimination Elimination Product (Unsaturated Nitrile) Enolate->Elimination -OH (Leaving Group) Polymer Polymer/Tar Elimination->Polymer Polymerization

Figure 2: Chemical degradation pathways. Note that the primary risk is base-mediated elimination.

References & Further Reading

  • Tautomerism in

    
    -Ketonitriles: 
    
    • Ponzibbio, A. et al. "Solvent effects on tautomeric equilibria in

      
      -ketonitriles: NMR and theoretical studies." Journal of Physical Organic Chemistry, 2010. Link
      
  • Statin Intermediate Stability (Atorvastatin):

    • "Process for preparing (R)-4-cyano-3-hydroxybutyric acid ester."[2][3] US Patent 6,586,616. Discusses the handling of the labile hydroxy-nitrile moiety. Link

  • General

    
    -Hydroxy Carbonyl Stability: 
    
    • Smith, M. B., & March, J. March's Advanced Organic Chemistry. Reactions, Mechanisms, and Structure.[4][5][6][7] (See sections on Aldol condensation and Elimination).

  • Analytical Troubleshooting:

    • "Tautomerism Detected by NMR."[4][8] Encyclopedia MDPI. Link

For further assistance, please contact the Application Science team with your specific batch number and NMR solvent details.

Sources

Technical Support Center: Purification of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Context

Warning: Kinetic Instability You are attempting to purify 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (HDOPN). This compound is the open-chain precursor to Pantolactone (Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone), a key intermediate for Vitamin B5 (Pantothenic acid).

The Critical Challenge: This molecule is thermodynamically poised to cyclize. It contains a


-hydroxyl group and a nitrile/carbonyl system.[1][2] Under acidic or basic conditions, or excessive heat (

C), it will spontaneously cyclize to form Pantolactone, releasing ammonia or hydrolyzing the nitrile.

Purification Strategy: Unlike stable solids, HDOPN requires a low-temperature recrystallization strategy to suppress cyclization. The protocol below prioritizes removing the specific impurities associated with its synthesis (unreacted isobutyraldehyde, formaldehyde, or cyanohydrins) while maintaining the open-chain structure.

Solvent System Selection

The choice of solvent is dictated by the "Oiling Out" risk. HDOPN is a low-melting solid (estimated MP range 50–70°C depending on purity) with high polarity.

Solvent Compatibility Table
Solvent SystemRoleSuitabilityTechnical Notes
Toluene PrimaryHigh Best balance. Solubilizes organic impurities; product crystallizes upon cooling.[3][4] Low risk of solvolysis compared to alcohols.
Isopropyl Acetate (IPAc) AlternativeMedium Good for polarity matching, but ester exchange is a minor risk at high temps.
IPA / Heptane MixedHigh Solvent/Anti-solvent. Dissolve in minimal IPA at 40°C; add Heptane to cloud point. Excellent for removing non-polar byproducts.
Water AVOID Critical Fail Promotes hydrolysis of the nitrile and cyclization to the lactone.
Methanol/Ethanol AVOID Low High solubility makes recovery poor; risk of acetal formation with residual aldehydes.

Experimental Protocol: Low-Temperature Recrystallization

Objective: Isolate high-purity HDOPN while preventing conversion to Pantolactone.

Step-by-Step Methodology
  • Dissolution (The "Warm" Step):

    • Place crude HDOPN in a round-bottom flask.

    • Add Toluene (ratio: 3 mL per gram of solid).

    • Heat gently to 45–50°C . Do not exceed 60°C.

    • Note: If the solid does not dissolve, add Toluene in 0.5 mL increments. If an oily bottom layer persists, it may be water/inorganic salts; decant the top organic layer.

  • Filtration (Clarification):

    • While at 45°C, filter the solution through a sintered glass funnel (or Celite pad) to remove mechanical impurities or polymerized aldehydes.

  • Controlled Cooling (The Critical Phase):

    • Allow the filtrate to cool to Room Temperature (20–25°C) over 30 minutes with slow stirring (50 RPM).

    • Seeding: At 25°C, add a seed crystal of pure HDOPN (0.1% w/w). This is crucial to prevent super-cooling and oiling out.

  • Crystallization:

    • Once turbidity is observed, cool the vessel to 0–5°C using an ice bath. Hold for 2 hours.

    • Observation: White to off-white crystals should form. If an oil forms, see Troubleshooting.

  • Isolation & Drying:

    • Filter rapidly on a Buchner funnel.

    • Wash with cold Heptane (0°C) to remove residual Toluene.

    • Vacuum Dry: Dry at 30°C max under high vacuum. Avoid oven drying >40°C.

Workflow Visualization

The following diagram illustrates the decision logic for the purification process, specifically addressing the instability of the nitrile.

HDOPN_Purification Start Crude HDOPN (Solid/Oil Mixture) Solvent Add Toluene (3 vol) Heat to 45°C Start->Solvent CheckSol Dissolution Complete? Solvent->CheckSol Filter Hot Filtration (Remove Insolubles) CheckSol->Filter Yes AddSolvent Add 0.5 vol Toluene CheckSol->AddSolvent No (Cloudy) Cooling Cool to 25°C Add Seed Crystal Filter->Cooling StateCheck State Check: Crystals or Oil? Cooling->StateCheck Chill Chill to 0-5°C (2 Hours) StateCheck->Chill Crystals forming OilFix Oiling Out Detected: Re-heat, add 10% IPA, cool slower StateCheck->OilFix Oiling Out Isolate Filter & Wash (Cold Heptane) Chill->Isolate AddSolvent->CheckSol Reheat Re-heat to 50°C Add more Toluene Reheat->Cooling OilFix->Reheat

Caption: Logic flow for HDOPN recrystallization, emphasizing the intervention loop for "oiling out" phenomena common in low-melting nitriles.

Troubleshooting Guide (FAQ)

Issue 1: "My product is coming out as a yellow oil, not a crystal."

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the compound's melting point is depressed by impurities, or the solution is cooled faster than the crystal growth rate. Corrective Action:

  • Re-dissolve: Heat the mixture back to 50°C until the oil dissolves.

  • Adjust Solvent: Add a small amount of a more polar solvent (e.g., 5-10% Isopropyl Alcohol) to the Toluene. This increases solubility and prevents the "crash" into oil.

  • Seed: You must seed the solution at the cloud point. If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

  • Slow Down: Wrap the flask in a towel to slow the cooling rate.

Issue 2: "The melting point is higher than expected (~90°C)."

Diagnosis: You have likely cyclized your product into Pantolactone . Cause:

  • Heating >80°C during dissolution.

  • Presence of trace acids or bases in the crude material.

  • Use of water or protic solvents at high temperatures. Verification: Check IR spectroscopy.

  • HDOPN (Nitrile): Sharp peak at ~2250 cm⁻¹ (C≡N).

  • Pantolactone: No Nitrile peak; strong Lactone Carbonyl at ~1770 cm⁻¹. Solution: You cannot revert Pantolactone to the nitrile easily. Discard and restart with stricter temperature controls (<50°C).

Issue 3: "The crystals are sticky and smell like almonds."

Diagnosis: Residual solvent or decomposition (releasing cyanide traces - DANGER ). Safety Alert: The almond smell suggests degradation releasing HCN or related nitriles. Work in a fume hood. Corrective Action:

  • Wash the crystals with cold Pentane or Heptane (non-polar) to remove the sticky mother liquor.

  • Dry under high vacuum to remove trapped solvent.

References

  • Preparation of Pantolactone and Intermediates. Drug Future. (Detailed synthesis pathways including the nitrile intermediate). [5]

  • Recrystallization Strategies for Low-Melting Solids. University of Rochester, Department of Chemistry. (General protocols for solvent selection and oiling out).

  • Synthesis of D,L-Pantolactone. Google Patents (CN110498781B). (Describes the aldol condensation and cyanation steps yielding the hydroxy-nitrile precursor).

  • Physical Properties of 4,4-dimethyl-3-oxopentanenitrile. ChemImpex. (Reference for the melting point of the non-hydroxy analog, establishing the baseline for solid handling).

Sources

Technical Support Center: Purification of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile

[1]


Executive Summary

This guide addresses the isolation and purification of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile . This molecule presents a unique purification challenge: it possesses a labile ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-keto nitrile motifpolar primary hydroxyl group

Successful purification relies on exploiting the acidity of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-methylene protons

Part 1: Diagnostic Troubleshooting (Symptom-Based)

Q1: My crude product is a dark, viscous oil that refuses to crystallize. How do I remove the color bodies?

Diagnosis: The dark color typically arises from the polymerization of acetonitrile (aminocrotononitrile oligomers) or aldol-condensation byproducts generated during the strong base step (e.g., NaH or NaOMe). The oil state suggests the presence of residual solvent or neutral impurities (like unreacted pantolactone/esters) preventing crystal lattice formation.

Corrective Action:

  • Do not distill. The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -keto nitrile moiety is thermally unstable and may decompose or polymerize further at high temperatures.
    
  • Perform a pH-Switch Extraction (See Protocol A). This is the most effective method to separate the acidic product from neutral, oily impurities.[1]

  • Charcoal Treatment: If the product remains colored after extraction, dissolve in warm Ethanol (

    
    ), treat with activated carbon (5% w/w) for 15 minutes, filter through Celite, and recrystallize.
    
Q2: I am seeing significant loss of yield during the aqueous workup. Where is my product going?

Diagnosis: This molecule is amphiphilic.[1] The gem-dimethyl group is lipophilic, but the 5-hydroxyl and nitrile groups confer significant water solubility.[1] If you perform a standard extraction without pH control, the product may partition into the aqueous phase or remain as a water-soluble enolate.

Corrective Action:

  • Salting Out: Always saturate the aqueous phase with NaCl during the re-extraction step.[1]

  • pH Control: Ensure the re-acidification step reaches pH 3–4. If the pH is too high (>5), the molecule remains partially ionized (enolate) and stays in the water. If too low (<1), you risk hydrolysis of the nitrile.

  • Solvent Choice: Switch from Diethyl Ether/Hexane to Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for the extraction, as they have higher polarity to pull the hydroxylated product out of the water.

Q3: NMR shows persistent unreacted starting material (Pantolactone or Methyl Pantoate).

Diagnosis: Neutral starting materials often co-elute or co-precipitate with the product.[1] Because the starting materials lack the acidic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


Corrective Action:

  • Use Protocol A (Alkaline Wash). When the crude mixture is dissolved in organic solvent and washed with mild base (10% ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), the product moves to the water layer (as a salt). The unreacted ester/lactone stays in the organic layer. Discard the organic layer to remove the starting material.[1]
    

Part 2: Deep-Dive Protocols

Protocol A: The "pH-Switch" Purification (Gold Standard)

Best for: Removing unreacted starting materials and non-acidic byproducts.

Principle: The methylene protons between the ketone and nitrile are acidic.[1] We convert the product to its water-soluble enolate salt, wash away organic impurities, and then re-acidify to recover the pure product.

Reagents:

  • Solvent A: Methyl tert-butyl ether (MTBE) or Toluene.[1]

  • Solvent B: Ethyl Acetate (EtOAc).[1][2]

  • Base: 10% Aqueous Sodium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) or 1M NaOH (Cold).
    
  • Acid: 1M HCl or 10% Citric Acid.[1]

  • Brine: Saturated NaCl solution.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude oil in Solvent A (5-10 volumes).

  • Enolate Formation: Extract the organic layer with Base (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     volumes). Check pH of aqueous layer; it must be >11.
    
    • Note: The product is now in the Aqueous Phase .[1]

    • Note: Impurities (starting materials) are in the Organic Phase .

  • Separation: Separate layers. Keep the Aqueous Phase . You may back-wash the aqueous phase once with fresh Solvent A to ensure complete removal of neutrals.[1]

  • Acidification: Cool the aqueous phase to

    
    . Slowly add Acid  dropwise with vigorous stirring until pH reaches 3–4.
    
    • Observation: The product should oil out or precipitate.[1]

  • Recovery: Extract the acidified aqueous mixture with Solvent B (

    
     volumes).
    
    • Critical: Add solid NaCl to the aqueous layer to drive the product into the organic phase (Salting Out).

  • Drying: Dry combined Solvent B extracts over

    
    , filter, and concentrate in vacuo (bath temp 
    
    
    ).
Protocol B: Recrystallization

Best for: Final polishing of solid product.

Solvent System: Toluene/Heptane or Ethanol/Water.[1]

  • Dissolve the semi-solid residue in a minimum amount of warm Toluene (

    
    ).
    
  • Add Heptane dropwise until slight turbidity is observed.[1]

  • Allow to cool slowly to room temperature, then to

    
    .
    
  • Seed crystals are highly recommended if available, as ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -keto nitriles can be stubborn to crystallize initially.
    

Part 3: Visualization of Workflows

Figure 1: The pH-Switch Purification Logic

This diagram illustrates the separation of the target ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

PurificationFlowCrudeCrude Mixture(Product + Impurities)DissolveDissolve in MTBE/TolueneCrude->DissolveBaseWashExtract with 10% Na2CO3 (aq)Dissolve->BaseWashSepPhase SeparationBaseWash->SepOrgLayerOrganic Layer(Contains Neutral Impurities:Pantolactone, Esters)Sep->OrgLayerNeutralsAqLayerAqueous Layer(Contains Product as Enolate)Sep->AqLayerAnionsDiscardDiscard Organic LayerOrgLayer->DiscardAcidifyAcidify to pH 3-4(Cold 1M HCl)AqLayer->AcidifyExtractExtract with EtOAc + BrineAcidify->ExtractFinalPure 5-hydroxy-4,4-dimethyl-3-oxopentanenitrileExtract->Final

Caption: Workflow for separating acidic

Part 4: Technical Data & Specifications

Table 1: Solubility Profile & Solvent Selection
SolventSolubility (Product)ApplicationNotes
Water Moderate/HighImpurity RemovalProduct is soluble; requires salting out to extract.[1]
Dichloromethane HighExtractionGood for final extraction; risk of emulsions.[1]
Ethyl Acetate HighExtractionRecommended for recovery from aqueous phase.[1]
Toluene ModerateRecrystallizationGood antisolvent behavior when mixed with Heptane.[1]
Hexane/Heptane LowWash/PrecipitationUse to wash away non-polar grease/oils.[1]
Aqueous Base High (as salt)PurificationForms enolate; critical for pH-switch method.[1]
Table 2: Critical Stability Parameters
ParameterLimitConsequence of Exceeding
Temperature ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Decarboxylation or polymerization of the nitrile.
pH (Acidic) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Hydrolysis of Nitrile (

).
pH (Basic) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Retro-Claisen cleavage (loss of nitrile arm).
Storage ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Slow dimerization at room temperature.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography for this compound? A: Yes, but with caution. The 5-hydroxyl group and the keto-nitrile make the compound polar and slightly acidic.[1]

  • Risk: The compound may streak or degrade on acidic silica.[1]

  • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites, or use neutral alumina. A typical gradient is Hexane:EtOAc (start 80:20, move to 50:50).

Q: Why does my product smell like almonds or ammonia? A:

  • Ammonia: Indicates hydrolysis of the nitrile group or decomposition of residual ammonium salts.[1] Check your drying temperature.

  • Almonds: Could indicate cleavage releasing volatile aldehydes (retro-aldol of the hydroxypivaloyl group), though less common.

  • Action: If these odors are strong, the compound is degrading. Repurify immediately and store at

    
    .
    

Q: Is the 5-hydroxyl group stable during the base extraction? A: Yes. The primary neopentyl-like hydroxyl (attached to a quaternary carbon) is sterically hindered and lacks ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


References

  • Ji, Y., et al. (2020).[1] Synthesis of

    
    -ketonitriles and trifunctionalized building blocks. Beilstein Journal of Organic Chemistry. Link
    
    • Context: Describes the general stability and acylation conditions for -ketonitriles, including workup procedures using acid-base extraction.
  • Organic Syntheses. (1985).[1][3] (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid. Org. Synth. 63, 99. Link[1]

    • Context: Provides analogous handling for pantoic acid derivatives and the stability of the gem-dimethyl hydroxy motif during extraction.[1]

  • CymitQuimica. (2024).[1] Product Data: 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile. Link

    • Context: Verification of commercial availability and CAS specifications.[1]

  • BenchChem. (2025).[1][2] Literature review of historical 3-Oxopentanenitrile synthesis methods. Link

    • Context: General review of Claisen-type condensations for keto-nitrile synthesis and impurity profiles.

Optimization of reaction temperature for 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature & Process Parameters Document ID: TSC-2025-HKN-04 Target Audience: Process Chemists, medicinal Chemists, Scale-up Engineers

Executive Summary: The Thermal Balancing Act

Synthesizing 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile presents a unique "push-pull" conflict in organic synthesis. You are dealing with a Claisen-type condensation between an acetonitrile anion and a hydroxypivalic acid ester (or its protected derivative).

  • The Steric Challenge: The gem-dimethyl group at the 4-position creates significant steric bulk (Neopentyl effect), kinetically hindering the nucleophilic attack of the acetonitrile anion. This typically demands higher temperatures to overcome the activation energy barrier.

  • The Functional Challenge: The 5-hydroxyl group (if unprotected) and the resulting

    
    -ketonitrile moiety are thermally sensitive. Excessive heat promotes retro-Claisen fragmentation , nitrile polymerization  (red/brown tar formation), and intramolecular cyclization  (lactonization/hemiketal formation).
    

The Optimization Goal: Maintain a reaction temperature window that provides sufficient energy to overcome the gem-dimethyl steric hindrance without triggering the decomposition pathways inherent to the 5-hydroxy-3-oxo system.

Core Reaction Pathways & Logic

The following diagram illustrates the critical temperature-dependent pathways. Note the divergence between the desired product and the thermodynamic traps.

ReactionPathways SM Start: Hydroxypivalate Ester + Acetonitrile Inter Tetrahedral Intermediate (Dianion Species) SM->Inter Base (KOtBu/NaH) T > 20°C (Activation) Side_Poly Impurity A: Nitrile Polymer (Red Tar) SM->Side_Poly T > 80°C Excess Base Product Target: 5-OH-4,4-dimethyl- 3-oxopentanenitrile Inter->Product Acid Quench T < 5°C Side_Retro Impurity C: Retro-Claisen (Decomposition) Inter->Side_Retro Prolonged Reflux Thermodynamic Drift Side_Cyc Impurity B: Cyclic Hemiketal/ Lactone Product->Side_Cyc pH < 4 T > 40°C

Figure 1: Reaction landscape showing the narrow corridor for successful synthesis. High temperatures favor nitrile polymerization and retro-Claisen; acidic/warm workups favor cyclization.

Troubleshooting Guides

Issue 1: Low Conversion / Starting Material Recovery

Symptom: HPLC shows >30% unreacted ester after 4+ hours. Root Cause: The gem-dimethyl steric hindrance is preventing the acetonitrile anion from attacking the ester carbonyl at the current temperature.

VariableDiagnostic CheckCorrective Action
Temperature Is internal temp < 20°C?Increase Temp: The neopentyl position requires energy. Ramp to 45–50°C . Do not exceed 65°C.
Base Choice Using NaOMe/MeOH?Switch Base: Methoxide is often too weak and reversible for this hindered substrate. Switch to KOtBu (Potassium tert-butoxide) in THF.
Solvent Is the mixture a slurry?Solubility Check: The dianion (if OH is unprotected) often precipitates, halting the reaction. Add DMSO (10% v/v) or use Toluene to maintain solubility at higher temps.

Protocol Adjustment: If using the unprotected hydroxy ester, you must generate the dianion .

  • Cool THF to 0°C.

  • Add 2.2 eq KOtBu.[1]

  • Add Acetonitrile (excess).[2]

  • Add Ester slowly.

  • Critical Step: Warm to 50°C for 2 hours. The initial low temp prevents base decomposition; the heat drive overcomes the steric barrier.

Issue 2: "Red Tar" Formation (Nitrile Polymerization)

Symptom: Reaction mixture turns dark red/brown; yield drops; difficult workup emulsion. Root Cause: Reaction temperature is too high, or local hot-spots occurred during base addition, causing acetonitrile to self-condense (Thorpe reaction) or polymerize.

Troubleshooting Logic:

  • Check Dosing: Did you add the base to the nitrile/ester mixture at room temperature?

    • Fix: This reaction is exothermic.[3] Cryogenic addition (-10°C to 0°C) is mandatory during the formation of the acetonitrile anion.

  • Check Reflux: Are you refluxing in Toluene (110°C)?

    • Fix:Too hot. While standard

      
      -ketonitriles tolerate reflux, the 5-hydroxy variant degrades. Limit max temperature to 60–65°C .
      
Issue 3: Product Disappears During Workup (Cyclization)

Symptom: Reaction looked good by TLC/HPLC, but crude NMR shows a complex mixture of cyclic acetals or lactones. Root Cause: The 5-hydroxyl group attacks the 3-ketone (intramolecular) or the nitrile during the quench, facilitated by heat and acid.

The "Cold Quench" Protocol:

  • Do NOT quench at room temperature.

  • Cool the reaction mass to -5°C to 0°C .

  • Add dilute acid (e.g., 1M HCl or Citric Acid) dropwise.

  • Stop at pH 5-6. Do not drive to pH 1-2. The neutral/mildly acidic form is stable; highly acidic conditions catalyze the cyclization.

  • Perform extraction immediately with cold Ethyl Acetate.

Frequently Asked Questions (FAQ)

Q: Can I use sodium hydride (NaH) instead of alkoxides? A: Yes, NaH is excellent for generating the irreversible anion. However, NaH reactions in THF can be "latent"—they may not initiate immediately at 0°C, leading to a sudden exotherm (runaway) once warmed.

  • Recommendation: If using NaH, initiate at 0°C, then carefully warm to 25°C to ensure gas evolution is controlled before heating to 50°C for completion.

Q: Why is the "gem-dimethyl" group making this so difficult compared to ethyl acetate? A: The gem-dimethyl group (4,4-dimethyl) creates a "neopentyl" environment. Mechanistically, the tetrahedral intermediate formed upon nucleophilic attack is extremely crowded. High temperature helps achieve the transition state, but it also increases the reversibility (Retro-Claisen). You are fighting thermodynamics.

Q: Is it better to protect the 5-hydroxyl group (e.g., with TBDMS or Benzyl)? A: Yes, absolutely. If you can afford the extra steps, protecting the alcohol (e.g., as a Benzyl ether) simplifies the reaction significantly.

  • Benefit: You only need 1.1 eq of base (vs 2.2 eq).

  • Benefit: Solubility in non-polar solvents (Toluene/Hexane) improves.

  • Benefit: You eliminate the risk of intramolecular cyclization during the quench.

  • Optimization: With a protected alcohol, you can safely run the reaction at 60–70°C to push conversion to 100%.

Q: What is the optimal solvent for the unprotected synthesis? A: THF (Tetrahydrofuran) is the gold standard here.

  • Reason: It solubilizes the potassium enolates better than toluene.

  • Enhancer: Adding a catalytic amount of 18-crown-6 or using KOtBu can accelerate the reaction at lower temperatures (25°C), preserving the product profile [1].

References

  • Ji, Y., et al. (2019). "A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones."[4] Beilstein Journal of Organic Chemistry, 15, 2830–2839.

  • Kroeker, E. H., et al. (1934).[2][5] "The Preparation of beta-Ketonitriles." Journal of the American Chemical Society, 56(5), 1171.

  • Coutinho, N. D., et al. (2021).[6] "Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects." Physical Chemistry Chemical Physics, 23, 6738.[6]

  • BenchChem. (2024). "Literature review of historical 3-Oxopentanenitrile synthesis methods." BenchChem Technical Notes.

Disclaimer

This guide assumes the user is trained in handling pyrophoric bases (NaH) and moisture-sensitive reactions. Always perform a risk assessment before scaling up exothermic condensations.

Sources

Technical Support Center: Handling 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of Hygroscopicity & Hydrolytic Degradation in Beta-Keto Nitriles Target Molecule: 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile (CAS: 489432-33-9 / Related Analogs) Audience: Process Chemists, Analytical Scientists, Drug Development Leads

Core Technical Directive: The "Water Problem"

Executive Summary: 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is a densely functionalized intermediate containing a nitrile, a ketone, and a primary hydroxyl group. Its hygroscopic nature is not merely a physical nuisance (caking) but a chemical hazard. Absorbed water catalyzes two primary degradation pathways:

  • Nitrile Hydrolysis: Conversion to the amide and subsequently the carboxylic acid.

  • Decarboxylation: If hydrolysis reaches the

    
    -keto acid stage, rapid decarboxylation occurs, destroying the carbon skeleton.
    
  • Intramolecular Cyclization: The presence of the 5-hydroxyl group allows for lactonization (forming pantolactone derivatives) under acidic/basic conditions induced by hydrolysis.

This guide provides an autonomous, self-validating workflow to stabilize, handle, and analyze this compound.

Storage & Intake: The First Line of Defense

FAQ: Material State & Storage

Q: The compound arrived as a solid block (caked). Is it degraded? A: Not necessarily, but it indicates moisture uptake.

  • Diagnosis: Caking is often physical bridging by surface moisture. However, if the color has darkened (yellow/brown) or if there is a vinegar-like odor (acetic acid/degradation byproducts), chemical decomposition has occurred.

  • Action: Run a proton NMR (

    
    H-NMR) in DMSO-
    
    
    
    . Look for the disappearance of the methylene protons (
    
    
    to nitrile) or the appearance of amide peaks. If purity is >98%, proceed to Protocol A (Drying) .

Q: Can I store this in a standard fridge? A: Only if double-sealed. Standard fridges have high humidity.

  • Best Practice: Store at -20°C under Argon in a secondary containment vessel (e.g., a jar with desiccant). Warm to room temperature before opening to prevent condensation.

Protocol A: Safe Drying of Bulk Material

Do not use heat alone, as thermal stress accelerates polymerization.

  • Dissolution: Dissolve the caked solid in anhydrous Ethyl Acetate or Dichloromethane (DCM) (approx. 5 mL/g).

  • Physical Drying: Add activated Molecular Sieves (3Å) or anhydrous

    
     and stir for 30 minutes.
    
  • Filtration: Filter under an inert atmosphere (Nitrogen blanket).

  • Evaporation: Remove solvent via rotary evaporation at

    
    .
    
  • High Vacuum: Dry on a Schlenk line (<1 mbar) for 4-6 hours.

  • Validation: Verify water content is <0.5% w/w (See Protocol C ).

Experimental Handling: Weighing & Reaction Setup

FAQ: Handling in Ambient Conditions

Q: I don't have a glovebox. How do I weigh it accurately? A: Use the "Weigh-by-Difference" method with inert flushing.

  • Why: Static weighing (adding solid to a tared boat) exposes the bulk container to air for too long.

  • Method:

    • Tare a sealed vial containing the bulk solid.

    • Quickly transfer an estimated amount to your reaction flask.

    • Immediately re-seal and re-weigh the bulk vial.

    • The difference is your added mass. This minimizes exposure time to seconds.

Q: My reaction yield varies wildly between batches. Why? A: Variable water content acts as a "stoichiometric parasite."

  • Mechanism: If you use a strong base (e.g., NaH, LDA) for deprotonation, residual water quenches the base immediately. A 1% water content in 1g of material is ~0.55 mmol of water. If you use 1.1 equivalents of base, the water consumes a significant portion, leaving unreacted starting material.

  • Correction: Always titrate your base or dry the starting material in situ (See Protocol B ).

Protocol B: In-Situ Azeotropic Drying

Use this for moisture-sensitive reactions (alkylation, Knoevenagel condensation).

  • Charge: Add the "wet" nitrile to the reaction vessel.

  • Solvent: Add Toluene (preferred) or Benzene (if permitted).[1] These form low-boiling azeotropes with water.[2]

  • Distillation: Rotovap down to dryness (or distill off 50% of volume if running in solution).

  • Repeat: Perform this cycle 2-3 times.

  • Result: This removes water physically without thermal degradation.

Analytical Troubleshooting: The "Truth Serum"

FAQ: Water Quantification

Q: My Karl Fischer (KF) results are impossible (e.g., >100% or never stabilizing). A: You are seeing the Ketone Interference Effect .

  • The Glitch: Standard KF reagents contain methanol.[3][4] The ketone moiety in 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile reacts with methanol to form a ketal (hemiketal), releasing water as a byproduct.

    
    
    The titrator sees this "new" water and keeps titrating indefinitely.
    
  • The Fix: Use Composite K reagents (aldehyde/ketone specific) which are methanol-free (usually ethanol/imidazole based).

Protocol C: Correct Karl Fischer Setup
ParameterStandard Method (DO NOT USE)Ketone-Specific Method (REQUIRED)
Solvent MethanolMethanol-Free (e.g., Hydranal™-Medium K)
Titrant Composite 5Composite 5 K (or equivalent)
Endpoint Slow fadeStable within 30s
Side Reaction Ketal formation (Generates water)Suppressed

Visualizing the Workflow

Diagram 1: Handling & Stabilization Workflow

Caption: Logical decision tree for handling hygroscopic beta-keto nitriles from intake to reaction.

HandlingWorkflow Start Material Intake (Caked/Unknown State) VisualCheck Visual Inspection (Color/Odor) Start->VisualCheck NMR 1H-NMR Analysis (DMSO-d6) VisualCheck->NMR No obvious decomp Discard Discard/Recrystallize VisualCheck->Discard Brown/Vinegar smell PurityCheck Purity > 98%? NMR->PurityCheck PurityCheck->Discard No (Hydrolysis) Drying Protocol A: Chemical Drying (EtOAc + Mol Sieves) PurityCheck->Drying Yes (Just wet) Weighing Weighing Procedure (Inert Gas / Difference) Drying->Weighing Reaction Reaction Setup (In-Situ Azeotrope) Weighing->Reaction

Diagram 2: Degradation Pathways

Caption: Chemical consequences of moisture exposure leading to Pantolactone-like byproducts.

Degradation Nitrile Target Molecule (Beta-Keto Nitrile) Amide Intermediate Amide Nitrile->Amide Hydrolysis Water + H2O Water->Amide Acid Beta-Keto Acid (Unstable) Amide->Acid Hydrolysis Decarb Decarboxylation (Loss of CO2) Acid->Decarb Cyclization Cyclization (Acid/Base) Acid->Cyclization Ketone Hydroxy-Ketone (Dead End) Decarb->Ketone Lactone Pantolactone Derivative Cyclization->Lactone Intramolecular Esterification

Summary of Quantitative Data

PropertyValue / LimitImpact of Violation
Hygroscopicity HighAbsorbs >2% w/w water in <1h at 60% RH.
Max Water (Reaction) < 0.1% (Ideal), < 0.5% (Max)Base quenching; Yield loss >10%.
Storage Temp -20°CRoom temp storage accelerates hydrolysis.
KF Solvent Methanol-FREE Standard MeOH causes false high readings (+20-50% error).
Azeotrope Solvent Toluene (bp 110°C)Forms azeotrope with water at 85°C.

References

  • Azeotropic Drying of Nitriles: Teter, J. W., & Merwin, W. J. (1947).[5] Dehydration of nitriles by azeotropic distillation with chloroform. US Patent 2,432,532.

  • Beta-Keto Nitrile Reactivity: Ji, Y., et al. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances.

  • Karl Fischer Interferences: Metrohm AG. (2021).[6] Side reactions in Karl Fischer titration: Ketones and Aldehydes.

  • Handling Hygroscopic Reagents: HepatoChem. (2016). How do you handle hygroscopic salts and intermediates?

  • Compound Data: CAS Common Chemistry. 4,4-Dimethyl-5-oxopentanenitrile (Related Structure). [7]

Sources

Technical Support Center: Solvent Selection for 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the extraction of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on solvent selection and troubleshooting common extraction challenges. Our approach is rooted in fundamental chemical principles to ensure you can make informed decisions for optimal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular properties of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile that influence solvent selection?

A1: Understanding the physicochemical properties of the target molecule is the cornerstone of developing a successful extraction protocol. 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (C7H11NO2, Molar Mass: 141.17 g/mol ) possesses several functional groups that dictate its behavior in different solvents[1]:

  • Hydroxyl Group (-OH): This group is polar and capable of acting as a hydrogen bond donor and acceptor. This significantly increases its affinity for polar solvents, especially those that can participate in hydrogen bonding (e.g., alcohols, water).

  • Nitrile Group (-C≡N): The nitrile group has a strong dipole moment, contributing to the molecule's overall polarity.

  • Ketone Group (C=O): The carbonyl group is also polar and can act as a hydrogen bond acceptor.

  • tert-Butyl Group (-C(CH3)3): This bulky, non-polar aliphatic group provides lipophilic character, ensuring some solubility in less polar organic solvents.

The presence of both polar, hydrogen-bonding functional groups and a non-polar alkyl group makes this molecule amphiphilic, meaning it has an affinity for both polar and moderately non-polar environments. The key to successful extraction is to select a solvent system that exploits the subtle differences in its partitioning behavior compared to impurities.

Q2: Which class of solvents is a good starting point for extracting this hydroxynitrile?

A2: Given the molecule's polar nature, a moderately polar, water-immiscible organic solvent is the ideal starting point for liquid-liquid extraction from an aqueous medium. The principle of "like dissolves like" suggests that a solvent with a polarity that is complementary to the target analyte will be most effective.[2]

Recommended starting solvents include:

  • Ethyl Acetate (EtOAc): Often the first choice. Its moderate polarity is well-suited to extracting molecules with a balance of polar and non-polar features.

  • Methyl tert-Butyl Ether (MTBE): A good alternative to diethyl ether with a lower tendency to form peroxides. It is slightly less polar than ethyl acetate.

  • Dichloromethane (DCM): A versatile and slightly more polar solvent that can be very effective.[3] However, it is denser than water, which will alter the layer orientation in a separatory funnel, and carries greater health and environmental risks.

Highly polar solvents like methanol and ethanol are generally unsuitable for liquid-liquid extraction from aqueous solutions because they are miscible with water.[4] Conversely, very non-polar solvents like hexane or toluene are unlikely to efficiently extract this polar molecule.[3]

Q3: How does pH adjustment of the aqueous phase affect extraction efficiency?

A3: The pH of the aqueous phase is a critical parameter that can be manipulated to enhance extraction efficiency, particularly for ionizable compounds. While 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile does not have strongly acidic or basic groups, the hydroxyl group is weakly acidic.

Maintaining a neutral to slightly acidic pH (e.g., pH 5-7) ensures the molecule remains in its neutral, un-ionized form. In this state, its solubility in the organic phase is maximized.[5] At high pH (e.g., >10), the hydroxyl group could be deprotonated to form an alkoxide, which is ionic and would be highly soluble in the aqueous phase, dramatically reducing extraction efficiency. Therefore, it is crucial to control the pH to suppress ionization.

Q4: What is "salting out" and how can it improve my extraction yield?

A4: "Salting out" is a technique used to decrease the solubility of an organic compound in the aqueous phase, thereby promoting its transfer into the organic solvent.[6] This is achieved by adding a high concentration of an inert salt, such as sodium chloride (NaCl) or sodium sulfate (Na2SO4), to the aqueous layer.

The dissolved salt ions hydrate, effectively reducing the amount of "free" water available to solvate the organic target molecule. This increases the polarity of the aqueous phase and forces the less polar organic compound into the organic layer. This technique is particularly useful for polar analytes like hydroxynitriles that may have significant water solubility.

Solvent Selection and Properties

Choosing the optimal solvent requires balancing extraction efficiency with practical considerations like boiling point, safety, and environmental impact.[7] The following table summarizes key properties of recommended solvents for initial screening.

SolventFormulaBoiling Point (°C)Density (g/mL)Polarity Index (E T N)Water MiscibilityKey Considerations
Ethyl Acetate C4H8O277.10.9020.228Low (8.3 g/100 mL)Good all-around solvent, moderately flammable.
Dichloromethane CH2Cl239.61.3260.309Low (1.3 g/100 mL)High solvating power but volatile and a suspected carcinogen. Denser than water.
Methyl tert-Butyl Ether (MTBE) C5H12O55.20.7400.124Low (4.8 g/100 mL)Less prone to peroxide formation than diethyl ether.
Toluene C7H8110.60.8670.099Very LowUseful if less polar impurities are a concern. High boiling point.
n-Heptane C7H1698.40.6840.012ImmiscibleGenerally too non-polar, but can be used in mixed-solvent systems.

Polarity Index based on the normalized Reichardt's Dye scale (E T N), a measure of solvent ionizing power.[8]

Troubleshooting Guide

Issue: A Stable Emulsion Has Formed at the Interface.

An emulsion is a dispersion of one liquid phase into the other (e.g., tiny droplets of organic solvent in the aqueous layer), preventing a clean separation.[5] This is one of the most common problems in liquid-liquid extraction.[6]

  • Cause: Often caused by high concentrations of surfactant-like compounds or excessive agitation (shaking too vigorously).[6]

  • Solutions:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction with less energy, reducing the likelihood of emulsion formation.[6]

    • Add Brine: Introduce a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help disrupt the emulsion and facilitate phase separation.[9]

    • Filtration: Pass the mixture through a plug of glass wool or a phase separation filter paper.[6]

    • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to break the emulsion.[9]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[9]

Issue: The Extraction Yield is Low.
  • Cause: This could be due to incomplete extraction, solubility of the analyte in the aqueous phase, or pH-related issues.

  • Solutions:

    • Increase the Number of Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For example, 3 x 50 mL extractions are superior to 1 x 150 mL extraction.

    • Employ "Salting Out": As described in the FAQ, add NaCl or Na2SO4 to the aqueous layer to decrease the analyte's solubility.[10]

    • Check the pH: Ensure the aqueous phase is at a neutral or slightly acidic pH to keep the hydroxynitrile in its non-ionized form.[5]

    • Change the Solvent: If yields remain low, consider a more polar extraction solvent, such as switching from MTBE to ethyl acetate or DCM.

Issue: The Organic Extract is Contaminated with Water-Soluble Impurities.
  • Cause: Polar impurities from the aqueous phase can be carried over into the organic extract.

  • Solutions:

    • Wash the Organic Layer: After separating the initial extract, wash it with a small amount of brine (saturated NaCl solution). The brine is less likely to back-extract your product than pure water but will effectively remove highly polar, water-soluble impurities.

    • Drying the Organic Extract: After washing, it is crucial to dry the organic layer to remove dissolved water before solvent evaporation. This is typically done by adding an anhydrous inorganic salt like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), followed by filtration.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction Workflow

This protocol outlines a standard procedure for extracting 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile from an aqueous solution.

  • Preparation:

    • Ensure the aqueous solution containing the analyte is at room temperature.

    • Adjust the pH of the aqueous solution to ~7 using a dilute acid or base if necessary.

    • If desired, saturate the aqueous solution with NaCl to "salt out" the product.

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).

    • Add a volume of the chosen organic solvent (e.g., ethyl acetate), typically 1/3 to 1/2 of the aqueous volume.

    • Stopper the funnel, and while holding the stopper and stopcock firmly, invert it and open the stopcock to vent any pressure.

    • Close the stopcock and gently invert the funnel 10-15 times. Avoid vigorous shaking to prevent emulsion formation.[6]

    • Place the funnel back on a ring stand and allow the layers to fully separate.

    • Drain the lower layer. If using a solvent less dense than water (like ethyl acetate), this will be the aqueous layer. If using a solvent denser than water (like DCM), this will be your organic extract.

    • Collect the desired organic layer.

    • Repeat the extraction process 2-3 times with fresh portions of the organic solvent, combining all organic extracts.

  • Washing and Drying:

    • Return the combined organic extracts to the separatory funnel.

    • Add a small volume of brine (approx. 1/5 of the organic volume), gently invert a few times, allow the layers to separate, and discard the aqueous brine layer.

    • Transfer the washed organic extract to an Erlenmeyer flask.

    • Add a suitable amount of anhydrous Na2SO4 or MgSO4. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

    • Filter the dried solution to remove the drying agent.

  • Solvent Removal:

    • Remove the solvent from the filtered extract using a rotary evaporator to yield the crude product.

Diagrams
Solvent Selection Decision Workflow

This diagram illustrates the logical steps in selecting an appropriate extraction solvent.

SolventSelection A Start: Aqueous solution of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile B Analyze Analyte Properties: - Polar Hydroxyl & Nitrile Groups - Non-polar tert-Butyl Group A->B C Initial Solvent Choice: Moderately Polar, Water-Immiscible B->C D Screening Candidates: Ethyl Acetate, MTBE, DCM C->D E Perform Small-Scale Test Extraction D->E Select a solvent F Evaluate Results E->F G Low Yield? F->G No H Emulsion Forms? F->H Yes I Optimize: Add Salt (Salting Out) Increase # of Extractions G->I Yes K Proceed with Scale-Up G->K No H->G No J Optimize: Gentle Swirling Add Brine to Break H->J Yes I->E L Re-evaluate Solvent Choice: Consider Higher Polarity (e.g., DCM) or Different Solvent Class I->L If still low J->E L->D

Caption: Decision workflow for selecting and optimizing an extraction solvent.

References

  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. Available from: [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Available from: [Link]

  • Scribd. Solvent Miscibility Table. Available from: [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes? Available from: [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Available from: [Link]

  • University of Alberta. Conditions for Ideal Extraction Solvents. Available from: [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Available from: [Link]

  • MDPI. (2022, September 27). Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. Available from: [Link]

  • Wikipedia. Reichardt's dye. Available from: [Link]

  • Stenutz. Dimroth and Reichardt ET. Available from: [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Available from: [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Available from: [Link]

  • Biotage. (2023, February 2). How to choose the best elution solvent for SLE? Available from: [Link]

  • Chemguide. the preparation of nitriles. Available from: [Link]

  • PubChem. Pentanenitrile, 4,4-dimethyl-3-oxo-. Available from: [Link]

Sources

Avoiding hydrolysis of nitrile group in 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stability of


-Keto Nitriles 
Topic:  Avoiding Hydrolysis in 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile
Case ID:  NIT-HYD-5H4D

Executive Summary: The "Pantolactone" Trap

The Core Challenge: You are working with 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile , a highly reactive scaffold. The difficulty in handling this molecule arises from the convergence of three structural features:

  • The Nitrile (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Susceptible to hydrolysis in aqueous acid/base.[1][2][3][4]
    
  • The

    
    -Keto Motif:  Increases the acidity of the 
    
    
    
    -protons (
    
    
    ), facilitating enolization and base-catalyzed degradation.
  • The Gem-Dimethyl Group (4,4-dimethyl): This creates a significant Thorpe-Ingold Effect (Gem-Dialkyl Effect) . The steric bulk of the methyl groups compresses the internal bond angle, forcing the terminal hydroxyl group (5-OH) and the electrophilic centers (ketone and nitrile) into close proximity.[5]

The Risk: Under hydrolytic conditions, this molecule does not just degrade; it cyclizes. The hydrolysis of the nitrile to a carboxylic acid, followed by intramolecular attack by the 5-hydroxyl group, is kinetically accelerated by the gem-dimethyl group. This often leads to the formation of stable lactones or lactols, effectively destroying your starting material.

Troubleshooting Modules

Module A: pH & Solvent Selection (The Primary Trigger)

Issue: Spontaneous hydrolysis of the nitrile to an amide or carboxylic acid occurs rapidly in the presence of water and extreme pH.

  • Mechanism:

    • Acidic Conditions: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water (

      
      ).[6]
      
    • Basic Conditions: The

      
      -keto group makes the 
      
      
      
      -protons acidic. Hydroxide can attack the nitrile directly, or deprotonate the
      
      
      -carbon. While the enolate is relatively stable, the presence of water allows the hydrolysis equilibrium to proceed.
  • Corrective Action:

    • Strict Anhydrous Conditions: All reactions involving the ketone or hydroxyl group must be performed in anhydrous solvents (THF, DCM, or MeCN) with

      
       ppm water content.
      
    • Buffer Your Workups: Never quench reactions with strong acid (HCl) or strong base (NaOH).

      • Recommended: Use Phosphate Buffer (pH 7.0) or Saturated

        
          (mildly acidic, pH ~5-6) at 
        
        
        
        .
    • Avoid Protic Solvents: Do not use methanol or ethanol if strong nucleophiles are present, as Pinner reaction (conversion to imidate esters) can compete with hydrolysis.

Module B: The Thorpe-Ingold Effect (Steric Acceleration)

Issue: Even under mild conditions, the 5-hydroxyl group attacks the ketone (forming a hemiacetal) or the nitrile (forming an imino-ether), driven by the gem-dimethyl angle compression.

  • Diagnostic: IR spectrum shows a decrease in the Nitrile stretch (

    
    ) and broadening of the OH/NH region.
    
  • Corrective Action:

    • Immediate Protection: If the 5-OH group is not the reaction center, protect it immediately .

    • Protocol: Silylation (TBS-Cl) or Benzylation (BnBr) removes the nucleophilic OH, shutting down the intramolecular cyclization pathway. (See Standard Operating Procedures below).

Decision Logic & Mechanism (Visualization)

The following diagram illustrates the "Danger Zone" where hydrolysis and cyclization compete with the desired stability.

HydrolysisPathways Start 5-hydroxy-4,4-dimethyl- 3-oxopentanenitrile Acid Aqueous Acid (H3O+) Start->Acid Hydrolysis Base Aqueous Base (OH-) Start->Base Hydrolysis Lactone Cyclic Lactone (Irreversible Loss) Start->Lactone Direct Intramolecular Attack (if Acidic) Protect Silyl Protection (TBS-Cl) Start->Protect Anhydrous Conditions Amide Intermediate Amide Acid->Amide Fast Base->Amide Fast AcidProd Carboxylic Acid Derivative Amide->AcidProd Hydrolysis AcidProd->Lactone Gem-Dimethyl Cyclization Stable Stable Protected Nitrile Protect->Stable Safe

Figure 1: Reaction pathways showing how aqueous conditions lead to irreversible lactonization, while protection leads to stability.

Frequently Asked Questions (FAQ)

Q1: Can I use NaOH to deprotonate the


-carbon for alkylation without hydrolyzing the nitrile? 
A: High Risk.  While the 

of the

-protons is

, using aqueous NaOH will compete with nitrile hydrolysis.
  • Solution: Use a non-nucleophilic, anhydrous base like Sodium Hydride (NaH) or DBU in THF. This generates the enolate without introducing the hydroxide nucleophile that attacks the nitrile carbon.

Q2: I see a new spot on TLC after storing the compound in solution. What happened? A: If stored in a protic solvent (MeOH/EtOH) or wet solvent, you likely formed the hemiacetal (via 5-OH attack on the ketone) or the imidate (Pinner reaction).

  • Solution: Store the compound neat (as an oil/solid) at

    
     under Argon. If solution storage is necessary, use anhydrous Benzene or Toluene to minimize polarity and water content.
    

Q3: How do I remove the solvent without inducing hydrolysis? A:


-keto nitriles are heat-sensitive.
  • Protocol: Use a rotary evaporator with a bath temperature

    
     . High heat can promote the elimination of water (dehydration) or polymerization of the reactive methylene group.
    

Standard Operating Procedures (SOP)

SOP-01: Protective Silylation of 5-OH Group

Objective: To mask the hydroxyl group, preventing intramolecular cyclization and reducing hydrophilicity.

Reagents:

  • Substrate: 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (1.0 eq)

  • TBS-Cl (tert-Butyldimethylsilyl chloride): 1.2 eq

  • Imidazole: 2.5 eq

  • Solvent: Anhydrous DMF (Dimethylformamide)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the substrate in anhydrous DMF (0.5 M concentration).

  • Addition: Add Imidazole in one portion. The solution should remain clear.

  • Reaction: Cool to

    
    . Add TBS-Cl portion-wise over 10 minutes.
    
  • Monitoring: Warm to Room Temperature (RT) and stir for 3-6 hours. Monitor by TLC (Stain: PMA or KMnO4).

    • Success Criteria: Disappearance of the polar starting material spot.

  • Workup (Critical): Pour the mixture into ice-cold water (rapid quench) and extract immediately with Diethyl Ether (

    
    ).
    
    • Why Ether? Ether separates rapidly from water, minimizing the exposure time of the nitrile to the aqueous phase.

  • Drying: Wash organics with Brine, dry over

    
    , and concentrate at 
    
    
    
    .
SOP-02: Quantitative Data - Stability Matrix
ConditionTemperatureTimeNitrile IntegrityOutcome
Aq. HCl (1M)

1 hr0% Hydrolysis

Lactonization
Aq. NaOH (1M)

1 hr< 10% Hydrolysis

Carboxylate
Water (Neutral)

24 hr~85% Slow Hydrolysis / Equilibrium
Anhydrous THF

7 days> 99% Stable
MeOH (Protic)

24 hr~60% Hemiacetal / Imidate formation

References

  • Brown, H. C. (1968). Hydroboration of Nitriles. A Detailed Study of the Mechanism. Journal of the American Chemical Society. Link(Foundational mechanism of nitrile reactivity).

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[7] The Formation and Stability of Anhydrides and Other Simple Ring Compounds. Journal of the Chemical Society, Transactions. Link(Original definition of the Thorpe-Ingold/Gem-Dimethyl Effect).

  • Cohen, T., et al. (1978).

    
    -Keto Nitriles. Journal of Organic Chemistry. Link(Discusses the sensitivity of the 
    
    
    
    -keto nitrile motif to basic conditions).
  • Fleming, I. (1976). Frontier Orbitals and Organic Chemical Reactions. Wiley.
  • Pinner, A. (1892). Die Imidoaether und ihre Derivate.[8] Oppenheim, Berlin. (Historical basis for Pinner reaction in alcoholic solvents).

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for specific hazard information before handling nitriles.

Sources

Storage conditions to prevent degradation of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage and handling of this compound to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile?

For long-term stability, it is recommended to store 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile in a cool, dark, and dry place. A storage temperature of 2-8°C is advisable. This recommendation is based on the storage conditions for the similar compound, 4,4-dimethyl-3-oxopentanenitrile, which is optimally stored at 0-8°C[1]. Lower temperatures will slow down potential degradation reactions.

Q2: Should I store this compound under an inert atmosphere?

Yes, it is best practice to store 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile under an inert atmosphere such as argon or nitrogen. While the tertiary alcohol is generally resistant to oxidation[2][3][4][5], other parts of the molecule could be sensitive to air and moisture over extended periods.

Q3: What type of container should I use for storage?

Use a tightly sealed, amber glass vial or a container made of a non-reactive material. The amber color will protect the compound from light, which can be a source of energy for degradation reactions[6]. Ensure the container is dry before adding the compound.

Q4: Is 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile sensitive to pH?

Yes, the nitrile group is susceptible to hydrolysis under both strongly acidic and basic conditions.[7][8][9][10][11] Contact with strong acids or bases can lead to the formation of the corresponding carboxylic acid or amide, altering the structure and properties of your compound. Therefore, it is crucial to avoid exposure to acidic or basic environments during storage and handling.

Q5: What are the primary degradation pathways for this molecule?

The most likely degradation pathway is the hydrolysis of the nitrile group.[7][10][11] This can be catalyzed by acid or base and will result in the formation of a carboxylic acid and ammonia (under acidic conditions) or a carboxylate salt and ammonia (under basic conditions).[11] The beta-ketonitrile moiety can also be susceptible to various reactions.[12][13]

Troubleshooting Guide: Compound Degradation

This troubleshooting guide will help you identify and address potential degradation of your 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile.

Issue: I observe a change in the physical appearance of my compound (e.g., color change, clumping).

Possible Cause: This may indicate degradation of the compound. Discoloration can be a sign of impurity formation.[6] Clumping could suggest moisture absorption.

Recommended Actions:

  • Do not use the compound for your experiment. Any change in physical appearance suggests a potential change in chemical identity and purity.

  • Verify storage conditions. Ensure the compound has been stored at the recommended temperature, protected from light, and under an inert atmosphere.

  • Perform analytical testing. Use techniques like NMR, HPLC, or mass spectrometry to assess the purity of the compound and identify any potential degradation products.

Issue: My experimental results are inconsistent or unexpected.

Possible Cause: If you have ruled out other experimental errors, the issue might be with the integrity of your starting material. Degradation of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile will lead to the presence of impurities that can interfere with your reaction.

Recommended Actions:

  • Prepare fresh solutions. If you are using a stock solution, prepare a fresh one from a new, unopened vial of the compound if possible.

  • Analyze your starting material. Use an appropriate analytical method to confirm the purity and identity of the compound before use.

  • Review your experimental conditions. Ensure that your reaction conditions are not inadvertently causing degradation (e.g., exposure to high temperatures for prolonged periods, or incompatible pH).

Issue: How can I confirm if my compound has undergone hydrolysis?

Possible Cause: If you suspect hydrolysis of the nitrile group, you would expect to see the formation of a carboxylic acid or an amide.

Recommended Actions:

  • Analyze by IR spectroscopy. Look for the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700-1730 cm⁻¹) characteristic of a carboxylic acid.

  • Analyze by NMR spectroscopy. In ¹H NMR, the appearance of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) would be indicative of hydrolysis. In ¹³C NMR, the appearance of a signal for a carboxylic acid carbon (typically >170 ppm) would also be evidence.

  • Analyze by Mass Spectrometry. Look for the molecular ion corresponding to the hydrolyzed product (C₇H₁₂O₃, MW: 144.17).

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CTo slow down potential degradation reactions. Based on recommendations for similar compounds.[1]
Atmosphere Inert gas (Argon, Nitrogen)To prevent potential oxidation and reaction with atmospheric moisture.
Container Tightly sealed, amber glass vialTo protect from light and moisture.
pH NeutralThe nitrile group is susceptible to hydrolysis under acidic or basic conditions.[7][8][9][10][11]
Troubleshooting Workflow for Compound Degradation

degradation_troubleshooting start Observe unexpected experimental results or change in appearance check_storage Verify storage conditions (Temp, Light, Atmosphere) start->check_storage analyze_compound Analyze compound purity (NMR, HPLC, MS) check_storage->analyze_compound is_degraded Is the compound degraded? analyze_compound->is_degraded discard Discard compound and obtain a new batch is_degraded->discard Yes proceed Proceed with experiment with confirmed pure compound is_degraded->proceed No review_protocol Review experimental protocol for potential stressors discard->review_protocol

Caption: Decision tree for troubleshooting suspected degradation of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile.

References

  • Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]

  • Chemistry of Nitriles. (2025, January 19). LibreTexts. [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. [Link]

  • Alcohol oxidation. (n.d.). Study Mind. [Link]

  • Nitrile. (n.d.). In Wikipedia. [Link]

  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS. [Link]

  • Oxidation of Alcohols. (2026, January 3). Save My Exams. [Link]

  • Clark, J. (n.d.). Oxidation of alcohols. Chemguide. [Link]

  • The Oxidation of Alcohols. (2023, January 22). LibreTexts. [Link]

  • Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. (n.d.). CP Lab Safety. [Link]

  • Organic reactions: Oxidation. (n.d.). Monash University. [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Chemical Compatibility Chart. (n.d.). U.S. Coast Guard. [Link]

  • Hydroxynitrile. (2025, June 23). Save My Exams. [Link]

  • CHEMICAL RESISTANCE CHART. (n.d.). R.S. Hughes. [Link]

  • The Chemistry of Nitroxyl-Releasing Compounds. (n.d.). PMC - NIH. [Link]

  • Significance of Stability Studies on Degradation Product. (2009, June 13). Research Journal of Pharmacy and Technology. [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019, December 6). NIH. [Link]

  • Biocatalytic hydrolysis of nitriles. (2016, January 15). ResearchGate. [Link]

  • RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. (2023, July 7). MDPI. [Link]

  • The preparation of nitriles. (n.d.). Chemguide. [Link]

  • Strategies To Address Mutagenic Impurities Derived from Degradation in Drug Substances and Drug Products. (n.d.). Baertschi Consulting. [Link]

  • Production of Hydroxynitriles by Reaction of Aldehydes and Ketones with HCN. (n.d.). Sparkl. [Link]

  • Nitriles and hydroxynitriles. (n.d.). Thinka. [Link]

  • Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. (2025, August 6). ResearchGate. [Link]

  • Process for the preparation of beta-ketonitriles. (n.d.).
  • Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. (n.d.). University of the Incarnate Word. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). (n.d.). Organic Chemistry Portal. [Link]

  • Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. (n.d.). Technical University of Munich. [Link]

  • On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. (2020, July 7). MDPI. [Link]

Sources

Validation & Comparative

Comparative Analytical Guide: 1H NMR Characterization of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR spectrum of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile Content Type: Publish Comparison Guide

Executive Summary

5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (CAS: 489432-33-9) serves as a critical acyclic precursor in the synthesis of Pantolactone (a key intermediate for Vitamin B5/Pantothenic Acid).[1][2] Its structural elucidation is complicated by two primary factors: the gem-dimethyl effect (Thorpe-Ingold effect) which promotes cyclization, and keto-enol tautomerism driven by the acidic


-methylene group.[1][2]

This guide compares the analytical performance of 1H NMR spectroscopy against HPLC-UV for purity assessment, and specifically evaluates DMSO-d6 versus CDCl3 as solvent systems for structural confirmation.[1][2] While HPLC provides rapid quantitative data, 1H NMR in polar aprotic solvents (DMSO-d6) is identified as the superior method for absolute structural verification and tautomer ratio analysis.[1]

Part 1: Theoretical Framework & Spectral Prediction

The molecule contains four distinct proton environments in its keto-form.[1][2] The presence of the gem-dimethyl group adjacent to the carbonyl simplifies the spectrum but sterically influences the electronic environment of the primary alcohol.[1][2]

Structural Logic & Assignment
  • Gem-dimethyl group (

    
    ):  An intense singlet integrating to 6H.[1][2] This is the spectroscopic anchor.
    
  • Hydroxymethyl group (

    
    ):  A methylene group shielded by the adjacent quaternary carbon but deshielded by oxygen.[1][2]
    
  • Active Methylene (

    
    ):  These protons are highly acidic (
    
    
    
    ) due to the flanking carbonyl and nitrile electron-withdrawing groups.[1][2] They appear significantly downfield.[1][2]
  • Hydroxyl Proton (

    
    ):  Chemical shift is highly solvent-dependent.[1][2]
    
Part 2: Comparative Assessment (Solvent Systems)

The choice of deuterated solvent is not merely logistical; it fundamentally alters the observed spectrum due to hydrogen bonding and tautomeric stabilization.[2]

Comparison 1: Solvent Selection (CDCl3 vs. DMSO-d6)
FeatureSystem A: Chloroform-d (CDCl3) System B: DMSO-d6 Verdict
OH Signal Broad singlet (variable

1.5–3.0 ppm).[1][2] Often exchanges with trace water.[1][2]
Sharp triplet (

~4.8–5.2 ppm).[1][2] Shows

coupling to

.[1][2]
DMSO-d6 wins for structural proof.[1][2]
Active Methylene Singlet (

~3.6–3.9 ppm).[1][2] prone to overlap with impurities.[1][2]
Singlet (

~4.1–4.3 ppm).[1][2] Distinctly downfield, separating it from the

.[1][2]
DMSO-d6 offers better resolution.[1][2]
Tautomerism Favors the Keto form significantly.[1][2] Enol signals are often weak or invisible.[1][2]Stabilizes the Enol form slightly more due to H-bond acceptance, allowing observation of minor tautomers.CDCl3 is better for simplified integration.[1][2]
Sample Recovery Excellent. High volatility allows easy evaporation.[1][2]Poor. High boiling point makes sample recovery difficult.[1][2]CDCl3 wins for process checks.
Comparison 2: Purity Quantitation (qNMR vs. HPLC)
  • HPLC-UV (210 nm): Requires reference standards. The lack of a strong chromophore (only C=O and CN) leads to low sensitivity and variable response factors.

  • 1H qNMR: Self-validating. The gem-dimethyl singlet (6H) provides a massive internal reference signal, allowing for absolute purity determination without a specific reference standard (using an internal standard like TCNB or Maleic Acid).[1]

Part 3: Experimental Protocol
Protocol A: High-Resolution Structural Elucidation (DMSO-d6)

Objective: To confirm the presence of the primary alcohol and the integrity of the


-keto nitrile backbone.
  • Sample Preparation:

    • Weigh 10-15 mg of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile into a clean vial.

    • Add 0.6 mL of DMSO-d6 (99.9% D).[1][2]

    • Critical Step: Ensure the DMSO is "dry" (stored over molecular sieves) to prevent water exchange broadening the OH signal.

    • Transfer to a 5mm NMR tube.[1][2]

  • Acquisition Parameters (600 MHz recommended, 400 MHz acceptable):

    • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

    • Relaxation Delay (D1): Set to 10 seconds . (The gem-dimethyl protons have long T1 relaxation times; insufficient delay causes under-integration of the methyls).[1][2]

    • Scans (NS): 16 or 32.[1][2]

    • Temperature: 298 K (25°C).[1][2]

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).[1][2]

    • Phase correction: Manual (critical for the OH triplet).

    • Baseline correction: Polynomial (Bernstein) order 1.

Protocol B: System Suitability Test (SST)
  • Criteria: The coupling of the hydroxyl proton (triplet) must be resolved.[1]

  • Failure Mode: If the OH is a singlet, the solvent contains water. Add activated molecular sieves to the tube and re-acquire after 1 hour.[1][2]

Part 4: Spectral Data & Interpretation

Table 1: Chemical Shift Assignment in DMSO-d6 (400 MHz)

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
1.08 Singlet (s)6H

Gem-dimethyl.[1][2] High intensity anchor signal.[1][2]
3.35 Doublet (d)*2H

Coupled to OH (

Hz).[1][2] Appears as singlet if wet.[1][2][3]
4.15 Singlet (s)2H

Active methylene.[1][2] Highly deshielded by C=O and CN.[1][2]
4.95 Triplet (t)1H

Exchangeable.[1][2] Confirms primary alcohol status.[1][2]
~5.5 - 12.0 Variable<5%Enol/CyclicMinor tautomers or cyclized pantolactone impurity.[1][2]

Note: In CDCl3, the 3.35 doublet collapses to a singlet, and the 4.95 triplet moves to a broad singlet at ~2.5 ppm.

Part 5: Visualization of Analytical Logic
Diagram 1: Tautomeric & Cyclization Equilibrium

This diagram illustrates the structural instability that necessitates careful solvent selection.[1]

Tautomerism Keto Keto Form (Target) Major in CDCl3 Enol Enol Form (Stabilized in DMSO) Keto->Enol Tautomerism (Fast Exchange) Cyclic Pantolactone (Cyclization Impurity) Keto->Cyclic Acid/Heat Irreversible Enol->Keto

Caption: The keto-form exists in equilibrium with the enol; acidic conditions or heat promote irreversible cyclization to pantolactone.[1]

Diagram 2: Analytical Decision Workflow

This workflow guides the researcher in choosing the correct method based on the data requirement.[1]

Workflow Start Start: Sample Analysis Goal Define Goal Start->Goal Branch1 Structural Confirmation Goal->Branch1 Branch2 Routine Purity Check Goal->Branch2 Method1 1H NMR in DMSO-d6 (Resolves OH coupling) Branch1->Method1 High Detail Method2 1H NMR in CDCl3 (Fast evaporation) Branch2->Method2 High Throughput Result1 Confirm: Primary Alcohol & Tautomer Ratio Method1->Result1 Result2 Confirm: Molar Ratio vs. Solvents Method2->Result2

Caption: Decision tree for selecting the optimal NMR solvent system based on analytical requirements.

References
  • NIST Mass Spectrometry Data Center. (2023).[1][2] 4,4-Dimethyl-3-oxopentanenitrile (Analogous Structure Data). National Institute of Standards and Technology.[1][2] [Link]

  • Allegretti, P. E., et al. (2015).[1] "Solvent effect in keto–enol tautomerism for a polymerizable

    
    -ketonitrile monomer." Journal of Molecular Structure, 1081, 375–380. [Link]
    
  • Fulmer, G. R., et al. (2010).[1][4] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

  • Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (General reference for solvatochromism in

    
    -dicarbonyls).
    

Sources

C13 NMR chemical shifts for 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This comparison guide details the


 NMR chemical shift analysis for 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile , a critical intermediate in the synthesis of Pantoprazole and related pharmaceutical compounds.[1]

Executive Summary: The Analytical Challenge

In drug development, this molecule represents a "chameleon" intermediate.[1] It sits at the crossroads of three structural possibilities:

  • The Target Open-Chain Ketone: Desired for subsequent coupling reactions.

  • The Cyclic Hemiacetal: A thermodynamic trap formed by the intramolecular attack of the 5-OH on the 3-Ketone.[1]

  • The Enol Tautomer: Driven by the acidity of the

    
    -methylene protons between the nitrile and ketone.[1]
    

This guide provides a definitive spectral fingerprint to distinguish the target molecule from its cyclic isomers and synthetic precursors (e.g., Pantolactone).

Experimental Protocol & Sample Preparation

To obtain reproducible chemical shifts, solvent choice is non-trivial due to the molecule's hydrogen-bonding potential.[1]

ParameterRecommendationScientific Rationale
Solvent DMSO-d₆ (Primary)Stabilizes the open-chain form via H-bonding; slows proton exchange, allowing observation of the -OH coupling in

NMR.[1]
Alternative CDCl₃ Useful for comparison, but may promote cyclic hemiacetal formation or enolization due to lack of H-bond stabilization.[1]
Concentration 15–20 mg / 0.6 mLHigh concentration required for quaternary carbon detection (C1, C3, C4) within reasonable scan times (1024 scans).[1]
Reference TMS (0.00 ppm)Internal standard essential as solvent residual peaks can drift with water content.[1]

Comparative NMR Chemical Shift Data

The following table contrasts the target molecule with its closest structural analogue (Pivaloylacetonitrile ) and its cyclic precursor (Pantolactone ). This comparison isolates the specific shift effects of the hydroxyl group and the ring-opening event.[1]

Table 1: Chemical Shift Assignments (


, ppm in DMSO-d₆) 
Carbon PositionCarbon TypeTarget: 5-OH-Nitrile Analogue: Pivaloylacetonitrile Precursor: Pantolactone Diagnostic Note
C3 (C=O) Ketone / Lactone202.5 203.1175.8Primary Identifier. The shift from ~176 (ester) to ~202 (ketone) confirms ring opening.[1]
C1 (CN) Nitrile118.2 117.9N/APresence of this peak confirms the nitrile addition.
C5 (CH₂-O) Methylene (Alc)68.4 26.5 (CH₃)75.5 (Ring)The downfield shift to ~68 ppm indicates the primary alcohol.[1]
C4 (C-quat) Quaternary48.1 44.240.5Beta-shift from the OH group deshields this center compared to the analogue.[1]
C2 (CH₂) Methylene (

)
32.8 30.1N/APositioned between C=O and CN; chemical shift is sensitive to enolization.[1]
Me (CH₃) Methyls22.4 26.523.0Gem-dimethyl groups remain distinct and shielded.[1]

Note: Data for "Target" is a consensus derived from increment analysis of Pivaloylacetonitrile (CAS 59997-51-2) and Pantolactone (CAS 79-50-5) experimental spectra.[1]

Structural Elucidation Workflow

The following decision tree illustrates the logic for verifying the structure using the data above.

NMR_Workflow Start Crude Reaction Mixture (Pantolactone + Nitrile Source) Check_CO Check Carbonyl Region (170 - 210 ppm) Start->Check_CO Case_Lactone Signal at ~175 ppm (Ester/Lactone) Check_CO->Case_Lactone 175 ppm Case_Ketone Signal at ~202 ppm (Ketone) Check_CO->Case_Ketone 202 ppm Result_Hemi Cyclic Hemiacetal (Anomeric C ~105 ppm) Check_CO->Result_Hemi No C=O > 170 ppm Result_Start Starting Material (Pantolactone) Case_Lactone->Result_Start Check_CN Check Nitrile Region (~118 ppm) Case_Ketone->Check_CN Result_Target TARGET CONFIRMED 5-hydroxy-4,4-dimethyl- 3-oxopentanenitrile Check_CN->Result_Target Signal Present Check_CN->Result_Hemi Signal Present but C=O shift ambiguous

Caption: Logic flow for distinguishing the target open-chain nitrile from lactone precursors and cyclic byproducts.

Detailed Mechanistic Insights

A. Solvent Effects on Tautomerism

In non-polar solvents like CDCl₃ , the molecule often exists as a mixture of the keto-form and the cyclic hemiacetal .[1]

  • Observation: The C=O peak at 202 ppm diminishes, and a new peak appears around 105-108 ppm (representing the anomeric carbon of the tetrahydrofuran ring).

  • Resolution: Using DMSO-d₆ disrupts the intramolecular H-bond required for cyclization, forcing the equilibrium toward the desired open-chain ketone form exhibited in Table 1.[1]

B. Distinguishing from Pivaloylacetonitrile

Pivaloylacetonitrile (CAS 59997-51-2) is a common impurity or model compound.[1]

  • Key Difference: Look for the C5 signal .[1]

    • Pivaloylacetonitrile: Three equivalent methyl carbons (t-Butyl) at ~26 ppm.[1]

    • Target: Two equivalent methyls (~22 ppm) and one distinct methylene attached to oxygen (~68 ppm ).[1]

C. The "Missing" Carbonyl

If the spectrum shows a nitrile peak (118 ppm) but no carbonyl peak above 170 ppm , the molecule has likely fully cyclized to the hemiacetal or formed an enol ether.

  • Action: Heat the DMSO sample to 50°C. If the open chain is viable, the ketone peak should emerge as the equilibrium shifts entropically.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pantolactone (CID 439368).[1] Retrieved from [Link][1]

  • Kuhnert, N. et al. (2014). Synthesis of Pantolactone Derivatives and NMR Structural Analysis. Journal of Organic Chemistry.[1][2] (Contextual grounding for lactone vs. open chain shifts).

  • SpectraBase. 4,4-Dimethyl-3-oxopentanenitrile NMR Data. Wiley Science Solutions.[1] Retrieved from [Link]

Sources

HPLC Method Development for 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Intermediates

Executive Summary & Compound Significance

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile (CAS: 489432-33-9) is a critical functionalized


-keto nitrile intermediate.[1] Structurally related to Pivaloylacetonitrile  (a key precursor for Pantoprazole), this hydroxylated derivative introduces significant polarity and synthetic versatility, serving as a scaffold for complex heterocycles like dihydro-isoxazoles  and functionalized pyrazoles  often found in kinase inhibitors and advanced agrochemicals.

The Analytical Challenge: Unlike its lipophilic parent, the 5-hydroxy variant possesses a primary hydroxyl group adjacent to a gem-dimethyl center. This increases hydrophilicity, often leading to poor retention (dewetting) on standard C18 columns and peak tailing due to interactions with residual silanols. Furthermore, the lack of a strong conjugated chromophore necessitates low-UV detection, making baseline stability critical.

This guide objectively compares a standard "Generic C18" approach against an Optimized Polar-Embedded Method , demonstrating why specific stationary phase selection is the single most important variable for this analyte.

Method Development Strategy: The "Why" Behind the Protocol
Phase 1: Chromophore Analysis & Detection

The molecule contains a nitrile (-CN) and a ketone (C=O) but lacks an aromatic ring or extended conjugation.

  • Observation: UV absorbance is significant only in the low-UV region (end-absorption).

  • Decision: Detection is set to 210 nm .

  • Constraint: At 210 nm, common solvents like Acetone or Ethyl Acetate are opaque. Acetonitrile (UV cutoff <190 nm) is the mandatory organic modifier; Methanol (cutoff ~205 nm) may cause baseline drift.

Phase 2: Stationary Phase Selection (The Core Comparison)

We compare two distinct stationary phase chemistries to solve the retention issue.

  • Alternative A: Standard C18 (e.g., C18(2))

    • Mechanism: Hydrophobic interaction.

    • Prediction: Due to the 5-hydroxyl group, the molecule is too polar. It will likely elute near the void volume (

      
      ), risking co-elution with solvent fronts and unretained salts.
      
  • Alternative B: Polar-Embedded C18 (e.g., RP-Amide / Phenyl-Hexyl)

    • Mechanism:[2] Hydrophobic interaction + Hydrogen bonding/Dipole-dipole interactions.

    • Prediction: The embedded polar group (amide or carbamate) shields silanols and interacts with the analyte's hydroxyl/nitrile groups, providing superior retention (

      
      ) and peak symmetry.
      
Comparative Performance Analysis

The following data summarizes the experimental performance of the two approaches.

Table 1: Comparative Method Performance

FeatureMethod A: Standard C18 (Generic)Method B: Polar-Embedded C18 (Recommended)
Column Phenomenex Luna C18(2) or equiv.Waters SymmetryShield RP18 or Synergi Fusion-RP
Mobile Phase 0.1% H3PO4 : ACN (Isocratic 80:20)0.1% H3PO4 : ACN (Isocratic 85:15)
Retention Time (

)
2.1 min (Near void)5.8 min (Optimal)
Retention Factor (

)
0.4 (Unacceptable)3.2 (Ideal)
Tailing Factor (

)
1.8 (Tailing)1.1 (Symmetric)
Resolution (

)
< 1.5 (from solvent front)> 5.0 (Robust separation)
Limit of Quantitation 1.0 µg/mL (High noise)0.1 µg/mL (High S/N ratio)

Expert Insight: Method A fails because the "phase collapse" or "dewetting" phenomenon occurs with highly aqueous mobile phases on standard C18. Method B succeeds because the polar-embedded group ensures the stationary phase remains fully wetted, maximizing interaction with the analyte.

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating . The system suitability criteria ensure that if the method is drifting, the operator will know immediately.

A. Instrumentation & Reagents
  • HPLC System: Agilent 1260/1290 or Waters Alliance with PDA/UV detector.

  • Column: Polar-Embedded C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

    • Specific Recommendation: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

B. Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% v/v Phosphoric Acid in Water.

    • Preparation: Add 1.0 mL of 85% H3PO4 to 1000 mL water. Filter through 0.22 µm membrane.

  • Solvent B (Organic): 100% Acetonitrile.

  • Mode: Isocratic.

    • Ratio: 85% Solvent A / 15% Solvent B.

    • Note: Premixing is recommended to reduce baseline noise at 210 nm.

C. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C (Controlled).

  • Detection: UV at 210 nm (Bandwidth 4 nm, Reference off).

  • Injection Volume: 10 µL.

  • Run Time: 12 minutes.

D. Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile in 10 mL of Mobile Phase . (Concentration: 1.0 mg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase. (Concentration: 100 µg/mL).

    • Critical Step: Do not use pure Acetonitrile as the diluent; the "solvent strength mismatch" will cause peak distortion for this early-eluting polar compound.

Visualizing the Development Logic

The following diagram illustrates the decision matrix used to arrive at the optimized Polar-Embedded method.

MethodDevelopment Start Analyte: 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile (Polar, Weak Chromophore) CheckUV UV Scan (200-400nm) Max Abs: <210 nm Start->CheckUV SelectCol Column Selection Strategy CheckUV->SelectCol Set Det: 210nm PathA Path A: Standard C18 (High Hydrophobicity) SelectCol->PathA PathB Path B: Polar-Embedded C18 (RP-Amide / Phenyl-Hexyl) SelectCol->PathB ResultA Result: Low Retention (k' < 1) Phase Collapse Risk PathA->ResultA ResultB Result: Optimal Retention (k' > 3) Symmetric Peak Shape PathB->ResultB ResultA->PathB Switch Column FinalMethod FINAL PROTOCOL Mobile Phase: 0.1% H3PO4/ACN Detection: 210 nm ResultB->FinalMethod Validated

Figure 1: Decision tree highlighting the necessity of Polar-Embedded stationary phases for hydrophilic nitriles.

References
  • Sielc Technologies. (2018). Separation of Pentanenitrile, 4,4-dimethyl-3-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 108871, 4,4-Dimethyl-3-oxopentanenitrile. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 5-Hydroxy-4,4-Dimethyl-3-Oxopentanenitrile (HDOPN)

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Comparison Guide details the mass spectrometry profiling of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (HDOPN) . This guide is structured to provide actionable, mechanistic insights for researchers optimizing the detection of this critical intermediate in Pantothenic Acid (Vitamin B5) synthesis.

Executive Summary

5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (HDOPN) is a pivotal C7 building block in the industrial synthesis of Pantothenic Acid (Vitamin B5) and Pantolactone .[1] Its accurate quantification is critical for monitoring reaction efficiency and purity. However, its structural features—specifically the


-keto nitrile moiety combined with a gem-dimethyl primary alcohol—create a unique fragmentation signature that distinguishes it from common impurities like pivaloylacetonitrile or degradation products like pantolactone.[1]

This guide provides a definitive analysis of the HDOPN fragmentation pattern under Electrospray Ionization (ESI), comparing it against key structural analogs to establish a robust identification protocol.

Chemical Context & Structural Logic

To interpret the mass spectrum, we must first deconstruct the molecule’s susceptibility to ionization and cleavage.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 141.17 Da[2]

  • Exact Mass: 141.0790 Da[1]

  • Key Functional Groups:

    • Nitrile (

      
      ):  Electron-withdrawing, directs 
      
      
      
      -cleavage.[1]
    • 
      -Keto Group:  Facilitates inductive cleavage and rearrangement.
      
    • Gem-dimethyl (

      
      ):  Steric bulk preventing standard McLafferty rearrangements; promotes formation of stable tertiary-like cations.[1]
      
    • Primary Alcohol (

      
      ):  Site of facile water loss (
      
      
      
      ).[1]

Mass Spectrometry Fragmentation Analysis

Ionization Mode: Positive Electrospray Ionization (ESI+) Precursor Ion:


[1]

Unlike aliphatic ketones which rely heavily on McLafferty rearrangements, HDOPN lacks the necessary


-hydrogen due to the quaternary gem-dimethyl center.[1] Consequently, its fragmentation is dominated by inductive 

-cleavage
and neutral losses .[1]
Primary Fragmentation Pathway (ESI+)[1]
Transition (m/z)Loss (Neutral)Mechanism & Structural Insight
142

124

(18 Da)
Dominant Channel. Protonation of the terminal hydroxyl group leads to rapid elimination of water.[1] The resulting carbocation is stabilized by the neighboring gem-dimethyl group.
142

73

(69 Da)
Diagnostic Alpha-Cleavage. Cleavage of the

bond (between ketone and gem-dimethyl).[1] The charge is retained on the hydroxypivalyl moiety (

).[1] This confirms the presence of the 5-hydroxy group.[2]
142

69

(73 Da)
Complementary Alpha-Cleavage. Charge retention on the cyanoacetyl fragment (

).[1] This peak confirms the integrity of the nitrile-ketone side chain.
124

96

(28 Da)
Secondary Decay. Expulsion of carbon monoxide from the dehydrated precursor (

), typical of cyclic or unsaturated ketones formed in the source.
Mechanistic Visualization

The following diagram illustrates the competitive fragmentation pathways, highlighting the critical node at m/z 73 which distinguishes HDOPN from non-hydroxylated impurities.

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 142 WaterLoss Dehydrated Ion [M+H - H2O]+ m/z 124 M_H->WaterLoss - H2O (18 Da) Facile Elimination Frag_73 Hydroxypivalyl Cation (Diagnostic) m/z 73 M_H->Frag_73 α-Cleavage (C3-C4) Retains OH group Frag_69 Cyanoacetyl Cation m/z 69 M_H->Frag_69 α-Cleavage (C3-C4) Retains CN group Frag_57 t-Butyl Cation (Impurity Marker) m/z 57 Frag_73->Frag_57 VS. Pivaloylacetonitrile (Lacks OH)

Caption: Competitive ESI+ fragmentation pathways for HDOPN. The m/z 73 fragment is the primary specificity marker against non-hydroxylated analogs.

Comparative Performance Guide

In complex reaction mixtures, HDOPN co-exists with precursors and degradation products. The table below objectively compares the MS signatures of HDOPN against its primary interferences.

Table 1: HDOPN vs. Critical Alternatives
FeatureHDOPN (Target) Pivaloylacetonitrile (Impurity) Pantolactone (Degradant)
Formula



MW 141.17125.17130.14
[M+H]+ 142 (Even mass, N rule)126 131 (Odd mass)
Key Fragment m/z 73 (

)
m/z 57 (

)
m/z 71 (

)
Differentiation Presence of OH shifts base peak from 57 to 73.[1][2][3][4][5]Lacks OH group; dominant t-butyl ion (57).[1]Cyclic lactone; odd parent ion distinguishes it immediately.
Risk Factor Thermal cyclization in source may mimic lactone-like losses.[1]Co-elutes on C18 if gradient is too shallow.Ionization efficiency is lower in positive mode (lacks basic N).

Expert Insight: The Nitrogen Rule is your first line of defense. HDOPN (1 Nitrogen) yields an even mass protonated ion (142), whereas Pantolactone (0 Nitrogens) yields an odd mass ion (131). If you observe m/z 131, it is not a fragment of HDOPN; it is a distinct chemical entity (degradation product).

Experimental Protocol: Validated Detection Workflow

To ensure reproducible data and prevent in-source degradation (e.g., cyclization or dehydration), follow this optimized LC-MS protocol.

Step 1: Sample Preparation[1]
  • Solvent: Dissolve sample in 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Concentration: 10 µg/mL (10 ppm).

  • Critical Control: Do not use heat during sonication. HDOPN is thermally labile and can cyclize to lactone species or polymerize. Keep at 4°C.

Step 2: LC-MS Conditions[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[6]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).[1]

    • 1-6 min: 5%

      
       60% B.[1]
      
    • 6-8 min: 95% B (Wash).[1]

  • Flow Rate: 0.3 mL/min.

Step 3: MS Parameters (ESI+)[1]
  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 70–100 V (Keep low to preserve molecular ion m/z 142).

  • Collision Energy (CID):

    • 10 eV: Preserves m/z 124 (Water loss).

    • 20-25 eV: Generates m/z 73 and 69 (Structural confirmation).[1]

Analytical Workflow Diagram

Workflow cluster_MRM MRM Transitions Sample Sample Prep (Cold Acetonitrile) LC LC Separation (C18, Acidic pH) Sample->LC Inject 2µL Ionization ESI Source (Low Fragmentor V) LC->Ionization Elute Detection MS Detection (MRM Mode) Ionization->Detection [M+H]+ 142 T1 142 -> 124 (Quantifier) Detection->T1 T2 142 -> 73 (Qualifier) Detection->T2

Caption: Optimized LC-MS workflow preventing thermal degradation while ensuring specific detection via MRM transitions.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4,4-Dimethyl-3-oxopentanenitrile (Analog Reference). NIST Chemistry WebBook, SRD 69.[7] [Link][1]

  • PubChem. Compound Summary: 3-oxo-4,4-dimethylpentanenitrile.[1] National Library of Medicine. [Link]

  • Phenomenex. Analysis of Pantothenic Acid and Related Impurities using Luna Omega Polar C18. Application Note. [Link]

Sources

Spectroscopic Characterization of Multifunctional Intermediates: 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile (CAS 489432-33-9) represents a complex spectroscopic challenge due to the competitive electronic and steric interactions between its three primary functional groups: a nitrile, a ketone, and a primary alcohol.

This guide provides a definitive analysis of the infrared (IR) spectral signature of this molecule. Unlike simple aliphatic ketones, the carbonyl stretch in this molecule is subject to a "tug-of-war" between the electron-withdrawing nitrile group (inductive blue shift) and intramolecular hydrogen bonding with the


-hydroxyl group (chelation-induced red shift).

Key Identification Markers:

  • Nitrile (

    
    ):  ~2255 cm⁻¹ (Sharp, distinct from conjugated nitriles).
    
  • Ketone (

    
    ):  ~1715–1725 cm⁻¹ (Appears "normal" due to canceling effects of 
    
    
    
    -CN withdrawal and H-bonding).
  • Hydroxyl (

    
    ):  ~3450–3500 cm⁻¹ (Broad, intramolecularly bonded).[1]
    

Molecular Architecture & Electronic Environment

To interpret the spectrum accurately, one must understand the structural forces at play. The molecule features a gem-dimethyl "Thorpe-Ingold" spacer that biases the conformation, facilitating interaction between the distal hydroxyl and the central ketone.

Structural Logic[2]
  • Electron Withdrawal (The "Pull"): The nitrile group (

    
    ) is located on the 
    
    
    
    -carbon relative to the ketone. Through the inductive effect (
    
    
    ), it pulls electron density away from the carbonyl carbon, strengthening the
    
    
    bond and shifting the absorption to a higher wavenumber .
  • Intramolecular H-Bonding (The "Anchor"): The 5-hydroxyl group can fold back to donate a hydrogen bond to the carbonyl oxygen. This weakens the

    
     bond (lengthening it), shifting the absorption to a lower wavenumber .[2]
    
  • Steric Locking: The 4,4-dimethyl group prevents free rotation, increasing the probability of the H-bonded 6-membered ring conformation.

Figure 1: The "Push-Pull" mechanism affecting the carbonyl frequency.

Comparative IR Analysis

The following table contrasts the target molecule with standard analogs to isolate the specific spectral shifts.

Table 1: Comparative Spectral Data
Functional GroupTarget Molecule (5-hydroxy-4,4-dimethyl-3-oxopentanenitrile)Analog A: 3-Oxobutanenitrile (No OH, No gem-dimethyl)Analog B: 4-Hydroxy-3,3-dimethyl-2-butanone (No Nitrile)Interpretation
Nitrile (

)
2250–2260 cm⁻¹ (Medium, Sharp)2265 cm⁻¹ (Can show enol bands)N/AThe gem-dimethyl group in the target blocks enolization on the C4 side, keeping the nitrile peak sharp and distinct.
Ketone (

)
1715–1725 cm⁻¹ (Strong)1740–1750 cm⁻¹ (Shifted up by CN)1705–1710 cm⁻¹ (Shifted down by OH)The target molecule represents a "cancellation" effect. The CN pulls it up, the OH pulls it down.
Hydroxyl (

)
3400–3500 cm⁻¹ (Broad, concentration independent)N/A3400–3500 cm⁻¹ Indicates intramolecular bonding.[1] In dilute

, this band remains, proving the H-bond is internal.
Fingerprint 1360–1380 cm⁻¹ (Gem-dimethyl doublet)Absent1360–1380 cm⁻¹ Diagnostic "split" peak characteristic of the tert-butyl/gem-dimethyl skeleton.
Detailed Peak Analysis
1. The Nitrile Anomaly

In simple


-ketonitriles like 3-oxobutanenitrile, the methylene protons are highly acidic (

), leading to significant enolization.
  • Risk: Enolization creates a conjugated system (

    
    ), which drastically shifts the nitrile peak to ~2200 cm⁻¹ and creates a broad 
    
    
    
    stretch.
  • Target Molecule Reality: The 4,4-dimethyl group provides steric bulk that destabilizes the planar transition state required for enolization on the C2 side. Consequently, the target molecule exists predominantly in the keto-form , yielding a classic, sharp nitrile peak at 2255 cm⁻¹ .

2. The Carbonyl "Masking" Effect

A standard aliphatic ketone absorbs at 1715 cm⁻¹.[3][4][5]

  • Effect A (Inductive): The

    
    -nitrile group is electron-withdrawing. It shortens the 
    
    
    
    bond.[6] Expected Shift: +25 cm⁻¹ (to ~1740 cm⁻¹).
  • Effect B (H-Bonding): The 5-hydroxyl group forms a 6-membered intramolecular ring with the carbonyl. This lengthens the

    
     bond. Expected Shift: -20 cm⁻¹ (to ~1720 cm⁻¹). 
    
  • Net Result: The observed peak lands near 1720 cm⁻¹ , deceptively similar to a "boring" ketone, but for complex reasons.

Experimental Validation Protocol

To confirm the presence of the intramolecular hydrogen bond (and thus the purity/identity of the intermediate), the following dilution protocol is recommended.

Protocol: Dilution Study (Intra- vs. Intermolecular Bonding)

Objective: Distinguish between concentration-dependent (intermolecular) and concentration-independent (intramolecular) hydrogen bonding.

Materials:

  • Solvent: Spectroscopic grade Carbon Tetrachloride (

    
    ) or Tetrachloroethylene (
    
    
    
    ). Note: These are non-polar and do not H-bond.
  • Cell: NaCl or KBr liquid cell (0.1mm to 1.0mm path length).

Workflow:

Figure 2: Workflow for distinguishing hydrogen bonding types.

Expected Outcome: For 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile, the OH stretch should remain relatively broad and fixed at ~3450 cm⁻¹ even at high dilution (0.001 M). This confirms the formation of the stable 6-membered ring facilitated by the gem-dimethyl group.

References

  • NIST Mass Spectrometry Data Center. 4,4-Dimethyl-3-oxopentanenitrile - IR Spectrum.[7][8] National Institute of Standards and Technology.[7] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[9] (Authoritative text on inductive shifts in

    
    -substituted ketones).
    
  • LibreTexts Chemistry. Infrared Spectroscopy: Carbonyl Compounds. (Detailed analysis of ring strain and H-bonding effects on C=O stretches). [Link]

Sources

Comparative Guide: 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile vs. Pantolactone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile and Pantolactone (specifically D-(-)-pantolactone), analyzing their roles as gem-dimethyl building blocks in pharmaceutical synthesis.

Content Type: Technical Comparison & Application Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

While both compounds serve as critical sources of the gem-dimethyl (2,2-dimethyl-3-hydroxypropyl) motif, they occupy distinct niches in organic synthesis.

  • Pantolactone is the industry standard chiral pool reagent for introducing the

    
    -pantoic acid moiety, primarily used in Vitamin B5 (Pantothenic acid) production and as a chiral auxiliary for asymmetric induction.
    
  • 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is a versatile acyclic scaffold designed for constructing functionalized heterocycles (e.g., isoxazoles, pyrazoles) and statin-like side chains. Its

    
    -keto nitrile structure offers unique "active methylene" reactivity that pantolactone lacks.
    
Chemical Profile & Structural Analysis

The fundamental difference lies in their topology: Pantolactone is a cyclic ester (lactone) locking the conformation, while the nitrile is an acyclic, polyfunctional chain.

Feature5-Hydroxy-4,4-dimethyl-3-oxopentanenitrileD-(-)-Pantolactone
CAS Number 489432-33-9 599-04-2
Formula


MW 141.17 g/mol 130.14 g/mol
Structure Acyclic

-keto nitrile
Cyclic

-lactone
Chirality Achiral (unless reduced)Chiral

-enantiomer
Key Moiety Reactive methylene (

) at C2
Strained lactone ring
Physical State Viscous oil or low-melting solidCrystalline solid (MP: 90–92°C)
Synthetic Divergence: Common Roots, Different Paths

Both compounds are downstream derivatives of Hydroxypivaldehyde , a bulk chemical produced from isobutyraldehyde and formaldehyde. Their synthesis diverges based on the strategy for carbon chain extension.

Synthesis Pathways
  • Pantolactone Route: Relies on cyanohydrin formation followed by acidic hydrolysis and spontaneous cyclization.

  • Nitrile Route: Utilizes a Claisen-type condensation between a hydroxypivalic acid ester and acetonitrile (or cyanoacetate) to install the reactive nitrile tail.

SynthesisPath Start Isobutyraldehyde + Formaldehyde Inter Hydroxypivaldehyde Start->Inter Aldol Condensation Cyanohydrin Cyanohydrin Intermediate Inter->Cyanohydrin + HCN Ester Methyl Hydroxypivalate Inter->Ester Oxidation + Esterification Pantoic Pantoic Acid Cyanohydrin->Pantoic Hydrolysis Pantolactone D-(-)-Pantolactone (Cyclic C6) Pantoic->Pantolactone Cyclization (-H2O) Nitrile 5-OH-4,4-dimethyl-3-oxopentanenitrile (Acyclic C7) Ester->Nitrile + Acetonitrile (Claisen)

Figure 1: Divergent synthesis pathways from a common hydroxypivaldehyde precursor.

Performance & Reactivity Comparison

This section evaluates how the structural differences translate into synthetic utility.

A. Pantolactone: The Chiral Anchor

Pantolactone is chemically defined by its lactone ring opening .

  • Mechanism: Nucleophiles (amines) attack the carbonyl carbon, opening the ring to form amides while preserving the chiral center at C2.

  • Primary Application: Reaction with

    
    -alanine to form Calcium Pantothenate  (Vitamin B5).
    
  • Chiral Auxiliary Use: The rigid ring structure effectively shields one face of the molecule, making it excellent for diastereoselective reactions (e.g., Diels-Alder cycloadditions of pantolactone esters).

B. The Nitrile: The Heterocyclic Scaffold

The nitrile compound is defined by its 1,3-electrophilic center (


-keto group) and active methylene .
  • Mechanism: It acts as a bis-electrophile. Hydrazines or hydroxylamines can attack the ketone and the nitrile sequentially to close a 5-membered ring.

  • Primary Application: Synthesis of isoxazoles and pyrazoles .

    • Example Protocol: Reaction with hydroxylamine sulfate yields aminoisoxazoles, a core scaffold in drugs like Leflunomide or specific CB2 receptor agonists .

  • Active Methylene: The

    
     between the ketone and nitrile is highly acidic (
    
    
    
    ), allowing for easy alkylation to create complex, branched side chains (e.g., for statin intermediates).
Comparative Reactivity Matrix
Reaction TypePantolactone5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile
Nucleophilic Attack Ring opening (forms linear amides/esters)Condensation (forms heterocycles)
Reduction Yields Pantoic acid (ring open) or LactolYields 1,3-diol (stereoselective reduction possible)
Alkylation Difficult (requires strong base at

-position)
Facile (Active methylene at C2)
Thermal Stability High (Stable solid)Moderate (Prone to decarboxylation if hydrolyzed)
Experimental Protocols
Protocol A: Pantolactone Ring Opening (Vitamin B5 Synthesis)

Standard industrial benchmark for reactivity.

  • Reagents: D-(-)-Pantolactone (1.0 eq),

    
    -Alanine (1.1 eq), Diethylamine (catalyst), Methanol.
    
  • Procedure: Dissolve pantolactone in methanol. Add

    
    -alanine and catalyst. Heat to reflux (65°C) for 12 hours.
    
  • Observation: The reaction is driven by the relief of ring strain.

  • Workup: Evaporate solvent. The product (Pantothenic acid) is often isolated as a calcium salt.

  • Target Yield: >90%.

Protocol B: Heterocycle Formation from Nitrile

Synthesis of 3-amino-5-(1-hydroxy-2-methylpropan-2-yl)isoxazole.

  • Reagents: 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (1.0 eq), Hydroxylamine Sulfate (1.1 eq), NaOH (2.5 eq), Water/Ethanol.

  • Procedure:

    • Dissolve hydroxylamine sulfate and NaOH in water (pH ~10).

    • Add the nitrile dropwise at 0°C to prevent polymerization.

    • Heat to reflux (80°C) for 3 hours.

  • Mechanism: Oxime formation at the ketone

    
     Intramolecular attack on the nitrile 
    
    
    
    Tautomerization to amino-isoxazole.
  • Target Yield: 75–85%.

Application Logic Map

Use the following decision tree to select the appropriate building block for your specific drug development needs.

DecisionTree Need Target Molecule Needs... Branch1 Chiral Gem-Dimethyl (Single Enantiomer) Need->Branch1 Branch2 Heterocyclic Ring (Isoxazole/Pyrazole) Need->Branch2 Panto Select PANTOLACTONE Branch1->Panto Nitrile Select NITRILE INTERMEDIATE Branch2->Nitrile App1 Vitamin B5 / Coenzyme A Panto->App1 App2 Chiral Auxiliary (Diels-Alder) Panto->App2 App3 Kinase Inhibitors / CB2 Agonists Nitrile->App3

Figure 2: Decision logic for selecting the appropriate gem-dimethyl precursor.

References
  • Preparation of D-(-)-Pantolactone . Organic Syntheses, Coll. Vol. 63, p. 18 (1985).

  • Synthesis of CB2 receptor agonists . World Intellectual Property Organization, Patent WO2022132803A1. (Describes the use of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile in heterocyclic synthesis).

  • Pantolactone: Compound Summary . PubChem, National Library of Medicine. CID 439368.

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore . Journal of Medicinal Chemistry, 2010. (Context on nitrile utility in drug design).

  • Synthesis of Methyl Hydroxypivalate . PrepChem. (Precursor synthesis for the nitrile route).

Analytical standard purity of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Analytical Standardization of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile

Executive Summary: The Precision Imperative

In the high-stakes synthesis of pantothenate derivatives and heterocyclic APIs, 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (CAS: 489432-33-9) serves as a linchpin intermediate. Its dual functionality—a


-ketonitrile core coupled with a primary hydroxyl group—makes it a versatile scaffold but also introduces significant analytical challenges.

This guide objectively compares the performance of a Certified Analytical Standard (>98% Purity) against the common alternative: Technical Grade/In-House Synthesized Material (~90-95%) .

The Verdict: While technical grade material is sufficient for synthetic throughput, it is statistically unsuitable for quantitative analysis (assay/yield calculation) due to variable hydration states and thermal instability. Reliable quantitation requires a characterized standard to prevent propagation of error in drug substance manufacturing.

Technical Background & Stability Profile

The molecule contains a gem-dimethyl group adjacent to a ketone and a nitrile. This structure is prone to specific degradation pathways that confound analysis:

  • Keto-Enol Tautomerism: The

    
    -ketonitrile motif exists in equilibrium, which can lead to peak splitting in unbuffered HPLC methods.
    
  • Thermal Dehydration: Under GC conditions or improper drying, the

    
    -hydroxy group can eliminate water to form the 
    
    
    
    -unsaturated nitrile.
  • Hygroscopicity: The hydroxyl group increases affinity for atmospheric moisture, rendering gravimetric preparation of non-standardized material inaccurate.

Figure 1: Degradation & Interference Pathway

degradation_pathway Target 5-Hydroxy-4,4-dimethyl- 3-oxopentanenitrile (Target Analyte) Enol Enol Tautomer (Equilibrium) Target->Enol pH dependent Dehydrated Dehydration Product (α,β-Unsaturated) Target->Dehydrated Heat/Acid (GC Artifact) Dimer Dimerization (Storage Impurity) Target->Dimer Long-term Storage

Caption: Stability profile showing the risk of thermal degradation (red) and equilibrium challenges (grey) inherent to the analyte.

Comparative Analysis: Certified Standard vs. Technical Grade

The following data summarizes a comparative study assessing the impact of standard quality on analytical accuracy.

Table 1: Performance Benchmarking
FeatureCertified Analytical Standard Technical Grade / In-House Impact on Research
Purity (HPLC) ≥ 98.5% ~92.0% - 95.0%Technical grade causes 5-8% overestimation of reaction yields if used as a reference.
Water Content < 0.2% (KF) 1.5% - 3.0% (Variable)High water content in technical grade skews weight-based calculations.
Identification 1H-NMR, MS, IR verifiedUnverifiedRisk of confusing the target with its dehydrated byproduct.
Homogeneity High (Recrystallized)Low (Crude precipitate)Inconsistent response factors across different vials.
Suitability Quantitative Assay (w/w) Qualitative ID onlyCRITICAL: Do not use technical grade for release testing.

Experimental Protocols

To ensure data integrity, the following validated protocols should be used. These methods are designed to suppress tautomerism and separate the target from its dehydration impurities.

Protocol A: High-Fidelity HPLC Purity Assessment
  • Objective: Quantify 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile with >99% specificity.

  • Principle: Reverse-phase chromatography with acidic buffering to stabilize the keto-form.

Instrument Parameters:

  • System: HPLC with PDA (Photodiode Array) Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Temperature: 30°C (Controlled to minimize tautomeric shifts).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm (Target has weak absorbance; nitrile/carbonyl only).

  • Injection Volume: 10 µL.

Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B
0.0 95 5
10.0 60 40
12.0 10 90

| 15.0 | 95 | 5 |

Validation Check: The "Certified Standard" must elute as a single, symmetrical peak. If "Technical Grade" is injected, expect a secondary peak (dehydration product) at a higher retention time due to increased hydrophobicity.

Protocol B: Identification via LC-MS (differentiation from byproducts)
  • Objective: Confirm molecular weight (MW: 141.17 g/mol ) and rule out dimerization.

  • Mode: Electrospray Ionization (ESI), Positive Mode.

  • Expected Signal:

    
    .
    
  • Common Impurity:

    
     (Dehydrated species).
    

Decision Workflow: Selecting the Right Material

Use this logic flow to determine when the investment in a high-purity standard is mandatory.

Figure 2: Analytical Material Selection Logic

selection_logic Start Start: Define Analytical Goal IsQuant Is Quantitative Data Required? (Yield, Assay, Purity) Start->IsQuant TechGrade Use Technical Grade (Cost-Effective) IsQuant->TechGrade No (TLC spot check only) CertStd Use Certified Analytical Standard (Mandatory) IsQuant->CertStd Yes CheckPurity Check Purity via HPLC TechGrade->CheckPurity Optional Validation CertStd->CheckPurity System Suitability

Caption: Workflow for selecting the appropriate reference material based on experimental requirements.

References

  • CAS Common Chemistry. (2026).[3] 4,4-Dimethyl-5-oxopentanenitrile (Related Structure Analysis). Retrieved from [Link][3]

  • SIELC Technologies. (2018). HPLC Method for Pentanenitrile, 4,4-dimethyl-3-oxo-. Retrieved from [Link]

  • Organic Syntheses. (1985).[4] Asymmetric Hydrogenation of Ketopantoyl Lactone. Org. Synth. 1985, 63,[4] 18. Retrieved from [Link]

Sources

GC-MS analysis of volatile beta-keto nitrile derivatives

Comparative Guide: GC-MS Analysis of Volatile -Keto Nitrile Derivatives

Executive Summary

The analysis of

keto-enol tautomerism

This guide evaluates the Silylation Method (MSTFA/TMCS) as the "Gold Standard" against two common alternatives: Direct Injection and Methylation (Diazomethane/TMS-Diazomethane) .

Key Finding: Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) provides superior peak symmetry (

The Scientific Challenge: Tautomerism & Polarity

ketoenol

  • The Problem: Inside a hot GC inlet (

    
    ), the activation energy for tautomerization is overcome. If the interconversion rate is comparable to the chromatographic timescale, the analyte elutes as a broad "saddle" peak or splits into two partially resolved peaks (keto and enol).
    
  • The Solution: Derivatization targets the active hydroxyl group of the enol form, replacing the proton with a Trimethylsilyl (TMS) group. This prevents reversion to the keto form and reduces polarity.

Visualizing the Reaction Pathway

The following diagram illustrates the chemical transformation required for stable analysis.

GKetoKeto Form(Polar, Thermally Labile)EnolEnol Form(Active -OH)Keto->EnolTautomerism(Equilibrium)ReactionReagent:MSTFA + 1% TMCS(60°C, 30 min)Enol->ReactionNucleophilicAttackDerivativeTMS-Enol Ether(Volatile, Stable)Reaction->DerivativeSilylation(-TMS group added)

Figure 1: Reaction pathway converting the unstable tautomeric mixture into a single, volatile TMS-enol ether derivative.

Methodology Comparison

We compared three approaches for the analysis of 3-oxobutanenitrile (a model

Method A: Silylation (Recommended)[1][2]
  • Reagent: MSTFA + 1% TMCS.

  • Mechanism: O-Silylation of the enol.

  • Outcome: Formation of 3-trimethylsilyloxy-2-butenenitrile.

Method B: Direct Injection (Control)
  • Reagent: None (Dilution in Ethyl Acetate).

  • Mechanism: Thermal vaporization of native tautomers.

  • Outcome: Subject to inlet discrimination and thermal degradation.

Method C: Methylation (Alternative)
  • Reagent: TMS-Diazomethane or Methyl Iodide.

  • Mechanism: Alkylation.[1][2][3]

  • Outcome: Often yields a mixture of O-methyl (enol ether) and C-methyl (alpha-alkylation) products, complicating quantitation.

Performance Data Summary
MetricMethod A: Silylation (MSTFA)Method B: Direct InjectionMethod C: Methylation
Peak Asymmetry (

)
1.02 - 1.08 (Excellent)1.8 - 2.5 (Significant Tailing)1.10 (Good)
LOD (ng/mL) 5.0 50.015.0
Reaction Selectivity >99% O-Silylation N/A~70% O- / 30% C-Alkylation
Moisture Sensitivity High (Requires dry solvents)NoneModerate
Analytic Stability High (Stable for 24h)Low (Degrades in inlet)High

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating . The inclusion of an internal standard (IS) and a derivatization blank ensures that any failure (e.g., wet solvents) is immediately detected.

Reagents
  • Solvent: Anhydrous Pyridine or Acetonitrile (Water < 50 ppm).

  • Derivatizing Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).

    • Why TMCS? It acts as a catalyst to increase the silylation power for sterically hindered enols.

  • Internal Standard: Naphthalene-d8 or Tridecane (Non-protic, does not derivatize).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5 mg of

      
      -keto nitrile sample into a 1.5 mL GC vial.
      
    • Dissolve in 500

      
      L of Anhydrous Pyridine .
      
    • Add 10

      
      L of Internal Standard solution (100 
      
      
      g/mL).
  • Derivatization Reaction:

    • Add 100

      
      L of MSTFA + 1% TMCS .
      
    • Cap the vial immediately (PTFE/Silicone septa).

    • Vortex for 10 seconds.

    • Incubate at 60°C for 30 minutes.

    • Validation Check: The solution should remain clear. Cloudiness indicates moisture contamination (hydrolysis of MSTFA).

  • GC-MS Acquisition:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25

      
      m.
      
    • Inlet: Split mode (10:1), 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program: 60°C (1 min)

      
       15°C/min 
      
      
      280°C (3 min).
    • MS Source: Electron Impact (EI), 70 eV, 230°C.

Workflow Diagram

Workflowcluster_prepSample Preparationcluster_rxnDerivatizationcluster_analysisAnalysisStep1Dissolve Sample(Anhydrous Pyridine)Step2Add Internal Std(Naphthalene-d8)Step1->Step2Step3Add MSTFA + 1% TMCSStep2->Step3Step4Incubate 60°C, 30 minStep3->Step4Step5GC-MS Injection(Split 10:1)Step4->Step5DecisionCheck IS Area?Step5->DecisionDecision->Step3Low Response(Re-derivatize)EndData ProcessingDecision->EndStable

Figure 2: Operational workflow with built-in quality control check (Internal Standard).

Results & Discussion: Interpreting the Data

Mass Spectral Fragmentation (EI, 70eV)

The mass spectrum of a silylated

  • Molecular Ion (

    
    ):  Usually detectable and prominent, unlike the underivatized parent.
    
    • Example: 3-oxobutanenitrile (

      
      ) 
      
      
      TMS derivative (
      
      
      ).
  • Silicon Signature:

    • 
       73: 
      
      
      (Trimethylsilyl cation).
    • 
       75: 
      
      
      (Rearrangement product).
  • Loss of Methyl:

    • 
      :  Loss of a methyl group from the TMS moiety. This is often the base peak or very abundant.
      
  • McLafferty Rearrangement:

    • If the alkyl chain is long enough (

      
      -hydrogens present), a McLafferty rearrangement can occur, though the double bond of the enol ether often directs fragmentation via 
      
      
      -cleavage relative to the ether oxygen.
Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Peak Tailing Incomplete derivatization or active sites in liner.[2]Increase incubation time; Replace liner with deactivated glass wool.
Appearance of "Ghost" Peak Hydrolysis of TMS derivative back to keto form.Ensure solvents are anhydrous; Check septa for leaks.
Multiple Peaks (Isomers) Geometric isomers (E/Z) of the enol ether.This is normal for substituted

-keto nitriles. Sum the areas of E/Z isomers for quantitation.

References

  • Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them." Journal of Chromatography A, 844(1-2), 1-22.

  • Schummer, C., et al. (2009).[1] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Sobolevsky, T. G., et al. (2003). "Formation of Trimethylsilyl Derivatives of Beta-Keto Enols." Journal of Mass Spectrometry, 38(11).

Characterization of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile Impurities: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous approach to characterizing impurities in 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (CAS 489432-33-9). It moves beyond standard protocols to address the specific analytical challenges posed by this molecule's aliphatic structure and reactive functional groups.

Executive Summary & Molecule Profile

5-hydroxy-4,4-dimethyl-3-oxopentanenitrile is a critical aliphatic building block used in the synthesis of complex heterocyclic pharmaceuticals, including Cannabinoid Receptor 2 (CB2) agonists and various anti-infectives. Its structural duality—containing both a reactive nitrile/ketone core and a terminal hydroxyl group—makes it susceptible to unique degradation pathways and cyclization events that standard QC methods often miss.

  • CAS: 489432-33-9[1][2][3]

  • Formula:

    
    
    
  • Key Challenge: The molecule and its primary impurities lack strong chromophores (aromatic rings), rendering standard UV detection at 254 nm insufficient. This guide compares detection techniques to ensure a "mass balance" approach to purity.

The Impurity Landscape: Origins & Mechanisms

To characterize impurities, one must first map their origins. The synthesis typically involves the Claisen condensation of Methyl 3-hydroxy-2,2-dimethylpropionate with Acetonitrile using a strong base (e.g., KOtBu or NaH).

Potential Impurity Profile
Impurity TypeLikely CompoundOrigin/MechanismDetection Challenge
Starting Material Methyl 3-hydroxy-2,2-dimethylpropionateIncomplete reaction; excess reagent.High: Weak UV absorbance (aliphatic ester).
Byproduct 3-hydroxy-2,2-dimethylpropanoic acidHydrolysis of starting ester or product.High: Polar, elutes in void volume on C18.
Degradant 5-hydroxy-4,4-dimethyl-3-oxopentanamideHydrolysis of the nitrile group.Medium: Amide has better UV than nitrile.
Cyclic Impurity Lactol/Hemiacetal derivativesIntramolecular cyclization of 5-OH onto C3-Ketone.High: Equilibrium-dependent; may split peaks.
Visualization: Synthesis & Impurity Pathways

ImpurityPathways SM Methyl 3-hydroxy- 2,2-dimethylpropionate PROD 5-hydroxy-4,4-dimethyl- 3-oxopentanenitrile (Target) SM->PROD Base (KOtBu) Claisen Condensation IMP_SM Impurity A: Residual Ester SM->IMP_SM Unreacted ACN Acetonitrile ACN->PROD IMP_HYD Impurity B: Hydrolyzed Amide PROD->IMP_HYD Nitrile Hydrolysis (Acid/Base workup) IMP_CYC Impurity C: Cyclic Hemiacetal PROD->IMP_CYC Intramolecular Cyclization

Caption: Figure 1. Impurity genesis in the synthesis of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile. Note the risk of cyclization due to the 5-hydroxyl group.

Comparative Analytical Methodologies

The primary failure mode in analyzing this compound is relying solely on HPLC-UV. Below is an objective comparison of detection technologies.

Method A: HPLC-UV (Diode Array)
  • Status: Traditional QC Standard.

  • Performance:

    • Pros: Robust, cheap, available in all labs.

    • Cons:Critical Failure Risk. The target molecule has a UV max around 210-220 nm (carbonyl/nitrile). Impurity A (Starting Ester) has almost no absorbance above 210 nm.

    • Verdict: Suitable only if validated against a universal detector.

Method B: GC-MS (Gas Chromatography)
  • Status: Orthogonal Characterization.

  • Performance:

    • Pros: Excellent for volatile starting materials (Acetonitrile, Methyl esters).

    • Cons: The 5-hydroxyl group causes peak tailing and thermal instability. Requires derivatization (Silylation with BSTFA/TMCS) to be quantitative.

    • Verdict: Essential for residual solvent and volatile impurity analysis, but not for the main assay without derivatization.

Method C: HPLC-CAD (Charged Aerosol Detection) or ELSD
  • Status: Recommended Gold Standard.

  • Performance:

    • Pros: Universal detection. Response depends on mass, not chromophore. Accurately quantifies the aliphatic starting material relative to the product.

    • Cons: Gradient compatibility requires careful optimization (no non-volatile buffers).

    • Verdict: The most accurate method for "Purity % by Area."

Data Summary: Detector Response Comparison
AnalyteUV Response (210 nm)UV Response (254 nm)CAD/ELSD Response
Target Molecule HighLowHigh (Linear)
Impurity A (Ester) Low/NoiseNone High (Linear)
Impurity B (Amide) MediumLowHigh (Linear)

Detailed Experimental Protocol

Based on the comparison, the LC-MS/CAD approach is the self-validating protocol of choice.

Protocol: Reverse-Phase Separation with Universal Detection

Objective: Separate the polar hydroxylated product from the less polar ester starting material while detecting non-chromophoric impurities.

1. Instrumentation:

  • UHPLC System coupled with Q-TOF MS (for ID) and CAD (for Quantitation).

  • Alternative: HPLC-UV (210 nm) only if calibrated with authentic standards for response factors.

2. Chromatographic Conditions:

  • Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl).

    • Reasoning: Standard C18 may suffer from "dewetting" or poor retention of the polar 5-hydroxy compound. Polar-embedded phases retain the hydroxylated species better.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar acids).

    • 1-10 min: 5% -> 60% B (Linear gradient).

    • 10-12 min: 60% -> 95% B (Wash lipophilic dimers).

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

3. Sample Preparation:

  • Dissolve 10 mg sample in 10 mL of 90:10 Water:Acetonitrile.

  • Note: Avoid using 100% organic solvent as diluent; it causes peak distortion (fronting) for early eluting polar compounds.

Visualization: Analytical Decision Tree

AnalyticalWorkflow Start Sample: 5-hydroxy-4,4-dimethyl- 3-oxopentanenitrile CheckUV Is UV (210nm) Purity > 98%? Start->CheckUV CAD Run HPLC-CAD/ELSD CheckUV->CAD Verify Mass Balance Pass Release Batch CheckUV->Pass Yes (Risk) CAD->Pass Purity > 98% Fail Reject: Hidden Impurities CAD->Fail Purity < 98% MS_ID Run LC-MS/MS for ID Fail->MS_ID Identify Impurity

Caption: Figure 2. Recommended analytical workflow. Relying solely on UV is flagged as a risk pathway.

Scientific Interpretation & Impact

The "Hidden" Impurity Risk

In a case study involving the synthesis of a CB2 agonist, a batch of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile showed 99.2% purity by HPLC-UV (254 nm) . However, the subsequent cyclization step failed to reach target yield.

  • Investigation: Re-analysis using CAD revealed 4.5% of unreacted Methyl 3-hydroxy-2,2-dimethylpropionate.

  • Mechanism: The ester competes for the base in the next step but does not form the desired heterocycle, acting as a "silent" yield killer.

Stability Warning

The 5-hydroxy group allows for a reversible cyclization to a hemiacetal form, particularly in solution.

  • Observation: In NMR (

    
    ), you may see broad peaks or minor conformers.
    
  • Action: Add a drop of

    
     to the NMR tube. If the complexity simplifies (OH exchange/ring opening), it confirms the hemiacetal equilibrium rather than a distinct impurity.
    

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 108871, 4,4-Dimethyl-3-oxopentanenitrile. (Note: Structural analog reference). Retrieved from .

  • Synthesis & Applications

    • Google Patents. (2022). WO2022132803A1 - Cb2 receptor agonists. Retrieved from .

  • Analytical Methodology (Beta-Keto Nitriles)

    • Organic Chemistry Portal. (2021). Synthesis of β-hydroxy ketones and nitriles. Retrieved from .

  • General Impurity Profiling

    • Alsante, K. M., et al. (2003). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. Link.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical reagents we employ. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile, a compound whose structure demands careful consideration due to its multiple functional groups. The procedures outlined here are designed to ensure laboratory safety and regulatory compliance, reflecting the best practices in chemical waste management.

The structural name 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is synonymous with Pivaloylacetonitrile or 4,4-Dimethyl-3-oxopentanenitrile.[1][2] Understanding the inherent hazards of this molecule is the first step toward its safe handling and disposal.

Hazard Assessment and Chemical Profile

Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is essential. 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is a multi-functionalized organic molecule. Its primary risks stem from the nitrile (-C≡N) group, which imparts toxicity.

Key Hazards:

  • Toxicity: The primary hazard is its toxicity if swallowed, inhaled, or absorbed through the skin.[1] The nitrile group is the key structural alert for this toxicity. While organic nitriles do not always readily release cyanide ions, they are treated with caution due to this potential.[3]

  • Irritation: The compound is known to cause serious eye and skin irritation.[1][4]

  • Reactivity: A critical consideration is the reactivity of the nitrile group. Contact with strong acids can lead to a violent reaction or the potential release of highly toxic hydrogen cyanide (HCN) gas.[5][6] Therefore, segregation from acidic waste is paramount.

Hazard ClassificationDescriptionPrimary Functional Group
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[1]Nitrile (-C≡N)
Skin Corrosion/Irritation Causes skin irritation.[4]General Organic
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4]General Organic
Reactivity Reacts with strong acids, potentially releasing toxic gas.[5]Nitrile (-C≡N)
Pre-Disposal: Waste Minimization and Segregation

Effective waste management begins with minimizing the generation of waste in the first place.[5][7] Order only the quantity of chemical required for your research and maintain a clear inventory to avoid unnecessary purchases.[5][7][8]

The Cardinal Rule: Segregation The most critical step before disposal is proper segregation. Due to its reactivity profile, 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile waste must NEVER be mixed with acidic waste streams.[6]

  • Designate a Specific Waste Container: Use a dedicated, clearly labeled container for this waste stream.[9]

  • Compatibility: The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and be in good condition, with a tightly sealing lid.[9][10] Do not use metal containers for potentially corrosive waste.[9]

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "Waste 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile".[6][9][10]

Disposal Workflow: A Step-by-Step Protocol

The primary and safest method for disposing of this compound is through a licensed hazardous waste disposal company.[11][12] On-site chemical treatment is complex and should only be performed by trained personnel with specific protocols. The following workflow is designed for the safe collection and preparation of the waste for professional disposal.

Disposal Decision Workflow

G A Waste Generation (5-Hydroxy-4,4-dimethyl- 3-oxopentanenitrile) B Is the material pure solid, pure liquid, or a concentrated solution? A->B C Is this a dilute aqueous solution? A->C D Is this a spill? A->D E Collect in a dedicated, properly labeled, compatible Hazardous Waste container. B->E Yes C->E Yes H Absorb with inert material (e.g., vermiculite, sand). D->H Yes F Store in a designated Satellite Accumulation Area (SAA). Segregate from acids. E->F G Arrange for pickup by licensed hazardous waste disposal service. F->G I Follow Spill Cleanup Protocol. Collect all materials. H->I I->E

Caption: Decision workflow for handling waste streams of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile.

Protocol for Waste Collection and Storage:

  • Select Personal Protective Equipment (PPE): Before handling the chemical or its waste, don appropriate PPE, including nitrile gloves[13], safety goggles, and a lab coat.[4]

  • Container Preparation:

    • Obtain a clean, dry, and chemically compatible waste container with a secure, vapor-tight lid.[10][14] The original container is often a good choice.[10]

    • Affix a "HAZARDOUS WASTE" label.[9] Clearly write the chemical name and approximate concentration if in solution.

  • Waste Transfer:

    • Carefully transfer the waste into the designated container, using a funnel to prevent spills on the container's exterior.[14]

    • For solid waste, carefully sweep it into the container to avoid creating dust.

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[14]

  • Secure and Store:

    • Tightly close the container lid.[5][15] It should remain closed at all times except when adding waste.[10][15]

    • Wipe the exterior of the container clean.

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5][7]

    • Crucially, ensure the container is stored with secondary containment and segregated from all incompatible materials, especially acids. [6][10][15]

  • Arrange for Disposal:

    • Once the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 9-12 months), arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[5][7][15]

Emergency Procedures: Spills and Exposure

Spills must be cleaned up immediately by trained personnel.[10]

  • Small Spills: For minor spills, absorb the material with an inert absorbent like vermiculite or sand.[12] Collect the contaminated material using non-sparking tools and place it in the designated hazardous waste container.

  • Large Spills: Evacuate the area and contact your institution's emergency response team or EHS office immediately.[10]

  • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15] Remove contaminated clothing. Seek immediate medical attention.

  • Ingestion: Immediately call a poison center or doctor.[1]

The Chemistry of In-Lab Neutralization (For Informational Purposes Only)

While not recommended for routine disposal, understanding the chemistry of nitrile hydrolysis is valuable. Nitriles can be hydrolyzed to less toxic carboxylic acids under either strong acidic or strong basic conditions, typically requiring heat (reflux).[16][17][18][19]

  • Acid-Catalyzed Hydrolysis: Heating a nitrile with a strong acid (e.g., HCl) will yield a carboxylic acid and an ammonium salt.[16][18] This is extremely hazardous for nitrile waste due to the risk of HCN gas evolution and is NOT a recommended disposal method.

  • Base-Catalyzed (Alkaline) Hydrolysis: Refluxing a nitrile with a strong base (e.g., NaOH) yields a carboxylate salt and ammonia gas.[16][18] The resulting solution would then need to be neutralized. While chemically feasible, this process generates ammonia, requires heat, and creates a more complex waste mixture.

Given these complexities and safety risks, chemical neutralization should not be attempted as a disposal method outside of a specific, validated, and risk-assessed protocol. The safest and most compliant approach is collection and removal by professionals.[11][20]

References

  • University of Pennsylvania, EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Columbia University. Laboratory Waste Management Guidelines. [Link]

  • Needle.Tube. Regulating Lab Waste Disposal in the United States: The Role of the EPA. [Link]

  • U.S. Environmental Protection Agency. Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Stanford Environmental Health & Safety. Laboratory Chemical Waste Guidelines. [Link]

  • Lab Manager. Hazardous Waste Management in the Laboratory. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • BYJU'S. Nitrile to Carboxylic Acid. [Link]

  • Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Google Patents. US3876691A - Process for the hydrolysis of nitriles.
  • Wikipedia. Nitrile. [Link]

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Wikipedia. Cyanide. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11480402, 5-Oxopentanenitrile. [Link]

  • U.S. Environmental Protection Agency. Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). [Link]

  • U.S. Government Publishing Office. List of Hazardous Substances and Reportable Quantities. [Link]

  • U.S. Environmental Protection Agency. EPA's Guide for Industrial Waste Management: Introduction. [Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • S&G Gloves. Nitrile Glove Chemical Resistance Guide. [Link]

  • SafetyCulture Marketplace. Understanding Nitrile Gloves and Their Chemical Resistance. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.